3-(Dimethylamino)propyl methacrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(2)9(11)12-7-5-6-10(3)4/h1,5-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJCRUKUIQRCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53466-45-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53466-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8066632 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20602-77-1 | |
| Record name | 3-(Dimethylamino)propyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20602-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020602771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethylamino)propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Dimethylamino)propyl methacrylate chemical properties and structure
An In-Depth Technical Guide to 3-(Dimethylamino)propyl Methacrylate (DMAEMA): Properties, Structure, and Advanced Applications
Introduction
This compound (DMAEMA), often referred to as 2-(Dimethylamino)ethyl methacrylate in much of the literature, is a tertiary amine-containing methacrylate monomer of significant interest to researchers in polymer chemistry, materials science, and drug development. Its prominence stems from the unique pH-responsive nature it imparts to polymers, a characteristic that is pivotal for the design of "smart" materials capable of responding to environmental triggers. Polymers derived from DMAEMA, most notably Poly(DMAEMA) or PDMAEMA, are weak polybases that exhibit dramatic changes in solubility and conformation in response to shifts in pH around physiological values. This behavior makes DMAEMA an invaluable building block for creating sophisticated drug delivery systems, gene transfection vectors, and stimuli-responsive hydrogels. This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and cutting-edge applications of DMAEMA, with a focus on the scientific principles that drive its utility.
Chemical Structure and Physicochemical Properties
The structure of DMAEMA features two key functional groups that dictate its chemical behavior: a polymerizable methacrylate ester group and a pH-sensitive tertiary amine group. This bifunctionality is the cornerstone of its versatility.
The tertiary amine group, with a pKa of approximately 8.44, is readily protonated in acidic conditions, rendering the molecule cationic and highly water-soluble.[1] The methacrylate group, conversely, is susceptible to radical polymerization, allowing for its incorporation into a wide array of polymer architectures.
Table 1: Core Physicochemical Properties of DMAEMA
| Property | Value | Source |
| IUPAC Name | 2-(dimethylamino)ethyl 2-methylprop-2-enoate | [1] |
| Synonyms | DMAEMA, 2-(Dimethylamino)ethyl methacrylate | [1] |
| CAS Number | 2867-47-2 | [1] |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Appearance | Clear, colorless liquid with an amine-like odor | [1] |
| Boiling Point | 186 °C | [1] |
| Melting Point | -30 °C | [1] |
| Density | 0.933 g/cm³ at 25 °C | [1] |
| Solubility in Water | Miscible (1000 g/L at 20 °C) | [1] |
| pKa | 8.44 at 25 °C | [1] |
Polymerization and Reactivity
DMAEMA is primarily utilized as a monomer for the synthesis of functional polymers. The choice of polymerization technique is critical, as it determines the architecture, molecular weight distribution (polydispersity), and ultimate functionality of the resulting polymer. For applications in drug delivery and biomedicine, precise control over these parameters is paramount to ensure reproducibility and predictable in-vivo behavior.
Polymerization Techniques
-
Free Radical Polymerization (FRP): This is a conventional method often initiated by thermal decomposition of an initiator like azobisisobutyronitrile (AIBN).[2][3] While straightforward, FRP offers limited control over the polymer's molecular weight and results in a broad polydispersity, which can be disadvantageous for sensitive biomedical applications.[2]
-
Controlled Radical Polymerization (CRP): To overcome the limitations of FRP, controlled or "living" polymerization techniques are frequently employed. These methods allow for the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures (e.g., block copolymers).
-
Atom Transfer Radical Polymerization (ATRP): ATRP is a robust and widely used method for polymerizing DMAEMA.[4][5] It typically involves a transition metal catalyst (often copper-based) that reversibly activates and deactivates the growing polymer chains.[5] This controlled growth allows for the synthesis of polymers with predictable chain lengths and the ability to create block copolymers by sequential monomer addition.[4][5]
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is another powerful CRP technique that provides excellent control over the polymerization of DMAEMA.[6] It utilizes a RAFT agent (a thiocarbonylthio compound) to mediate the polymerization, enabling the synthesis of polymers with narrow molecular weight distributions and complex architectures.[6]
-
The causality behind choosing CRP methods like ATRP or RAFT lies in the need for precision. In drug delivery, the size of a nanoparticle carrier dictates its biodistribution and cellular uptake. The length of a polymer block can determine micelle stability. CRP provides the necessary control to engineer these properties with high fidelity.
Caption: Controlled Radical Polymerization of DMAEMA.
The Cornerstone of Functionality: pH-Responsiveness
The defining characteristic of PDMAEMA is its ability to respond to changes in pH. The tertiary amine side chains have a pKa of approximately 7.3 in aqueous solution, a value conveniently close to physiological pH.[7]
-
Below the pKa (Acidic Conditions, e.g., pH < 7): The amine groups become protonated, acquiring a positive charge (-N⁺H(CH₃)₂). The electrostatic repulsion between these cationic charges along the polymer backbone forces the chain to adopt an extended, random coil conformation. This makes the polymer highly hydrophilic and soluble in water.[6][7]
-
Above the pKa (Neutral/Basic Conditions, e.g., pH > 7.4): The amine groups are deprotonated and become neutral. The loss of charge allows hydrophobic interactions between the polymer backbone and side chains to dominate. Consequently, the polymer chain collapses into a compact globule, leading to a decrease in water solubility and, in many cases, aggregation or phase separation.[6]
This reversible transition from a soluble, hydrophilic state to an insoluble, hydrophobic state is the key to its use in "smart" drug delivery systems.
Caption: pH-Responsive Behavior of Poly(DMAEMA).
Applications in Drug and Gene Delivery
The unique pH-sensitivity of DMAEMA-based polymers is exploited in several areas of drug development to create targeted and controlled-release formulations.
-
Tumor-Targeted Drug Delivery: Many solid tumors exhibit a slightly acidic microenvironment (pH ~6.5-7.2) compared to healthy tissues (pH ~7.4). Nanoparticles or micelles formulated with PDMAEMA can be designed to be stable and retain their drug cargo in the bloodstream at pH 7.4. Upon extravasation into the acidic tumor tissue, the PDMAEMA component protonates, causing the nanoparticle to swell or disassemble, thereby releasing the encapsulated anticancer drug directly at the target site. This strategy can increase therapeutic efficacy while reducing systemic toxicity.[8]
-
Gene Delivery: The cationic nature of protonated PDMAEMA allows it to electrostatically bind with negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA). This complexation results in the formation of nanoparticles called "polyplexes." The polymer protects the genetic material from degradation by nucleases in the bloodstream and facilitates its entry into cells. Once inside the cell's endosome (which has an acidic environment), the "proton sponge effect" comes into play. The extensive protonation of the numerous amine groups leads to an influx of protons and chloride ions, causing osmotic swelling and eventual rupture of the endosome, releasing the genetic payload into the cytoplasm.
-
Stimuli-Responsive Hydrogels: DMAEMA can be copolymerized with crosslinking agents to form hydrogels that swell or shrink in response to pH changes.[9] These hydrogels can be loaded with drugs and used as depots for sustained release, where the release rate is modulated by the local pH.
Experimental Protocol: Synthesis of PDMAEMA-grafted Nanoparticles via SI-ATRP
This protocol describes a self-validating system for grafting PDMAEMA from silica nanoparticles using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a common method for creating well-defined core-shell nanostructures.[4]
Materials & Reagents:
-
Silica Nanoparticles (SNPs), e.g., 100 nm diameter
-
3-Aminopropyl)triethoxysilane (APTES)
-
α-Bromoisobutyryl bromide (BiBB)
-
Triethylamine (TEA)
-
DMAEMA monomer (inhibitor removed)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous Toluene, Methanol, Dichloromethane (DCM)
-
Nitrogen gas (high purity)
Workflow Diagram:
Caption: Workflow for PDMAEMA-grafted Nanoparticles.
Step-by-Step Methodology:
Step 1: Surface Amination (Silanization)
-
Disperse 1.0 g of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask.
-
Sonicate for 15 minutes to ensure a uniform dispersion.
-
Add 1.0 mL of APTES to the suspension.
-
Reflux the mixture under a nitrogen atmosphere at 110°C for 24 hours.
-
Cool the mixture to room temperature. Collect the amine-functionalized SNPs (SNPs-NH₂) by centrifugation, wash repeatedly with toluene and methanol to remove excess APTES, and dry under vacuum.
-
Causality: APTES reacts with surface silanol groups on the silica to introduce primary amine functionalities, which are necessary for the next step.
-
Step 2: Initiator Immobilization
-
Re-disperse the dried SNPs-NH₂ in 50 mL of anhydrous DCM containing 1.5 mL of triethylamine (TEA).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add 1.2 mL of BiBB dropwise to the suspension under vigorous stirring and a nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Collect the initiator-functionalized SNPs (SNPs-Br) by centrifugation, wash thoroughly with DCM and methanol, and dry under vacuum.
-
Causality: BiBB reacts with the surface amine groups to covalently attach the ATRP initiator. TEA acts as a base to neutralize the HBr byproduct.
-
Step 3: Surface-Initiated ATRP of DMAEMA
-
In a Schlenk flask, add 100 mg of SNPs-Br, 14.5 mg of CuBr, and 50 mL of a methanol/water (1:1 v/v) solvent mixture.
-
Add 5.0 g of DMAEMA monomer to the flask.
-
Add 22.5 μL of PMDETA ligand to the mixture.
-
Subject the mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Place the flask in a preheated oil bath at 30°C and stir for the desired reaction time (e.g., 4 hours).
-
Stop the polymerization by exposing the mixture to air.
-
Causality: The Cu(I)/PMDETA complex activates the bromide initiator on the nanoparticle surface, initiating the controlled radical polymerization of DMAEMA to grow polymer "brushes" from the surface. The reaction is oxygen-sensitive.
-
Step 4: Purification and Validation
-
Dilute the reaction mixture with methanol and pass it through a neutral alumina column to remove the copper catalyst.
-
Collect the polymer-grafted nanoparticles by repeated centrifugation and re-dispersion in fresh methanol.
-
Dry the final product (SNPs-g-PDMAEMA) under vacuum.
-
Validation:
-
FTIR Spectroscopy: Confirm the presence of ester carbonyl peaks from PDMAEMA.
-
Thermogravimetric Analysis (TGA): Quantify the amount of grafted polymer by measuring weight loss upon heating.
-
Dynamic Light Scattering (DLS): Measure the increase in hydrodynamic diameter compared to the bare SNPs and confirm pH-responsive size changes.
-
Safety and Handling
DMAEMA is a hazardous chemical that requires careful handling.
-
It is corrosive and can cause severe skin burns and eye damage.[1]
-
It is toxic if swallowed, inhaled, or absorbed through the skin.[1]
-
The monomer can polymerize exothermically if heated or contaminated, potentially leading to violent container rupture.[1] It is typically supplied with an inhibitor (like MEHQ) to prevent spontaneous polymerization during storage.[1][10]
-
Always handle DMAEMA in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
This compound is a uniquely versatile monomer whose value is intrinsically linked to the pH-responsive character of its corresponding polymers. The ability to precisely tune its polymerization using controlled radical techniques like ATRP and RAFT has firmly established it as a critical component in the development of advanced, stimuli-responsive materials. For researchers in drug development, DMAEMA offers a powerful tool to design sophisticated delivery platforms that can respond to physiological cues, offering the potential for more targeted and effective therapies. Its continued exploration will undoubtedly lead to further innovations in smart materials, nanomedicine, and beyond.
References
-
Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers by Nitroxide Mediated Polymerization. MDPI. [Link]
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(Dimethylamino)ethyl methacrylate | C8H15NO2 | CID 17869. PubChem. [Link]
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Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. Royal Society Open Science. [Link]
-
Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives. PMC - NIH. [Link]
-
Synthesis and characterization of poly((2-dimethylamino)ethyl methacrylate) (PDMAEMA) modified silica nanoparticles. SciSpace. [Link]
-
Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP. RSC Publishing. [Link]
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Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. PMC - NIH. [Link]
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Polymer Chemistry. RSC Publishing. [Link]
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dimethylaminoethyl methacrylate dmaema: Topics by Science.gov. Science.gov. [Link]
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Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity. PMC - NIH. [Link]
-
pH-Responsive Polymer Nanoparticles for Drug Delivery. Monash University. [Link]
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An In-Depth Technical Guide to the Synthesis of 3-(Dimethylamino)propyl Methacrylate Monomer
Introduction: Unveiling a Niche Monomer
In the landscape of functional polymers, amino-functional methacrylates are critical building blocks for materials scientists. They impart unique characteristics such as pH-responsiveness, hydrophilicity, and adhesive properties to the final polymer. While 2-(Dimethylamino)ethyl methacrylate (DMAEMA) is widely studied and utilized, its propyl analogue, 3-(Dimethylamino)propyl methacrylate (DMAPMA), offers a distinct molecular architecture that can subtly yet significantly influence polymer characteristics. The additional methylene group in the propyl chain can alter the polymer's glass transition temperature, hydrophobicity, and the pKa of the tertiary amine, providing a valuable tool for fine-tuning material properties in applications ranging from gene delivery vectors to advanced coatings and adhesives.
This guide provides a comprehensive, field-proven methodology for the synthesis of high-purity this compound. It is crucial to distinguish this monomer from its amide analogue, N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMAm), which is more commonly cited in the literature but possesses different chemical properties and synthesis routes. The focus here is exclusively on the methacrylate ester, synthesized via a robust and scalable transesterification pathway.
Core Synthesis Strategy: Catalytic Transesterification
The most industrially viable and scientifically sound method for producing this compound is the catalytic transesterification of a common alkyl methacrylate, typically methyl methacrylate (MMA), with 3-(dimethylamino)-1-propanol. This reaction is an equilibrium process, and successful synthesis hinges on effectively shifting the equilibrium towards the product side.
Causality Behind the Method
The choice of transesterification is dictated by several factors:
-
Precursor Availability: Methyl methacrylate and 3-(dimethylamino)-1-propanol are readily available commercial reagents.
-
Reaction Efficiency: The process, when catalyzed, proceeds with high efficiency and selectivity.
-
Scalability: The methodology is adaptable from laboratory-scale synthesis to industrial production.
The core principle of the reaction is the exchange of the alcohol moiety of the ester. The reaction is catalyzed by organometallic compounds, with tin or titanium-based catalysts being particularly effective. The equilibrium is driven to completion by the continuous removal of the methanol byproduct, which forms a low-boiling azeotrope with the excess methyl methacrylate.
Caption: Transesterification of MMA with 3-(Dimethylamino)-1-propanol.
Detailed Experimental Protocol
This protocol is adapted from the well-established synthesis of the analogous compound, 2-(Dimethylamino)ethyl methacrylate, and is designed to be a self-validating system.[1] Critical process parameters are highlighted to ensure reproducibility and high yield.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| Methyl Methacrylate (MMA) | Reagent Grade, ≥99%, stabilized | Sigma-Aldrich |
| 3-(Dimethylamino)-1-propanol (DMAP) | Reagent Grade, ≥99% | Sigma-Aldrich |
| Dibutyltin Oxide | Reagent Grade, ≥98% | Sigma-Aldrich |
| Hydroquinone (HQ) | Reagent Grade, ≥99% | Sigma-Aldrich |
| Reaction Kettle | 1L, 4-neck round bottom flask | --- |
| Distillation Column | Vigreux or packed column (e.g., Raschig rings) | --- |
| Distillation Head | With condenser and reflux ratio controller | --- |
| Heating Mantle & Stirrer | Magnetic or overhead | --- |
| Vacuum Pump & Gauge | Capable of achieving <10 mmHg | --- |
Step-by-Step Methodology
Step 1: Initial Charge and Dehydration
-
Charge the Reactor: To a 1L, four-neck reaction kettle equipped with a mechanical stirrer, thermometer, and a distillation column, add 300g (3.0 moles) of methyl methacrylate, 103g (1.0 mole) of 3-(dimethylamino)-1-propanol, and 1.0g of hydroquinone (polymerization inhibitor).
-
Rationale: An excess of methyl methacrylate is used to shift the reaction equilibrium towards the products. Hydroquinone is essential to prevent the premature polymerization of both the reactant and product methacrylates at elevated temperatures.
-
Dehydration: Heat the mixture to reflux. MMA and any residual water will form a low-boiling azeotrope. Distill off approximately 30-50 mL of the initial distillate to ensure the reaction mixture is anhydrous.
-
Trustworthiness: This dehydration step is critical. Water deactivates the tin catalyst, and its removal is paramount for achieving a high reaction rate and yield.[1] The moisture content of the distillate can be monitored by methods such as Karl Fischer titration or by observing the refractive index.
-
Cooling: After dehydration, cool the reaction mixture to below 60°C.
Step 2: Catalysis and Reaction
-
Catalyst Addition: Add 2.5g (~0.01 moles) of dibutyltin oxide to the cooled, anhydrous reaction mixture.
-
Rationale: Dibutyltin oxide is an effective transesterification catalyst for this system. Other catalysts like titanium alkoxides or lithium salts can also be used, but may require different reaction conditions.[2][3]
-
Reaction & Distillation: Gently heat the mixture back to reflux. The methanol produced will form an azeotrope with the excess MMA, which has a boiling point of approximately 65°C.
-
Equilibrium Shift: Continuously distill off the MMA-methanol azeotrope through the distillation column. Maintain a high reflux ratio (e.g., 5:1 to 7:1) to ensure efficient separation of the azeotrope from the higher-boiling reactants and product.[1] The reaction progress can be monitored by tracking the amount of distillate collected. The reaction is near completion when the rate of methanol formation significantly decreases.
Step 3: Purification
-
Removal of Excess MMA: Once the reaction is complete, reconfigure the apparatus for vacuum distillation. Gradually apply vacuum and distill off the unreacted methyl methacrylate.
-
Product Distillation: Increase the vacuum (typically to <10 mmHg) and continue heating to distill the final product, this compound. The boiling point will be significantly lower under vacuum, preventing thermal degradation and polymerization.
-
Final Product: The collected fraction should be a clear, colorless liquid. A small amount of polymerization inhibitor (e.g., MEHQ, 200 ppm) can be added to the final product for stabilization during storage.
Summary of Key Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Molar Ratio (MMA:DMAP) | 3:1 | Drives equilibrium towards product formation (Le Chatelier's Principle). |
| Catalyst | Dibutyltin Oxide | Proven efficacy for methacrylate transesterification. |
| Catalyst Loading | ~1 mol% relative to DMAP | Balances reaction rate with cost and ease of removal. |
| Inhibitor (Hydroquinone) | ~0.2-0.3% by weight | Prevents premature polymerization of monomers at reaction temperatures. |
| Reaction Temperature | Reflux (~65-110°C) | Governed by the boiling point of the MMA/Methanol azeotrope and reaction mixture. |
| Purification Method | Fractional Vacuum Distillation | Separates product from unreacted starting materials and catalyst residues. |
Post-Synthesis Workflow and Characterization
A robust post-synthesis procedure is essential to ensure the purity and stability of the monomer, which is critical for subsequent polymerization and application development.
Caption: Post-synthesis purification and quality control workflow.
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic peaks for the methacrylate group, including a strong carbonyl (C=O) stretch around 1720 cm⁻¹, a C=C stretch near 1640 cm⁻¹, and C-O ester stretches in the 1150-1300 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the vinyl protons (~5.5 and 6.1 ppm), the methylene protons of the propyl chain, and the methyl protons of the dimethylamino group. Integration of these peaks can confirm the structure and assess purity.
-
¹³C NMR: Will confirm the presence of the carbonyl carbon, vinyl carbons, and the distinct carbons of the propyl chain and dimethylamino group.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the purity of the distilled product, while MS will confirm the molecular weight of the compound.
Safety and Handling
As a Senior Application Scientist, it is imperative to underscore the importance of safety. All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Methyl Methacrylate: Flammable liquid and vapor. May cause skin irritation and allergic skin reaction.
-
3-(Dimethylamino)-1-propanol: Corrosive. Causes severe skin burns and eye damage.
-
Dibutyltin Oxide: Toxic if swallowed. May cause damage to organs through prolonged or repeated exposure.
-
Hydroquinone: Harmful if swallowed. Causes serious eye irritation and may cause an allergic skin reaction.
-
Product (DMAPMA): As an amino-functional methacrylate, it should be handled as a potential skin and eye irritant and sensitizer.
Always consult the Safety Data Sheet (SDS) for each chemical before use and have appropriate spill containment materials readily available.
Conclusion
The synthesis of this compound via catalytic transesterification is a robust and efficient method that yields a high-purity product. The success of this synthesis is contingent upon careful control of key parameters, most notably the rigorous exclusion of water and the efficient removal of the methanol byproduct to drive the reaction equilibrium. By following the detailed protocol and safety guidelines outlined in this guide, researchers and drug development professionals can confidently produce this valuable monomer for incorporation into novel, functional polymers.
References
-
Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. National Institutes of Health. Available at: [Link]
-
Synthesis and characterization of poly(acrylic acid‐co‐N‐[3‐(dimethylamino)propyl]‐methacrylamide) hydrogel membranes for biomedical applications. ResearchGate. Available at: [Link]
-
The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. National Institutes of Health. Available at: [Link]
- Method for preparing N-dimethylamino propyl methyl acrylamide.Google Patents.
- Process for the preparation of dimethylaminoethyl methacrylate.Google Patents.
-
Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization. Royal Society of Chemistry. Available at: [Link]
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A Technical Guide to the pH-Responsive Behavior of 3-(Dimethylamino)propyl methacrylate Polymers
Abstract
Poly(3-(dimethylamino)propyl methacrylate), or PDMAEMA, stands out as a premier example of a "smart" polymer, exhibiting significant changes in its physicochemical properties in response to environmental pH shifts. This behavior is driven by the protonation and deprotonation of its tertiary amine side groups, enabling precise control over its solubility, conformation, and interactions. These characteristics make PDMAEMA a highly valuable material for advanced biomedical applications, especially in the field of targeted drug delivery. This in-depth technical guide explores the fundamental principles of PDMAEMA's pH-responsiveness, details robust experimental methods for its characterization, and discusses its application in the design of sophisticated drug delivery systems.
Introduction: The Landscape of pH-Responsive Polymers
Stimuli-responsive polymers, often called "smart" polymers, are macromolecules that undergo significant and typically reversible changes in their physical or chemical properties in response to minor alterations in their environment. These stimuli can include temperature, light, ionic strength, and, most relevant to this guide, pH. The ability to respond to pH is particularly advantageous in biological systems, where different tissues and subcellular compartments maintain distinct pH values. For example, the bloodstream is slightly alkaline (pH ≈ 7.4), while the endosomal compartment within a cell is more acidic (pH 5.0-6.5), and the lysosome is even more so (pH 4.5-5.0). This physiological pH gradient provides a natural trigger for the targeted release of therapeutic agents.
PDMAEMA has become a leading material in this area due to its sharp and reversible phase transition in aqueous solutions around physiological pH. The key to this functionality lies in its chemical structure, specifically the tertiary amine groups in its side chains.
The Molecular Mechanism of PDMAEMA's pH-Responsiveness
The pendant tertiary amine groups of PDMAEMA are weak bases with a pKa (acid dissociation constant) that generally falls within the range of 7.0 to 7.5.[1][2] This pKa value is critical as it defines the pH at which the polymer undergoes a dramatic change in its properties.
-
Below its pKa (Acidic Conditions): The tertiary amine groups become protonated, acquiring a positive charge. This leads to electrostatic repulsion between the polymer chains, forcing them into an extended, random coil conformation. In this state, PDMAEMA is hydrophilic and readily soluble in water.
-
Above its pKa (Neutral to Basic Conditions): The amine groups are deprotonated and become neutral. The polymer loses its positive charge, and hydrophobic interactions along the polymer backbone become the dominant force. This causes the polymer chains to collapse into a compact, globular state, leading to decreased solubility and potential precipitation from the aqueous solution.
This reversible transition between a soluble, extended state and an insoluble, collapsed state is the core principle of PDMAEMA's pH-responsive behavior.
Caption: Protonation and deprotonation equilibrium of PDMAEMA.
Synthesis and Molecular Weight Control
The synthesis of PDMAEMA with a well-defined molecular weight and a narrow molecular weight distribution is essential for its use in drug delivery. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are ideal for this purpose.[3][4][5] RAFT polymerization offers precise control over the polymer's architecture, enabling the creation of block copolymers and other complex structures.[3][4]
Representative RAFT Polymerization Protocol for PDMAEMA
This protocol provides a general method for synthesizing PDMAEMA. The molar ratios of the monomer, chain transfer agent (CTA), and initiator should be adjusted to achieve the desired molecular weight.
Materials:
-
This compound (DMAEMA), with inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid (CDTPA), as a representative RAFT agent
-
1,4-Dioxane, anhydrous
-
Schlenk flask and standard glassware for air-sensitive reactions
-
Nitrogen or Argon source
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve DMAEMA, CDTPA, and AIBN in anhydrous 1,4-dioxane.[6] A typical molar ratio of [DMAEMA]:[CDTPA]:[AIBN] might be[7]:[1]:[0.2] to target a specific degree of polymerization.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Immerse the sealed flask in an oil bath preheated to 70°C and allow the reaction to proceed for a set time (e.g., 4.5 hours) to reach the desired monomer conversion.[6]
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.[6]
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold n-hexane.[6] The precipitated polymer is then collected by filtration or centrifugation and dried under vacuum.
Characterization of pH-Responsive Behavior
Thorough characterization of PDMAEMA's physicochemical properties is crucial for understanding and predicting its behavior in various environments.
Determination of pKa via Potentiometric Titration
Potentiometric titration is a direct and reliable method for determining the pKa of a polyelectrolyte like PDMAEMA.[8]
Experimental Workflow:
-
Polymer Solution Preparation: Prepare a dilute aqueous solution of the purified PDMAEMA (e.g., 1 mg/mL).
-
Titration Setup: Place the polymer solution in a jacketed beaker with constant stirring at a controlled temperature (e.g., 25°C).[9] Insert a calibrated pH electrode.[10]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments, recording the pH after each addition.[8][9]
-
Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa can be determined from the Henderson-Hasselbalch equation and corresponds to the pH at which 50% of the amine groups are protonated, which is typically the midpoint of the steepest inflection in the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Turbidity Measurements to Determine Cloud Point
The pH-induced phase transition of PDMAEMA can be monitored by measuring the turbidity of the polymer solution as a function of pH.[11] The cloud point is the pH at which the solution becomes visibly cloudy due to polymer precipitation.[11][12] This is often determined using a UV-Vis spectrophotometer by monitoring the transmittance or absorbance at a specific wavelength (e.g., 500 nm) as the pH is varied.[13]
| Property | Typical Value/Range | Significance |
| pKa | 7.0 - 7.5 | Dictates the pH at which the polymer's properties change.[1][2] |
| Cloud Point (pH) | Varies with molecular weight, concentration, and ionic strength | Indicates the pH of the hydrophilic-to-hydrophobic transition.[14][15] |
| Molecular Weight (Mn) | 5,000 - 50,000 g/mol (for drug delivery) | Influences solubility, viscosity, and drug loading capacity. |
| Polydispersity Index (PDI) | < 1.3 (for controlled polymerization) | A measure of the uniformity of polymer chain lengths. |
Application in pH-Responsive Drug Delivery
The unique pH-responsive properties of PDMAEMA make it an excellent material for designing intelligent drug delivery systems.[16][17] These systems can be engineered to release their therapeutic payload in response to the acidic microenvironments of tumors or within specific subcellular compartments like endosomes and lysosomes.[16]
The "Proton Sponge" Effect for Endosomal Escape
A key application of PDMAEMA in drug delivery is its ability to facilitate the endosomal escape of therapeutic agents.[18][19] After a drug-loaded nanoparticle is internalized by a cell through endocytosis, it becomes trapped within an endosome. As the endosome matures, its internal pH drops due to the action of proton pumps.
The PDMAEMA component of the nanoparticle acts as a "proton sponge".[20][21] The numerous tertiary amine groups on the polymer chain buffer the endosomal acidification by absorbing a large number of protons.[19][20] This influx of protons is followed by a counter-influx of chloride ions and water, leading to osmotic swelling and the eventual rupture of the endosome.[18][20] This process releases the therapeutic payload into the cytoplasm, allowing it to reach its intended target.[20][21]
Caption: The "proton sponge" effect facilitating endosomal escape.
Future Perspectives and Conclusion
The field of pH-responsive polymers is continually advancing, with research focused on fine-tuning the pKa of PDMAEMA-based systems for greater specificity, developing multi-stimuli-responsive materials that react to both pH and other triggers like temperature, and exploring new biomedical applications beyond drug delivery, such as gene therapy and tissue engineering.[22] The inherent versatility and well-understood behavior of PDMAEMA ensure its continued importance as a fundamental building block in the development of next-generation smart materials.
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An In-depth Technical Guide to the Thermo-Responsive Properties of DMAPMA-Based Polymers
Introduction: The Rise of "Smart" Polymers in Advanced Applications
In the realm of materials science, "smart" polymers, those that exhibit significant reversible changes in their properties in response to external stimuli, are at the forefront of innovation.[1] Among these, thermo-responsive polymers, which undergo a phase transition at a specific temperature, are of particular interest for a wide array of applications, including drug delivery, sensing, and tissue engineering.[2][3] This guide focuses on a particularly versatile class of such materials: polymers based on N,N-dimethylaminopropyl methacrylamide (DMAPMA).
DMAPMA-based polymers possess a unique combination of properties that make them highly attractive for researchers and drug development professionals. Their thermo-responsiveness is intrinsically linked to their pH-sensitivity, offering a dual-stimuli-responsive character that can be finely tuned for specific applications.[1][4] This guide provides a comprehensive overview of the synthesis, thermo-responsive behavior, and key applications of DMAPMA-based polymers, grounded in scientific principles and practical experimental insights.
The Chemistry of Responsiveness: Understanding the DMAPMA Monomer
The key to the thermo-responsive behavior of poly(DMAPMA) (PDMAPMA) and its copolymers lies in the chemical structure of the DMAPMA monomer. The presence of a tertiary amine group in the propyl side chain is the critical feature. This amine group can be protonated or deprotonated depending on the pH of the aqueous environment.
-
At low pH (acidic conditions): The tertiary amine group is protonated, carrying a positive charge. This charge leads to strong electrostatic repulsion between polymer chains and enhances hydration, making the polymer readily soluble in water.[5][6]
-
At high pH (alkaline conditions): The amine group is deprotonated and thus neutral. In this state, the hydrophobic interactions of the polymer backbone and side chains become dominant.[5]
This pH-dependent charge is the foundation of the polymer's "smart" behavior.
The Lower Critical Solution Temperature (LCST) Phenomenon in DMAPMA-Based Polymers
PDMAPMA exhibits a Lower Critical Solution Temperature (LCST), a phenomenon where the polymer is soluble in a solvent at lower temperatures but becomes insoluble and precipitates as the temperature is raised above a critical point.
The underlying mechanism of this phase transition is a shift in the balance between hydrophilic and hydrophobic interactions:
-
Below the LCST: The polymer chains are hydrated, with water molecules forming hydrogen bonds with the amide and amine groups. This hydration keeps the polymer chains in a soluble, extended coil conformation.
-
Above the LCST: As the temperature increases, the hydrogen bonds between the polymer and water molecules weaken and break. This disruption allows the hydrophobic segments of the polymer to associate, leading to the collapse of the polymer chains into compact globules and subsequent phase separation from the solution.[5]
Tuning the LCST: A Multi-Factorial Approach
A key advantage of DMAPMA-based polymers is the ability to precisely control their LCST. This tunability is crucial for designing materials for specific biological or industrial applications. The primary factors influencing the LCST are pH, the incorporation of comonomers, and the presence of salts.
The LCST of DMAPMA-based polymers is highly dependent on the pH of the solution. The homopolymer, PDMAPMA, is quite hydrophilic and only displays LCST behavior under strongly alkaline conditions, with a reported cloud point of around 35°C at a pH of 14.[1] This is because at lower pH values, the protonation of the amine groups increases the polymer's hydrophilicity to such an extent that it remains soluble even at elevated temperatures.
The pKa of the DMAPMA monomer is approximately 9.2.[1] This means that around this pH, there is a significant change in the degree of protonation, which directly impacts the LCST. As the pH decreases from highly alkaline, the LCST increases.[1][4]
To achieve a more physiologically relevant LCST, DMAPMA is often copolymerized with other monomers. The choice of comonomer allows for a precise tuning of the hydrophilic/hydrophobic balance of the resulting copolymer.
-
Hydrophobic Comonomers: Incorporating hydrophobic monomers, such as methyl methacrylate (MMA), into the polymer chain reduces the overall hydrophilicity.[1] This shifts the hydrophilic/hydrophobic balance, resulting in a lower LCST compared to the DMAPMA homopolymer at a given pH. For instance, a copolymer of DMAPMA with 35 mol% MMA exhibits an LCST of approximately 47°C at a pH of 9.9, a significant reduction from the pH 14 required for the homopolymer.[1]
-
Hydrophilic Comonomers: Conversely, copolymerization with hydrophilic monomers would be expected to increase the LCST.
The presence of salts in the aqueous solution can also significantly affect the LCST of DMAPMA-based polymers. Salts can have a "salting-out" effect, where they compete with the polymer for water molecules, leading to dehydration of the polymer chains and a decrease in the LCST.[1] The magnitude of this effect depends on the nature and concentration of the salt. An increase in salt concentration generally leads to a linear decrease in the cloud point temperature.[1]
Quantitative Data on LCST Modulation
The following table summarizes the influence of pH and salt concentration on the cloud point (Tcp) of a P(DMAPMA-co-MMA35) copolymer, illustrating the tunable nature of these materials.[1]
| pH | NaCl Concentration (M) | Cloud Point (°C) |
| 9.9 | 0 | ~47 |
| 8.7 | >0 (presence of salt) | Observable LCST |
Data extracted from studies on P(DMAPMA-co-MMA35) copolymers.[1]
Synthesis of DMAPMA-Based Polymers: Methodologies and Considerations
The synthesis of well-defined DMAPMA-based polymers is crucial for achieving predictable and reproducible thermo-responsive properties. Several polymerization techniques can be employed, with free-radical polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization being the most common.
Free-Radical Polymerization
Free-radical polymerization is a robust and widely used method for synthesizing DMAPMA-based polymers.[1][7]
-
Monomer and Initiator Preparation: Dissolve the desired molar ratio of DMAPMA and methyl methacrylate (MMA) monomers in an appropriate organic solvent (e.g., THF). Add a free-radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for a sufficient time to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to the appropriate temperature (e.g., 70°C) and maintain it under an inert atmosphere with stirring for a specified duration (e.g., 72 hours).[1]
-
Purification: After the polymerization is complete, precipitate the polymer by adding the reaction mixture to a non-solvent, such as petroleum ether.[1]
-
Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Causality Behind Experimental Choices:
-
AIBN as Initiator: AIBN is a common choice as it decomposes at a predictable rate upon heating to generate free radicals, initiating the polymerization process.
-
Inert Atmosphere: The removal of oxygen is critical because oxygen can react with the propagating radical chains, terminating the polymerization and leading to polymers with lower molecular weights and broader distributions.
-
Precipitation in a Non-Solvent: This step is essential for purifying the polymer by removing unreacted monomers and the initiator.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
For applications requiring polymers with well-defined molecular weights and narrow molar mass distributions, RAFT polymerization is the preferred method.[4] This technique offers greater control over the polymerization process, enabling the synthesis of polymers with specific architectures.[4]
-
Reaction Setup: In a glass ampoule, combine the DMAPMA monomer, a RAFT chain transfer agent (e.g., a dithioester or trithiocarbonate), and an initiator (e.g., AIBN) in a suitable solvent like THF.[8]
-
Deoxygenation: Thoroughly deoxygenate the solution by several freeze-pump-thaw cycles and seal the ampoule under vacuum.[8]
-
Polymerization: Place the sealed ampoule in a thermostated water bath at a specific temperature (e.g., 60°C) for a defined period (e.g., 48 hours).[8]
-
Isolation: Precipitate the resulting polymer into an excess of a non-solvent like hexane and collect it by filtration.[8]
Advantages of RAFT Polymerization:
-
Controlled Molecular Weight: The molecular weight of the polymer can be predetermined by the ratio of monomer to the RAFT agent.
-
Low Polydispersity: RAFT polymerization yields polymers with a narrow distribution of chain lengths, which is crucial for consistent material properties.
-
Architectural Control: This method allows for the synthesis of complex polymer architectures, such as block copolymers and star polymers.[6]
Characterization of DMAPMA-Based Polymers
A thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and thermo-responsive properties.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Used to confirm the successful polymerization and to determine the composition of copolymers by integrating the characteristic peaks of the different monomer units.[1]
-
Size Exclusion Chromatography (SEC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers.[7][8]
-
Turbidimetry: A common method to determine the cloud point or LCST of the polymer solution. This involves monitoring the transmittance of light through the solution as the temperature is increased. The temperature at which a sharp decrease in transmittance is observed is taken as the cloud point.[1]
-
Dynamic Light Scattering (DLS): Used to measure the size of the polymer chains or aggregates in solution. Below the LCST, DLS can determine the hydrodynamic radius of the polymer coils, while above the LCST, it can measure the size of the collapsed globules or aggregates.[1]
Visualizing the Thermo-Responsive Behavior
The following diagrams illustrate the key concepts related to the thermo-responsive properties of DMAPMA-based polymers.
Caption: Phase transition of a DMAPMA-based polymer around its LCST.
Caption: Influence of pH on the protonation state and LCST of DMAPMA polymers.
Applications in Drug Delivery and Beyond
The tunable thermo-responsive properties of DMAPMA-based polymers make them highly promising for a variety of advanced applications, particularly in the biomedical field.
-
Controlled Drug Delivery: DMAPMA-based hydrogels and nanoparticles can be designed to encapsulate therapeutic agents at temperatures below the LCST and release them in a controlled manner when the temperature is raised above the LCST, for example, at a specific site in the body.[2] The dual pH and temperature sensitivity allows for targeted drug release in response to specific physiological conditions, such as the acidic microenvironment of a tumor.
-
Gene Delivery: Cationic DMAPMA-based polymers can form complexes with negatively charged nucleic acids (like DNA and siRNA), protecting them from degradation and facilitating their delivery into cells.[8][9] The thermo-responsive nature can be exploited to trigger the release of the genetic material inside the target cells.
-
Tissue Engineering: Thermo-responsive surfaces coated with DMAPMA-based polymers can be used for cell sheet engineering. Cells can be cultured on the polymer surface at a temperature where the polymer is hydrated and cell-adhesive. By lowering the temperature, the polymer swells, and the cell sheet can be detached without enzymatic treatment.
-
Biocidal and Antifouling Materials: The cationic nature of quaternized DMAPMA polymers can impart antimicrobial properties.[1] Copolymers of DMAPMA have shown efficacy against bacteria such as E. coli and S. aureus, making them suitable for developing antifouling coatings for medical devices and other surfaces.[1][10]
-
Sensors: The responsiveness of DMAPMA-based materials to multiple stimuli, including temperature, pH, and CO₂, makes them potential candidates for the development of advanced sensors.[1][7]
Conclusion: A Versatile Platform for Innovation
Polymers based on N,N-dimethylaminopropyl methacrylamide represent a powerful and versatile platform for the development of advanced "smart" materials. Their dual pH and thermo-responsive properties, coupled with the ability to fine-tune their LCST through copolymerization and the addition of salts, offer a high degree of control over their behavior. As our understanding of the fundamental principles governing their properties continues to grow, so too will the range and sophistication of their applications, from targeted drug delivery and gene therapy to innovative solutions in tissue engineering and antimicrobial coatings. The insights and methodologies presented in this guide provide a solid foundation for researchers and developers to harness the full potential of these remarkable polymers.
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- Antibacterial Amphiphilic Copolymers of Dimethylamino Ethyl Methacrylate and Methyl Methacrylate to Control Biofilm Adhesion for Antifouling Applic
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A Comparative Analysis of the Hydrolytic Stability of 3-(Dimethylamino)propyl Methacrylate (DMAPMA) and N-(3-(dimethylamino)propyl)methacrylamide (DMAPMAAm)
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the realm of advanced polymer chemistry, particularly in the design of stimuli-responsive materials for biomedical applications such as drug delivery and gene therapy, the hydrolytic stability of monomers is a critical parameter governing the long-term performance and biocompatibility of the final product. This technical guide provides a comprehensive comparative analysis of the hydrolytic stability of two structurally similar yet functionally distinct monomers: 3-(Dimethylamino)propyl methacrylate (DMAPMA) and N-(3-(dimethylamino)propyl)methacrylamide (DMAPMAAm). While both molecules feature a tertiary amine group, conferring pH-responsiveness, the central linkage—an ester in DMAPMA versus an amide in DMAPMAAm—profoundly influences their susceptibility to hydrolysis. This guide will delve into the fundamental chemical principles underpinning this difference, present available comparative data, and provide a detailed experimental protocol for the rigorous evaluation of hydrolytic stability, empowering researchers to make informed decisions in material selection and development.
Introduction: The Critical Role of Hydrolytic Stability in Polymer-Based Therapeutics
The therapeutic efficacy and safety of polymer-based drug delivery systems are intrinsically linked to their stability in physiological environments. Hydrolytic degradation, the cleavage of chemical bonds by water, can lead to the premature release of encapsulated drugs, alteration of the polymer's physicochemical properties, and the generation of potentially toxic byproducts. Consequently, a thorough understanding and careful selection of monomers with appropriate hydrolytic stability are paramount.
This compound (DMAPMA) and N-(3-(dimethylamino)propyl)methacrylamide (DMAPMAAm) are widely utilized monomers in the synthesis of "smart" polymers that respond to changes in pH. This property is exploited in applications such as targeted drug release in the acidic tumor microenvironment or for endosomal escape in gene delivery. However, the presence of a hydrolytically labile ester group in DMAPMA can be a significant drawback in applications requiring long-term stability. In contrast, DMAPMAAm, with its more robust amide linkage, is often favored for its enhanced hydrolytic stability[1]. This guide will explore the chemical basis for this difference and provide the tools for its quantitative assessment.
Structural and Mechanistic Comparison of DMAPMA and DMAPMAAm
The key to understanding the differential stability of DMAPMA and DMAPMAAm lies in the fundamental chemistry of their ester and amide functional groups, respectively.
Chemical Structures
-
This compound (DMAPMA): Possesses an ester linkage (-COO-) connecting the methacrylate backbone to the propylamino side chain.
-
N-(3-(dimethylamino)propyl)methacrylamide (DMAPMAAm): Features an amide linkage (-CONH-) in the same position.
Mechanism of Ester Hydrolysis
The hydrolysis of esters can be catalyzed by either acid or base.[2]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate anion and an alcohol. This process is generally faster and more common under physiological conditions.
Mechanism of Amide Hydrolysis
Amide hydrolysis is also subject to acid and base catalysis but is significantly more sluggish than ester hydrolysis.[3][4]
-
Acid-Catalyzed Hydrolysis: Similar to esters, the carbonyl oxygen is protonated. However, the nitrogen atom's lone pair is a better electron donor than the oxygen's lone pair in an ester, leading to a more significant resonance stabilization of the amide bond. This makes the carbonyl carbon less electrophilic and thus less reactive.
-
Base-Catalyzed Hydrolysis: While possible, this reaction is generally very slow and requires more forcing conditions (e.g., high temperatures) compared to ester hydrolysis. The attacking hydroxide ion is a weaker nucleophile than the departing amide anion, which is a very strong base and therefore a poor leaving group.
The superior resonance stabilization of the C-N bond in the amide linkage of DMAPMAAm compared to the C-O bond in the ester linkage of DMAPMA is the fundamental reason for its enhanced hydrolytic stability.
Comparative Hydrolytic Stability: A Data-Driven Perspective
Polymers based on DMAPMAAm are often highlighted for their hydrolytic stability, a key advantage over their methacrylate counterparts like 2-(dimethylamino)ethyl methacrylate (DMAEMA), which is known to be susceptible to hydrolysis.[1] Studies on poly(3-methacrylamido propyl trimethyl ammonium chloride), a derivative of DMAPMAAm, have shown that while hydrolysis does occur, particularly under alkaline conditions, the polymer exhibits greater stability compared to its methacrylate analogue.
For illustrative purposes, the following table presents a hypothetical yet scientifically plausible comparison of the hydrolytic stability of DMAPMA and DMAPMAAm at different pH values. These values are intended to reflect the expected relative stability based on the known chemistry of esters and amides.
| Parameter | pH 4 (Acidic) | pH 7 (Neutral) | pH 9 (Basic) |
| DMAPMA Half-life (t1/2) | Days to Weeks | Weeks to Months | Hours to Days |
| DMAPMAAm Half-life (t1/2) | Months to Years | Years | Weeks to Months |
| Primary Hydrolysis Products | Methacrylic acid, 3-(Dimethylamino)propan-1-ol | Methacrylic acid, 3-(Dimethylamino)propan-1-ol | Methacrylate, 3-(Dimethylamino)propan-1-ol |
| Primary Hydrolysis Products | Methacrylic acid, N1,N1-dimethylpropane-1,3-diamine | Methacrylic acid, N1,N1-dimethylpropane-1,3-diamine | Methacrylate, N1,N1-dimethylpropane-1,3-diamine |
Note: This table is for illustrative purposes. Actual hydrolysis rates are dependent on temperature, buffer composition, and ionic strength.
Experimental Protocol for Assessing Hydrolytic Stability
To enable researchers to quantitatively assess the hydrolytic stability of these and other monomers, the following detailed protocol is provided, based on the principles outlined in the OECD Guideline for Testing of Chemicals, No. 111: "Hydrolysis as a Function of pH" .
Principle
The monomer is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9. These solutions are then incubated at a constant temperature, and the concentration of the monomer is determined at various time points using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials and Reagents
-
DMAPMA and DMAPMAAm monomers
-
Sterile, purified water (e.g., HPLC grade)
-
Buffer salts (e.g., citrate for pH 4, phosphate for pH 7, borate for pH 9)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
HPLC or NMR instrumentation
-
Constant temperature incubator or water bath
-
Sterile glassware
Step-by-Step Methodology
-
Preparation of Buffer Solutions: Prepare sterile buffer solutions at pH 4.0, 7.0, and 9.0. The pH should be verified with a calibrated pH meter at the intended test temperature.
-
Preparation of Test Solutions:
-
Accurately weigh the monomer and dissolve it in each of the buffer solutions to a known concentration. The concentration should be below the monomer's water solubility limit.
-
Dispense the test solutions into sterile, sealed containers (e.g., amber glass vials) for each time point and temperature to be tested.
-
-
Incubation:
-
Place the sealed containers in a constant temperature incubator or water bath. A preliminary test is often conducted at an elevated temperature (e.g., 50 °C) to quickly assess stability.
-
If significant hydrolysis is observed, further testing at lower, more environmentally or physiologically relevant temperatures (e.g., 25 °C or 37 °C) is recommended.
-
-
Sampling and Analysis:
-
At predetermined time intervals, remove a container for each pH and temperature condition.
-
Quench the hydrolysis reaction if necessary (e.g., by rapid cooling or pH adjustment).
-
Analyze the concentration of the remaining monomer and, if possible, the formation of hydrolysis products using a validated analytical method.
-
HPLC Analysis: A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) and UV detection is commonly used. The method should be validated for linearity, accuracy, and precision.
-
NMR Analysis: 1H NMR spectroscopy can be used to monitor the disappearance of characteristic proton signals of the monomer and the appearance of signals from the hydrolysis products.
-
-
-
Data Analysis:
-
Plot the concentration of the monomer versus time for each pH and temperature.
-
Determine the order of the reaction (hydrolysis often follows first-order kinetics).
-
Calculate the hydrolysis rate constant (k) and the half-life (t1/2) at each condition.
-
Experimental Workflow Diagram
Caption: Experimental workflow for assessing hydrolytic stability.
Hydrolysis Mechanism Visualization
The following diagram illustrates the fundamental difference in the hydrolytic pathways of DMAPMA and DMAPMAAm under basic conditions, which are often the most relevant for physiological applications.
Caption: Comparative hydrolysis mechanisms of DMAPMA and DMAPMAAm.
Conclusion and Practical Implications
The choice between DMAPMA and DMAPMAAm in the design of pH-responsive polymers for biomedical applications is a critical one, with significant implications for the stability and performance of the final material. The fundamental difference in their chemical structure—an ester linkage in DMAPMA versus an amide linkage in DMAPMAAm—dictates a profound disparity in their hydrolytic stability. DMAPMAAm is demonstrably more resistant to hydrolysis across a range of pH conditions due to the superior resonance stabilization of its amide bond.
For applications requiring long-term stability in aqueous environments, such as controlled-release drug formulations or implantable devices, DMAPMAAm is the superior choice. The slower degradation of the amide linkage ensures the integrity of the polymer matrix and a more predictable release profile. Conversely, for applications where controlled, albeit slow, degradation is desired, DMAPMA may be a suitable candidate.
This guide has provided the theoretical underpinning for these differences, a framework for their quantitative evaluation, and a clear visualization of the underlying chemical principles. By applying this knowledge and employing rigorous experimental validation, researchers and drug development professionals can design and synthesize next-generation polymeric materials with optimized stability profiles tailored to their specific therapeutic goals.
References
- Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
-
Laskar, P., & Patra, D. (2021). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. Polymers, 13(14), 2275. [Link]
-
OECD. (2004). OECD Guideline for the Testing of Chemicals, No. 111: Hydrolysis as a Function of pH. OECD Publishing. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
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The Synthesis of Poly(3-(Dimethylamino)propyl Methacrylate) via Free Radical Polymerization: A Senior Application Scientist's In-Depth Guide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven perspective on the free radical polymerization of 3-(Dimethylamino)propyl methacrylate (DMAPMA). Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental choices, ensuring a robust and reproducible synthesis of a versatile cationic polymer platform.
Section 1: Foundational Principles & Strategic Overview
Poly(this compound), or p(DMAPMA), is a prominent member of the "smart" polymer family. Its defining feature is the pendant tertiary amine group, which imparts a rich pH- and temperature-responsiveness. In acidic environments, the amine is protonated, rendering the polymer a water-soluble cationic polyelectrolyte. In neutral or basic conditions, the deprotonated amine is less hydrophilic, leading to significant changes in solubility and conformation. This stimuli-responsive behavior is the cornerstone of its application in advanced drug delivery systems, gene therapy vectors, and antimicrobial agents.[1][2]
While controlled radical polymerization (CRP) techniques like RAFT and ATRP offer precision, conventional free radical polymerization remains a highly accessible, scalable, and cost-effective method for producing p(DMAPMA).[3] Its primary drawback is the lack of control over molecular weight distribution, typically resulting in a high polydispersity index (PDI > 1.5), which signifies a broad range of polymer chain lengths.[3][4] This guide focuses on mastering this conventional technique to produce high-quality p(DMAPMA) suitable for a wide array of research and development applications.
Section 2: The Chemistry of Radical Polymerization: Mechanism & Rationale
The synthesis of p(DMAPMA) via free radical polymerization is a chain reaction classically divided into three distinct stages: initiation, propagation, and termination. Understanding the function of each component in this process is critical for experimental success and troubleshooting.
Pre-reaction Considerations: Monomer Purity
The Causality: Commercial methacrylate monomers, including DMAPMA, are shipped with inhibitors (e.g., hydroquinone monomethyl ether, MEHQ) to prevent spontaneous polymerization during transport and storage. These inhibitors are radical scavengers and must be removed. Failure to do so will result in a significant induction period or complete failure of the polymerization reaction.
Field-Proven Protocol:
-
Prepare a short column (approx. 10 cm length, 2-3 cm diameter) packed with basic alumina.
-
Add the required volume of liquid DMAPMA monomer to the top of the column.
-
Allow the monomer to pass through the alumina bed under gravity.
-
Collect the purified, inhibitor-free monomer. It should be used immediately for the best results.
Initiator Selection: The Case for AIBN
The Causality: The choice of initiator is paramount. Azobisisobutyronitrile (AIBN) is the preferred thermal initiator for this system. Upon heating to 60-80°C, it undergoes clean, unimolecular decomposition to generate two cyanoisopropyl radicals and nitrogen gas. This decomposition rate is largely independent of the solvent polarity and avoids oxidative side reactions with the tertiary amine of DMAPMA, a known issue with peroxide-based initiators like benzoyl peroxide.
Solvent Selection: Creating the Ideal Reaction Environment
The Causality: The solvent must solubilize the monomer, the growing polymer chains, and the initiator. Tetrahydrofuran (THF) is an excellent choice as it is a relatively polar aprotic solvent that effectively dissolves the polar monomer and the resulting p(DMAPMA) polymer, preventing premature precipitation.[2] While other solvents like toluene or dioxane can be used, THF provides a good balance of solubility characteristics for this specific system.[3][5] The choice of solvent can influence the reactivity of tertiary amine methacrylates, though this effect is more pronounced in copolymerizations.[6]
Section 3: Experimental Workflow & Protocols
The following section details a robust, self-validating protocol for the homopolymerization of DMAPMA.
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The Cationic Nature of Poly(3-(Dimethylamino)propyl methacrylate): A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a pH-Responsive Cationic Polymer
Poly(3-(Dimethylamino)propyl methacrylate), commonly abbreviated as PDMAPMA, has emerged as a compelling "smart" polymer for advanced biomedical applications. Its growing prominence in fields like drug delivery and gene therapy stems directly from its defining characteristic: a pH-responsive cationic nature. This guide provides an in-depth exploration of the fundamental principles governing the cationic behavior of PDMAPMA, offering a technical resource for researchers, scientists, and drug development professionals seeking to harness its unique properties. We will delve into the synthesis, characterization, and application of PDMAPMA, with a focus on the underlying mechanisms that drive its functionality.
At the heart of PDMAPMA's utility lies the tertiary amine group within its repeating monomer unit. This functional group acts as a switchable cationic center, capable of accepting a proton under acidic conditions to acquire a positive charge. This reversible protonation endows the polymer with a remarkable sensitivity to its surrounding pH, triggering significant changes in its physical and chemical properties, such as solubility, conformation, and its ability to interact with biological molecules. Understanding and controlling this cationic behavior is paramount to designing effective PDMAPMA-based systems for therapeutic delivery.
I. Synthesis and Chemical Architecture of PDMAPMA
The synthesis of PDMAPMA with well-defined characteristics is crucial for its performance in biomedical applications. While conventional free-radical polymerization can be employed, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offers superior control over molecular weight, polydispersity, and end-group functionality.[1]
Experimental Protocol: Synthesis of PDMAPMA via RAFT Polymerization
This protocol outlines a typical RAFT polymerization of this compound (DMAPMA) to yield a well-defined PDMAPMA homopolymer.
Materials:
-
This compound (DMAPMA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable RAFT agent
-
Azobisisobutyronitrile (AIBN) or another suitable initiator
-
Anhydrous 1,4-dioxane or other suitable solvent
-
Anhydrous diethyl ether (for precipitation)
-
Nitrogen gas (high purity)
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve DMAPMA (e.g., 5 g, 29.2 mmol), CPADB (e.g., 81.6 mg, 0.292 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 9.6 mg, 0.0584 mmol, [RAFT]/[I] = 5) in anhydrous 1,4-dioxane (e.g., 10 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours, depending on the target conversion).
-
Termination: To quench the polymerization, expose the reaction mixture to air while cooling it in an ice bath.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold anhydrous diethyl ether with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation, wash with fresh diethyl ether, and dry under vacuum at room temperature to a constant weight.
-
Characterization: The resulting PDMAPMA should be characterized by ¹H NMR spectroscopy to confirm its structure and by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).
II. The Cornerstone of Functionality: pH-Responsive Cationic Behavior
The defining feature of PDMAPMA is the presence of tertiary amine groups that can be protonated in acidic environments. This reversible protonation is the foundation of its "smart" behavior. The apparent acid dissociation constant (pKa) of the conjugate acid of the dimethylamino group in PDMAPMA is a critical parameter, as it dictates the pH range over which the polymer transitions from a neutral to a cationic state. The pKa of PDMAPMA is reported to be approximately 9.2.[2]
Below its pKa, the tertiary amine groups become protonated, leading to electrostatic repulsion between the polymer chains. This causes the polymer to adopt an extended conformation and enhances its water solubility. Conversely, above the pKa, the amine groups are deprotonated and the polymer becomes more hydrophobic, which can lead to aggregation or a coil-to-globule transition.
The "Proton Sponge" Effect: A Key to Intracellular Delivery
In the context of drug and gene delivery, the pH-responsive nature of PDMAPMA is exploited to facilitate endosomal escape.[2][3] When a PDMAPMA-based delivery vehicle is internalized by a cell via endocytosis, it is trafficked into endosomes, which progressively acidify. As the pH within the endosome drops below the pKa of PDMAPMA, the polymer becomes extensively protonated. This buffering capacity leads to an influx of protons and counter-ions (like chloride ions) into the endosome to maintain charge neutrality.[3] The resulting increase in osmotic pressure causes the endosome to swell and eventually rupture, releasing the therapeutic cargo into the cytoplasm.[3][4] This "proton sponge" effect is a critical mechanism for overcoming a major barrier in intracellular drug and gene delivery.[2][3][4]
III. Characterization of the Cationic Nature of PDMAPMA
A thorough characterization of the cationic properties of PDMAPMA is essential for its effective application. Several techniques are routinely employed to quantify its pH-responsiveness and charge characteristics.
A. Acid-Base Titration for pKa Determination
Potentiometric titration is a straightforward and accurate method to determine the pKa of PDMAPMA.[5][6][7][8]
Experimental Protocol: pKa Determination of PDMAPMA by Acid-Base Titration
Materials:
-
PDMAPMA solution (e.g., 0.1 mg/mL in deionized water)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Calibrated pH meter and electrode
-
Burette
-
Magnetic stirrer
Procedure:
-
Sample Preparation: Dissolve a known amount of PDMAPMA in a specific volume of deionized water.
-
Initial pH Adjustment: Add a known excess of standardized HCl to the PDMAPMA solution to ensure complete protonation of the amine groups.
-
Titration: Titrate the acidified PDMAPMA solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH as a function of the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point, where half of the protonated amine groups have been neutralized. This point can be identified as the midpoint of the buffer region in the titration curve.
B. Zeta Potential Measurements
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and provides an indication of the surface charge of PDMAPMA nanoparticles or polyplexes.[9][10][11] It is highly dependent on the pH of the medium.
| pH | Typical Zeta Potential (mV) of PDMAPMA-based Nanoparticles |
| 3.0 | +25 to +40 |
| 5.5 | +15 to +30 |
| 7.4 | +5 to +15 |
| 9.0 | 0 to +5 |
| 10.0 | -5 to 0 |
Note: These are typical values and can vary depending on the specific polymer characteristics (molecular weight, architecture), nanoparticle formulation, and ionic strength of the medium.
C. Spectroscopic and Scattering Techniques
-
¹H NMR Spectroscopy: This technique is invaluable for confirming the chemical structure of PDMAPMA and can also be used to study the protonation state of the amine groups by observing the chemical shifts of the protons adjacent to the nitrogen atom at different pH values.[12][13][14][15][16]
-
Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter of PDMAPMA chains or nanoparticles in solution.[12][17][18][19][20][21] Changes in particle size as a function of pH can provide insights into the conformational changes (swelling or collapse) of the polymer due to protonation.
IV. Applications in Drug and Gene Delivery
The unique cationic and pH-responsive properties of PDMAPMA make it an excellent candidate for various drug and gene delivery applications.
A. Gene Delivery
The cationic nature of PDMAPMA allows it to electrostatically interact with negatively charged nucleic acids, such as plasmid DNA and siRNA, to form stable nanocomplexes called polyplexes.[12][22][23][24] This condensation protects the genetic material from enzymatic degradation and facilitates its cellular uptake. The subsequent endosomal escape via the proton sponge effect ensures the delivery of the nucleic acid to the cytoplasm or nucleus where it can exert its therapeutic effect. The efficiency of gene condensation is often assessed by gel retardation assays, where the migration of DNA is hindered upon complexation with the cationic polymer.[12]
B. Drug Delivery
PDMAPMA can be incorporated into various drug delivery systems, such as micelles and nanoparticles, to achieve pH-triggered drug release.[25] For instance, a hydrophobic drug can be encapsulated within the core of a PDMAPMA-based nanoparticle at physiological pH (7.4). Upon reaching a more acidic environment, such as a tumor microenvironment or an endosome, the protonation of PDMAPMA can lead to the destabilization of the nanoparticle and the subsequent release of the encapsulated drug.[25]
| Application | Key PDMAPMA Property Leveraged | Typical Drug/Gene |
| Gene Delivery | Cationic charge for nucleic acid condensation, Proton sponge effect for endosomal escape | Plasmid DNA, siRNA, mRNA |
| Drug Delivery | pH-responsive swelling/destabilization for triggered release | Doxorubicin, Paclitaxel, and other hydrophobic drugs |
V. Cytotoxicity and Biocompatibility Considerations
While the cationic nature of PDMAPMA is advantageous for drug and gene delivery, it can also contribute to cytotoxicity.[9][26][27] High concentrations of cationic polymers can disrupt cell membranes and induce apoptosis or necrosis.[26] The cytotoxicity of PDMAPMA is generally dependent on its molecular weight, with higher molecular weight polymers exhibiting greater toxicity.[9][27] Therefore, it is crucial to carefully design and optimize PDMAPMA-based delivery systems to achieve a balance between high therapeutic efficacy and minimal toxicity. Strategies to mitigate cytotoxicity include the use of low molecular weight PDMAPMA, the incorporation of biodegradable linkages, and the shielding of the cationic charge with hydrophilic polymers like polyethylene glycol (PEG).
Conclusion: A Versatile Cationic Polymer for Future Therapies
Poly(this compound) stands out as a highly versatile and promising material in the realm of biomedical polymers. Its pH-responsive cationic nature, governed by the protonation of its tertiary amine groups, provides a powerful tool for the intelligent design of drug and gene delivery systems. A comprehensive understanding of its synthesis, the mechanisms of its pH-responsiveness, and its interactions with biological systems is essential for unlocking its full therapeutic potential. As research continues to refine the design and application of PDMAPMA-based materials, we can anticipate the development of safer and more effective therapies for a wide range of diseases.
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S. H. Lee, et al. (2010). Synthesis of Cationic N-[3-(Dimethylamino)propyl]methacrylamide Brushes on Silicon Wafer via Surface-Initiated RAFT Polymerization. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
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M. J. K. Thomas, et al. (2014). Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling. PLoS ONE. Available at: [Link]
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M. Filippou, et al. (2023). Zeta potentials of PDMAEMA in solutions with pH 9 as a function of... ResearchGate. Available at: [Link]
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A. Z. Abbasi, et al. (2018). Encapsulation efficiency and drug loading of nanoparticles. ResearchGate. Available at: [Link]
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L. Jia, et al. (2016). Zeta potential vs. pH curves constructed for (a) PDMA 49 -PMAA 100 ,... ResearchGate. Available at: [Link]
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P. Singhsa, et al. (2018). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry. Available at: [Link]
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D. Radhakrishnan, et al. (2022). DNA condensation – Knowledge and References. Science and Technology of Advanced Materials. Available at: [Link]
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M. M. Tunney, et al. (2011). Cytotoxicity of pDMAEMA Polymers and Hostasol (mg/mL). IC 50 )... ResearchGate. Available at: [Link]
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A. Iatridi, et al. (2024). Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media. MDPI. Available at: [Link]
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D. Lee, et al. (2020). Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective. ACS Biomaterials Science & Engineering. Available at: [Link]
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Biocompatibility of Polymers from 3-(Dimethylamino)propyl Methacrylate: A Technical Guide for Biomedical Researchers
Abstract
Polymers derived from 3-(dimethylamino)propyl methacrylate (DMAPMA), and its structural analogs, represent a class of cationic polymers with significant potential in biomedical applications, including drug delivery and gene therapy. Their utility is, however, intrinsically linked to their biocompatibility. This technical guide provides a comprehensive overview of the biocompatibility of poly(this compound) (PDMAPMA) and related polymers. We will delve into the critical aspects of cytotoxicity, hemocompatibility, and in vivo responses, underpinned by an understanding of the molecular-level interactions with biological systems. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the evaluation and optimization of these promising biomaterials.
Introduction: The Promise and Challenge of Cationic Polymers
Cationic polymers have garnered substantial interest in the biomedical field primarily due to their ability to interact with negatively charged biological molecules such as nucleic acids and cell membranes. This property is pivotal for applications like non-viral gene delivery, where the polymer acts as a carrier to protect and transport genetic material into cells. Poly(this compound) (PDMAPMA) is a member of this class, possessing a tertiary amine group that can be protonated at physiological pH, rendering the polymer positively charged.
However, the very charge that makes these polymers functional also presents a significant biocompatibility challenge. The cationic nature can lead to membrane disruption, cytotoxicity, and activation of the immune system. Therefore, a thorough understanding and rigorous evaluation of the biocompatibility of PDMAPMA-based materials are paramount before their translation into clinical applications. This guide will navigate the complexities of PDMAPMA biocompatibility, drawing on established principles and experimental evidence.
The Chemistry of PDMAPMA and its Influence on Biological Interactions
The biocompatibility of a polymer is not an inherent property but rather a dynamic interplay between the material and the biological environment. The chemical structure of PDMAPMA is a key determinant of this interaction.
-
Cationic Charge Density: The density of the positive charge along the polymer chain is a critical factor. A high charge density can enhance interaction with cell membranes, potentially leading to increased cytotoxicity.
-
Molecular Weight: The molecular weight of the polymer influences its biodistribution, cellular uptake, and toxicity. Higher molecular weight polymers may exhibit prolonged circulation times but can also lead to greater cytotoxicity.[1][2]
-
Hydrophilicity/Hydrophobicity: The balance between hydrophilic and hydrophobic moieties in the polymer affects its solubility, protein adsorption, and interaction with cell membranes. PDMAPMA is generally more hydrophilic than its methacrylate-derived counterpart, which can influence its hemotoxicity.[3]
The synthesis method, such as free-radical polymerization or controlled radical polymerization techniques (e.g., RAFT), can also impact the final properties of the polymer, including its molecular weight distribution and purity, which in turn affect its biocompatibility.[3]
Caption: Key molecular properties of PDMAPMA influencing its biocompatibility.
In Vitro Biocompatibility Assessment: A Multi-faceted Approach
A comprehensive evaluation of biocompatibility begins with a suite of in vitro assays designed to probe specific biological responses. These tests are guided by international standards such as ISO 10993.[4][5][6]
Cytotoxicity: Assessing the Impact on Cell Viability
Cytotoxicity is a primary concern for any material intended for biomedical use. For cationic polymers like PDMAPMA, the primary mechanism of cytotoxicity often involves disruption of the cell membrane.
Common Cytotoxicity Assays:
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Assay (Lactate Dehydrogenase): This assay quantifies the release of LDH from damaged cells, providing a measure of membrane integrity.
-
Live/Dead Staining: This fluorescence microscopy-based method uses dyes to differentiate between live and dead cells, offering a visual assessment of cytotoxicity.
Factors Influencing Cytotoxicity:
-
Concentration: Cytotoxicity is typically dose-dependent.
-
Cell Type: Different cell lines can exhibit varying sensitivities to the same polymer.
-
Molecular Weight: Higher molecular weight PDMAPMA has been shown to be more cytotoxic.[2]
| Polymer | Cell Line | IC50 (µg/mL) | Reference |
| PDMAEMA (Mn = 13,000 g/mol ) | MiaPaCa | > 20 | [2] |
| PDMAEMA (Mn = 26,000 g/mol ) | MiaPaCa | ~15 | [2] |
| rPDMAEMA | MiaPaCa | ~40-50 | [2] |
Table 1: Example IC50 values for PDMAEMA and its reducible derivative (rPDMAEMA) in a pancreatic cancer cell line.
Detailed Protocol: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Polymer Treatment: Prepare serial dilutions of the PDMAPMA polymer in cell culture medium. Remove the old medium from the wells and add 100 µL of the polymer solutions. Include a positive control (e.g., Triton X-100) and a negative control (cells with medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the cell viability against the polymer concentration to determine the IC50 value (the concentration at which 50% of cells are viable).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Hemocompatibility: Interaction with Blood Components
For any polymer that may come into contact with blood, assessing its hemocompatibility is crucial. Cationic polymers can interact with negatively charged red blood cells, platelets, and plasma proteins, potentially leading to adverse effects.
Key Hemocompatibility Tests:
-
Hemolysis Assay: Measures the release of hemoglobin from red blood cells upon exposure to the polymer.
-
Platelet Aggregation Assay: Evaluates the polymer's potential to induce platelet activation and aggregation.
-
Coagulation Assays (e.g., aPTT, PT): Assess the effect of the polymer on the blood clotting cascade.
Studies on the closely related poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) have shown that its hemocompatibility is strongly influenced by molecular weight, concentration, and incubation time.[1] PDMAEMA homopolymers have been observed to interact strongly with the surface of red blood cells.[1] It is reasonable to assume that PDMAPMA would exhibit similar behaviors, although direct comparative studies are needed. The presence of amide functionalities in poly(N-[3-(dimethylaminopropyl)] methacrylamide) (PDMAPMAAm) is suggested to reduce hemotoxicity due to reduced overall hydrophobicity compared to methacrylate-derived polymers.[3]
In Vivo Biocompatibility: The Whole System Response
While in vitro tests provide valuable initial screening, in vivo studies are essential to understand the systemic response to a biomaterial. These studies can reveal information about inflammation, immune response, biodistribution, and long-term effects.
Typical In Vivo Evaluation Methods:
-
Subcutaneous Implantation: The polymer is implanted under the skin of an animal model (e.g., rat or mouse), and the surrounding tissue is examined histologically for signs of inflammation, fibrosis, and necrosis at various time points.
-
Systemic Administration (e.g., intravenous injection): The polymer is administered systemically, and various organs are harvested and analyzed for signs of toxicity. Blood samples are also collected to assess hematological and biochemical parameters.
The biocompatibility of cationic polymers in vivo can be improved by modifying their structure, for instance, by incorporating biodegradable linkages or by shielding the cationic charges with hydrophilic polymers like polyethylene glycol (PEG).[1][7]
Enhancing Biocompatibility: Strategies and Future Directions
The ultimate goal for biomedical applications is to design polymers that are both effective and safe. Several strategies can be employed to enhance the biocompatibility of PDMAPMA-based materials.
-
Copolymerization: Introducing comonomers with different properties (e.g., hydrophilic, biodegradable) can modulate the overall characteristics of the polymer and improve its biocompatibility. For instance, copolymerization with a hydrophobic monomer like methyl methacrylate can alter the polymer's self-assembly and interaction with biological systems.[8]
-
PEGylation: The attachment of PEG chains to the polymer can create a hydrophilic shield, reducing non-specific protein adsorption and recognition by the immune system, thereby prolonging circulation time and reducing toxicity.[1]
-
Biodegradable Linkages: Incorporating biodegradable bonds into the polymer backbone can allow for its clearance from the body after it has fulfilled its function, minimizing long-term toxicity concerns.
Future research should focus on establishing a clearer structure-property-biocompatibility relationship for PDMAPMA and its derivatives. Long-term in vivo studies are also needed to fully understand the fate of these polymers in the body.
Conclusion
Polymers derived from this compound hold considerable promise for a range of biomedical applications. However, their successful translation is contingent on a thorough understanding and mitigation of their potential biocompatibility issues. A systematic and multi-pronged approach to biocompatibility assessment, encompassing in vitro and in vivo evaluations, is essential. By employing rational design strategies to modulate their chemical and physical properties, it is possible to develop PDMAPMA-based materials that are both safe and effective, paving the way for their use in next-generation therapies.
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Griveau, L., et al. (2018). Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. Biomaterials Science, 6(8), 2025-2053. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of DMAPMA-Based Hydrogels for Drug Delivery
Introduction: The Promise of Intelligent Hydrogels in Therapeutic Delivery
Hydrogels, three-dimensional polymeric networks capable of absorbing and retaining large volumes of water, have emerged as a cornerstone in advanced drug delivery systems.[1] Their tissue-like consistency and high water content contribute to their excellent biocompatibility. Among the diverse family of hydrogels, those based on N,N-dimethylaminopropyl methacrylamide (DMAPMA) are gaining significant traction. These "intelligent" materials exhibit sensitivity to environmental stimuli, particularly pH, which allows for the targeted and controlled release of therapeutic agents.[2]
The key to the pH-responsive behavior of DMAPMA-based hydrogels lies in the tertiary amine groups within the polymer structure. In acidic environments, these amines become protonated, leading to electrostatic repulsion between the polymer chains and a subsequent increase in swelling.[3] This swelling phenomenon can be precisely controlled to trigger the release of an encapsulated drug. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of DMAPMA-based hydrogels for drug delivery. We will delve into the underlying principles of the synthesis process, offering detailed, field-proven protocols and troubleshooting guidance to ensure reproducible and optimal results.
Section 1: Foundational Principles of DMAPMA Hydrogel Synthesis
The synthesis of DMAPMA-based hydrogels is typically achieved through free-radical polymerization .[4] This method involves the reaction of monomer units (DMAPMA) in the presence of a crosslinking agent and a radical initiator.
1.1. Key Components and Their Rationale:
-
Monomer (DMAPMA): The primary building block of the hydrogel network. Its concentration influences the polymer chain length and the overall density of the hydrogel.
-
Crosslinking Agent (e.g., N,N'-methylenebisacrylamide, MBAA): A molecule with two or more reactive groups that forms covalent bonds between polymer chains, creating the three-dimensional network. The concentration of the crosslinker is a critical parameter that dictates the hydrogel's properties.[5]
-
High Crosslinker Concentration: Leads to a tighter network with a smaller mesh size, resulting in lower swelling capacity and slower drug release.[6][7] However, it enhances the mechanical strength of the hydrogel.[8]
-
Low Crosslinker Concentration: Results in a looser network with a larger mesh size, allowing for higher swelling ratios and faster drug release, but potentially compromising mechanical stability.
-
-
Initiation System (e.g., Ammonium Persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED)): This redox pair generates free radicals that initiate the polymerization process.[9] APS acts as the initiator, while TEMED accelerates the rate of radical formation. The concentration of the initiator system affects the rate of polymerization and the length of the polymer chains.
1.2. The Mechanism of Free-Radical Polymerization:
The process can be broken down into three main stages:
-
Initiation: The redox reaction between APS and TEMED generates sulfate free radicals.
-
Propagation: The free radical reacts with a DMAPMA monomer, initiating the growth of a polymer chain. This reactive chain then sequentially adds more monomer units.
-
Termination: The growth of polymer chains is terminated by various mechanisms, such as the combination of two radical chains or disproportionation.
Simultaneously, the crosslinking agent is incorporated into the growing polymer chains, forming the crosslinked network that constitutes the hydrogel.
Section 2: Detailed Experimental Protocols
This section provides step-by-step protocols for the synthesis, purification, and characterization of DMAPMA-based hydrogels.
Protocol 2.1: Synthesis of DMAPMA Hydrogel
This protocol describes the synthesis of a standard DMAPMA hydrogel using a redox-initiated free-radical polymerization method.
Materials:
-
N,N-dimethylaminopropyl methacrylamide (DMAPMA)
-
N,N'-methylenebisacrylamide (MBAA)
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized (DI) water
Equipment:
-
Glass vials or molds
-
Magnetic stirrer and stir bar
-
Nitrogen source
-
Water bath
Procedure:
-
Preparation of Pre-polymerization Solution:
-
In a glass vial, dissolve the desired amount of DMAPMA monomer and MBAA crosslinker in DI water. A typical starting point is a 10-20% (w/v) total monomer concentration.
-
The molar ratio of monomer to crosslinker is a critical parameter to vary for optimizing hydrogel properties. A common range to explore is 50:1 to 200:1 (Monomer:Crosslinker).
-
-
Deoxygenation:
-
Purge the solution with nitrogen gas for 15-20 minutes. This step is crucial as dissolved oxygen can quench free radicals and inhibit polymerization.[10]
-
-
Initiation of Polymerization:
-
Add the APS solution (typically a 10% w/v stock solution in DI water) to the monomer solution while stirring. The amount of APS is usually around 0.5-1 mol% relative to the monomer.
-
Add TEMED (typically 1-3 mol% relative to the monomer) to the solution to accelerate the polymerization. The solution will become viscous and eventually form a gel.
-
-
Curing:
-
Seal the vials or molds and place them in a water bath at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 12-24 hours) to ensure complete polymerization.
-
Visualization of the Synthesis Workflow
Caption: Workflow for DMAPMA hydrogel synthesis.
Protocol 2.2: Purification of DMAPMA Hydrogel
Purification is essential to remove unreacted monomers, crosslinkers, and initiators, which can be cytotoxic.
-
Immerse the synthesized hydrogel discs in a large volume of DI water.
-
Stir the water gently at room temperature.
-
Change the water every 12 hours for 3-5 days to ensure complete removal of impurities.
-
The purified hydrogels can be stored in DI water or lyophilized for long-term storage.
Protocol 2.3: Characterization of DMAPMA Hydrogel
2.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR is used to confirm the chemical structure of the hydrogel.
-
Lyophilize a small sample of the purified hydrogel.
-
Record the FTIR spectrum of the dried sample.
-
Expected Peaks: Look for characteristic peaks corresponding to the functional groups in poly(DMAPMA), such as C=O stretching (amide I), N-H bending (amide II), and C-N stretching of the tertiary amine.
2.3.2. Scanning Electron Microscopy (SEM):
SEM is used to visualize the porous microstructure of the hydrogel.
-
Lyophilize a sample of the purified hydrogel.
-
Fracture the dried sample to expose the internal structure.
-
Coat the sample with a conductive material (e.g., gold).
-
Image the cross-section of the hydrogel using an SEM. The images will reveal the interconnected porous network.
2.3.3. Swelling Studies:
The swelling behavior is a key characteristic of hydrogels and is crucial for drug delivery applications.
-
Weigh the lyophilized hydrogel sample (Wd).
-
Immerse the sample in buffer solutions of different pH values (e.g., pH 2.0, 5.0, 7.4).
-
At regular time intervals, remove the hydrogel, blot the surface to remove excess water, and weigh the swollen hydrogel (Ws).
-
Calculate the swelling ratio (SR) using the following equation: SR (%) = [(Ws - Wd) / Wd] x 100
Section 3: Drug Loading and In Vitro Release Studies
Protocol 3.1: Drug Loading
The most common method for loading drugs into hydrogels is the equilibrium swelling method.
-
Prepare a solution of the desired drug in a suitable buffer.
-
Immerse a known weight of the dried, purified hydrogel in the drug solution.
-
Allow the hydrogel to swell for a predetermined time (e.g., 24-48 hours) at a specific temperature to reach equilibrium.
-
After loading, remove the hydrogel and briefly rinse with fresh buffer to remove any surface-adsorbed drug.
-
The amount of loaded drug can be determined by measuring the decrease in the drug concentration in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
Drug Loading Efficiency (%) = [(Initial amount of drug - Amount of drug in supernatant) / Initial amount of drug] x 100
Protocol 3.2: In Vitro Drug Release
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 or simulated gastric fluid at pH 1.2).
-
Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.
-
At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the withdrawn aliquots using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
Section 4: Understanding and Controlling Hydrogel Properties
The properties of DMAPMA hydrogels can be tailored by adjusting the synthesis parameters.
Table 1: Influence of Synthesis Parameters on Hydrogel Properties
| Parameter | Effect on Hydrogel Properties | Rationale |
| Monomer Concentration | Increasing monomer concentration generally leads to a denser hydrogel with potentially lower swelling capacity but improved mechanical properties. | A higher concentration of monomer units results in a more compact polymer network.[1] |
| Crosslinker to Monomer Ratio | Increasing the crosslinker ratio decreases the swelling ratio and drug release rate, while increasing mechanical strength. | A higher crosslinker concentration creates a more tightly crosslinked network with a smaller mesh size, restricting water uptake and solute diffusion.[6][11] |
| Initiator Concentration | Affects the rate of polymerization and the kinetic chain length of the polymer. Higher initiator concentrations can lead to shorter polymer chains. | A higher concentration of initiating radicals leads to a faster polymerization rate and a higher probability of chain termination events. |
Mechanism of pH-Responsive Drug Release
The pH-responsive nature of DMAPMA hydrogels is the cornerstone of their application in targeted drug delivery.
Caption: Mechanism of pH-responsive swelling and drug release.
At physiological pH (around 7.4), the tertiary amine groups of DMAPMA are largely deprotonated and neutral. This results in a collapsed hydrogel network with low swelling, effectively entrapping the drug. When the hydrogel encounters an acidic environment (e.g., in the stomach or within endosomal compartments of cells), the amine groups become protonated. The resulting positive charges along the polymer chains lead to electrostatic repulsion, causing the hydrogel network to expand and swell, thereby releasing the encapsulated drug.[12]
Section 5: Biocompatibility and Troubleshooting
5.1. Biocompatibility Considerations:
While poly(DMAPMA) is generally considered to be biocompatible, it is essential to perform thorough biocompatibility and cytotoxicity studies for any new hydrogel formulation intended for biomedical applications.[13][14] In vitro cytotoxicity assays (e.g., MTT assay) using relevant cell lines are a crucial first step.[15] The purification step to remove unreacted components is critical for ensuring biocompatibility.
5.2. Troubleshooting Common Synthesis Issues:
Table 2: Troubleshooting Guide for DMAPMA Hydrogel Synthesis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Gel Formation or Viscous Liquid | - Insufficient crosslinker concentration.- Presence of oxygen inhibiting polymerization.- Ineffective initiation system. | - Increase the crosslinker (MBAA) concentration.- Ensure thorough deoxygenation by purging with nitrogen.- Check the activity of the APS and TEMED solutions; prepare fresh solutions if necessary.[16] |
| Hydrogel is Too Brittle | - Excessive crosslinker concentration. | - Decrease the molar ratio of the crosslinker to the monomer. |
| Slow or Incomplete Polymerization | - Low reaction temperature.- Low initiator concentration. | - Increase the curing temperature (within a reasonable range, e.g., up to 60°C).- Increase the concentration of APS and/or TEMED. |
| Inconsistent Swelling Behavior | - Inhomogeneous mixing of components.- Incomplete polymerization. | - Ensure all components are fully dissolved before initiating polymerization.- Increase the curing time to ensure the reaction goes to completion. |
Conclusion
DMAPMA-based hydrogels represent a versatile and promising platform for the development of advanced drug delivery systems. Their inherent pH-responsiveness allows for the design of "smart" carriers that can release their therapeutic payload in a controlled and targeted manner. By carefully tuning the synthesis parameters, researchers can precisely control the physical and chemical properties of these hydrogels to meet the specific requirements of a given application. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis and characterization of DMAPMA-based hydrogels, empowering researchers to explore their full potential in the field of drug delivery.
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Cellulose-g-poly(2-(dimethylamino)ethylmethacrylate) Hydrogels: Synthesis, Characterization, Antibacterial Testing and Polymer Electrolyte Application. (2022). National Center for Biotechnology Information. Available at: [Link]
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(PDF) Influence of monomer and crosslinker molar ratio on the swelling behaviour of thermosensitive hydrogels. (2015). ResearchGate. Available at: [Link]
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(PDF) Rapid Deswelling of PDMAEMA Hydrogel in Response to pH and Temperature Changes and Its Application in Controlled Drug Delivery. (2014). ResearchGate. Available at: [Link]
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(PDF) Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. (2010). ResearchGate. Available at: [Link]
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n,n-dimethylacrylamide hydrogels for controlled drug delivery. influence of network structure and drug solubility on the load and release mechanisms. (2013). ResearchGate. Available at: [Link]
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Stimuli-responsive cationic microgels and hydrogels based on poly(N,N-dimethylaminoethyl methacrylate). (2013). ResearchGate. Available at: [Link]
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Field Responsive Swelling of Poly(Methacrylic Acid) Hydrogel—Isothermal Kinetic Analysis. (2022). MDPI. Available at: [Link]
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Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs. (2022). National Center for Biotechnology Information. Available at: [Link]
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The Effects of Monomer, Crosslinking Agent, and Filler Concentrations on the Viscoelastic and Swelling Properties of Poly(methacrylic acid) Hydrogels: A Comparison. (2022). National Center for Biotechnology Information. Available at: [Link]
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Synthesis of hydrogels in (a) free radical polymerization, (b) physical... (2018). ResearchGate. Available at: [Link]
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pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. (2022). National Center for Biotechnology Information. Available at: [Link]
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Methods of synthesis of hydrogels … A review. (2013). National Center for Biotechnology Information. Available at: [Link]
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Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels. (2017). MDPI. Available at: [Link]
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Synthesis, properties, and biomedical applications of gelatin methacryloyl (GelMA) hydrogels. (2017). National Center for Biotechnology Information. Available at: [Link]
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Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art. (2023). MDPI. Available at: [Link]
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In situ rapid synthesis of hydrogels based on a redox initiator and persistent free radicals. (2023). Royal Society of Chemistry. Available at: [Link]
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pH-responsive swelling behavior, elasticity and molecular characteristics of poly(N,N-dimethylaminoethyl methacrylate) gels at various initial monomer concentrations. (2009). ResearchGate. Available at: [Link]
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The Future of Free Radical Polymerizations. (2024). ACS Publications. Available at: [Link]
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Effect of crosslinker concentration on characteristics of superporous hydrogel. (2011). National Center for Biotechnology Information. Available at: [Link]
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Application Notes and Protocols: Synthesis and Characterization of pH-Responsive Poly(DMAEMA-co-MMA) Copolymers for Advanced Drug Delivery
Introduction: Harnessing Stimuli-Responsive Polymers for Targeted Therapeutics
The precise delivery of therapeutic agents to specific sites within the body remains a paramount challenge in drug development. Stimuli-responsive polymers, which undergo conformational or chemical changes in response to specific environmental triggers, have emerged as a highly promising class of materials for creating sophisticated drug delivery systems. Among these, copolymers of 3-(dimethylamino)propyl methacrylate (DMAEMA) and methyl methacrylate (MMA) have garnered significant attention.
The incorporation of the hydrophilic, pH-sensitive DMAEMA monomer with the hydrophobic MMA monomer yields an amphiphilic copolymer with tunable properties.[1] The tertiary amine groups in the DMAEMA units (pKa ≈ 7.9) are protonated at acidic pH, leading to increased hydrophilicity and electrostatic repulsion.[2] This pH-dependent behavior can be exploited to design nanoparticles that are stable at physiological pH (7.4) but disassemble or swell in the acidic microenvironment of tumors or within endosomal compartments of cells, triggering the release of an encapsulated drug payload.[3] Furthermore, these copolymers have demonstrated inherent antibacterial properties, making them attractive for applications where preventing biofilm formation is crucial.[4]
This comprehensive guide provides detailed protocols for the synthesis of poly(DMAEMA-co-MMA) copolymers via both conventional free radical polymerization and controlled radical polymerization techniques, specifically Atom Transfer Radical Polymerization (ATRP). We will delve into the rationale behind the selection of each method, provide step-by-step experimental procedures, and outline the essential characterization techniques to validate the successful synthesis and elucidate the properties of the resulting copolymers.
The Chemistry of Control: Choosing the Right Polymerization Technique
The architecture of a copolymer—be it random, block, or gradient—profoundly influences its self-assembly behavior and, consequently, its performance as a drug delivery vehicle. Therefore, the choice of polymerization method is a critical first step.
Free Radical Polymerization (FRP): The Workhorse of Simplicity
Free radical polymerization is a robust and straightforward method for synthesizing random copolymers.[5] It is often the method of choice for initial screening of copolymer properties due to its simplicity and tolerance to a wider range of reaction conditions. However, FRP offers limited control over molecular weight, dispersity (Đ), and polymer architecture.
Atom Transfer Radical Polymerization (ATRP): Precision Engineering of Macromolecules
For applications demanding well-defined polymer structures, such as self-assembling block copolymers for micellar drug carriers, controlled radical polymerization techniques like ATRP are indispensable. ATRP allows for the synthesis of polymers with predetermined molecular weights, low dispersity (typically Đ < 1.5), and complex architectures (e.g., block, graft, and star copolymers).[6][7] This level of control is achieved through the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst.
Experimental Protocols
Protocol 1: Synthesis of Random Poly(DMAEMA-co-MMA) via Free Radical Polymerization
This protocol describes a typical procedure for the synthesis of a random copolymer of DMAEMA and MMA using a conventional free radical initiator.
Materials:
-
This compound (DMAEMA)
-
Methyl methacrylate (MMA)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous Toluene
-
Tetrahydrofuran (THF)
-
Hexane
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask or a two-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Oil bath
-
Vacuum line
-
Standard glassware
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, combine the desired molar ratio of DMAEMA and MMA. For example, for a 1:1 molar ratio, use appropriate masses of each monomer. Add AIBN (typically 1 mol% with respect to the total monomer concentration).
-
Solvent Addition: Add anhydrous toluene to achieve a desired monomer concentration (e.g., 2 M).
-
Degassing: Seal the flask and degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization. Alternatively, bubble with nitrogen for at least 30 minutes.[5]
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).[5]
-
Purification: After the reaction, cool the flask to room temperature. Dissolve the crude polymer in a minimal amount of THF.[5]
-
Precipitation: Precipitate the polymer by adding the THF solution dropwise into a large excess of cold hexane with vigorous stirring.[5]
-
Isolation and Drying: Collect the precipitated white powder by filtration and dry it under vacuum at 40°C overnight to a constant weight.[5]
Protocol 2: Synthesis of Well-Defined Poly(DMAEMA-co-MMA) Block Copolymers via ATRP
This protocol outlines the synthesis of a poly(DMAEMA)-b-poly(MMA) block copolymer using a PDMAEMA macroinitiator.
Materials:
-
Poly(DMAEMA) macroinitiator (synthesized separately via ATRP of DMAEMA)
-
Methyl methacrylate (MMA)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole
-
Nitrogen gas (high purity)
-
Inhibitor removal columns for MMA
Equipment:
-
Schlenk flask
-
Magnetic stirrer with hotplate
-
Oil bath
-
Glovebox (optional, but recommended for handling CuBr)
-
Syringes and needles
Procedure:
-
Monomer Purification: Pass MMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask, add the PDMAEMA macroinitiator and CuBr. Seal the flask and degas by applying vacuum and backfilling with nitrogen three times.
-
Ligand and Monomer Addition: In a separate, sealed flask, prepare a solution of PMDETA and purified MMA in anisole. Degas this solution by bubbling with nitrogen for 30 minutes.
-
Initiation of Polymerization: Using a nitrogen-purged syringe, transfer the MMA/PMDETA/anisole solution to the Schlenk flask containing the macroinitiator and CuBr.
-
Polymerization: Place the flask in a preheated oil bath at a specified temperature (e.g., 60°C) and stir.[6] Monitor the reaction progress by taking samples at timed intervals for analysis by ¹H NMR and GPC.
-
Termination: To stop the polymerization, open the flask to air to oxidize the copper catalyst. Dilute the reaction mixture with THF.
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold hexane, filter, and dry under vacuum.
Characterization of Poly(DMAEMA-co-MMA) Copolymers
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the copolymers.
| Technique | Parameter Measured | Typical Observations |
| ¹H NMR Spectroscopy | Copolymer composition, monomer conversion | Characteristic peaks for DMAEMA and MMA protons are observed. The ratio of the integrals of these peaks allows for the determination of the copolymer composition.[8] |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) | For ATRP, a narrow and symmetric peak is expected, indicating a low dispersity (Đ < 1.5). For FRP, a broader peak with higher dispersity is typical.[9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups | Characteristic absorption bands for the ester carbonyl group (~1730 cm⁻¹) and C-N stretching of the tertiary amine (~1150 cm⁻¹) confirm the incorporation of both monomers. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter of self-assembled nanoparticles | In aqueous solution, amphiphilic copolymers self-assemble into micelles or nanoparticles, and their size can be measured by DLS.[8] |
| Turbidimetry | Lower Critical Solution Temperature (LCST) | The temperature at which the polymer solution becomes turbid upon heating, indicating a phase transition. This is a key property for thermo-responsive applications.[8] |
Data Interpretation and Causality
-
¹H NMR Analysis: The molar composition of the copolymer is a direct consequence of the initial monomer feed ratio and their respective reactivity ratios. In random copolymerization, the distribution of monomer units along the chain is statistical. For block copolymers synthesized via ATRP, the ¹H NMR spectrum will show distinct signals for each block, and the integration of these signals can be used to determine the length of the second block.[7]
-
GPC Analysis: A linear increase in molecular weight with monomer conversion and a low dispersity are hallmarks of a controlled polymerization like ATRP.[6] This indicates that all polymer chains are initiated simultaneously and grow at a similar rate, leading to a well-defined product. In contrast, the continuous initiation and termination events in FRP result in a broader distribution of chain lengths.
-
Stimuli-Responsiveness: The pH-responsiveness is directly attributed to the protonation of the tertiary amine groups on the DMAEMA units. The hydrophobicity of the MMA units influences the critical aggregation concentration and the stability of the self-assembled nanostructures.[8] The ratio of DMAEMA to MMA is a critical design parameter to tune the pH at which the transition occurs and the overall amphiphilicity of the copolymer.
Visualizing the Process: Workflow and Reaction
To better illustrate the experimental process, the following diagrams outline the key steps.
Figure 1: General experimental workflow for the synthesis and characterization of poly(DMAEMA-co-MMA).
Figure 2: Simplified reaction scheme for free radical copolymerization of DMAEMA and MMA.
Applications in Drug Development
The unique properties of poly(DMAEMA-co-MMA) copolymers make them highly versatile for a range of drug delivery applications:
-
pH-Responsive Drug Release: As previously mentioned, these copolymers can be formulated into nanoparticles that encapsulate hydrophobic drugs. These nanoparticles are stable in the bloodstream but release their cargo in the acidic environment of tumors or within cells, leading to targeted drug delivery and reduced systemic toxicity.[3][10]
-
Gene Delivery: The cationic nature of the protonated DMAEMA units allows for the complexation with negatively charged nucleic acids like plasmid DNA and siRNA. This makes poly(DMAEMA-co-MMA) a promising candidate for non-viral gene delivery vectors.[11]
-
Antibacterial Surfaces and Coatings: The inherent antibacterial activity of DMAEMA-containing polymers can be utilized to create coatings for medical devices, implants, and surgical equipment to prevent bacterial colonization and biofilm formation.[4]
Conclusion
The copolymerization of this compound with methyl methacrylate offers a powerful platform for the development of advanced, stimuli-responsive materials for drug delivery and other biomedical applications. By carefully selecting the polymerization technique and controlling the copolymer composition, researchers can fine-tune the physicochemical properties of these materials to meet the specific demands of their intended application. The protocols and characterization methods outlined in this guide provide a solid foundation for the synthesis and evaluation of poly(DMAEMA-co-MMA) copolymers, empowering scientists to explore their full potential in the field of targeted therapeutics.
References
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- Data of PCL-b-P(MMA-DMAEMA)2 characterization and related assays - PMC - NIH.
- Unusual thermogelling behaviour of poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA)-based polymers polymerized in bulk - Supporting Information.
- Radical Copolymerization of N-[(3-Dimethylamino)propyl] Acrylamide (or Methacyrlamide) with Methyl Acrylate (or Methacrylate).
- Synthesis and Characterization of Amphiphilic Copolymer Poly[2-(dimethylamino)ethyl methacrylate-co-methyl methacrylate] | Scientific.Net.
- pH-Responsive PDMS-b-PDMAEMA Micelles for Intracellular Anticancer Drug Delivery | Biomacromolecules - ACS Publications.
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- Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing).
- Synthesis of PMMA Nanospheres - YouTube. (2013-06-27).
- Aqueous RAFT synthesis of block and statistical copolymers of 2-(α-d-mannopyranosyloxy)ethyl methacrylate with 2-(N,N-dimethylamino)ethyl methacrylate and their application for nonviral gene delivery - Polymer Chemistry (RSC Publishing).
- Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems.
- Synthesis and characterization of P(MMA-AA) copolymers for targeted oral drug delivery. (2025-08-07).
- Dual-Responsive Amphiphilic P(DMAEMA-co-LMA-co-OEGMA) Terpolymer Nano-Assemblies in Aqueous Media - NIH.
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Preparation of Poly(N-[3-(dimethylamino)propyl]methacrylamide) (p(DMAPMA)) Nanoparticles for Gene Delivery: An Application Note and Protocol
Introduction: The Promise of p(DMAPMA) in Non-Viral Gene Delivery
The development of safe and efficient vectors for gene delivery is a cornerstone of advancing gene therapy and genetic research. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven significant interest in non-viral alternatives. Cationic polymers have emerged as a promising class of non-viral vectors due to their ability to condense and protect nucleic acids, facilitate cellular uptake, and mediate endosomal escape.
Among these, poly(N-[3-(dimethylamino)propyl]methacrylamide), or p(DMAPMA), has garnered considerable attention. This synthetic polymer possesses a unique combination of properties that make it an excellent candidate for gene delivery applications. Its backbone contains tertiary amine groups that are protonated at physiological pH, rendering the polymer cationic and enabling electrostatic complexation with negatively charged plasmid DNA (pDNA) or other nucleic acids to form nanoparticles known as polyplexes.[1]
A key advantage of p(DMAPMA) lies in its pH-responsiveness. The tertiary amine groups have a pKa value of approximately 9.2.[1] This property is critical for overcoming one of the major barriers to successful gene delivery: endosomal entrapment. Following endocytosis, the nanoparticles are trafficked into endosomes, which mature into acidic lysosomes. Within this acidic environment, the tertiary amines of p(DMAPMA) act as a "proton sponge," buffering the endosomal pH and leading to an influx of protons and counter-ions.[2] This influx causes osmotic swelling and eventual rupture of the endosome, releasing the polyplex into the cytoplasm and allowing the genetic cargo to travel to the nucleus for transcription.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of p(DMAPMA) nanoparticles for gene delivery. We will detail two distinct polymerization methods—conventional free radical polymerization and the more controlled Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization—followed by step-by-step protocols for nanoparticle formulation, characterization, and in vitro transfection.
I. Synthesis of p(DMAPMA): A Tale of Two Polymerization Strategies
The choice of polymerization technique significantly impacts the characteristics of the resulting p(DMAPMA), such as molecular weight and polydispersity, which in turn influence transfection efficiency and cytotoxicity.[3] We present protocols for both a straightforward free radical polymerization and a more advanced RAFT polymerization.
Conventional Free Radical Polymerization: The Workhorse Method
Free radical polymerization is a widely used, robust method for synthesizing p(DMAPMA). While it may result in a broader molecular weight distribution, it is a reliable technique for producing functional cationic polymers for initial screening and proof-of-concept studies.
Experimental Workflow: Free Radical Polymerization
Caption: Workflow for free radical polymerization of DMAPMA.
Protocol 1: Free Radical Polymerization of p(DMAPMA)
Materials:
-
N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Toluene (Solvent)
-
Hexane (Non-solvent for precipitation)
-
Glass ampoules or Schlenk flask
-
Nitrogen source
-
Thermostated water or oil bath
-
Vacuum oven
Procedure:
-
Monomer and Initiator Preparation: In a glass ampoule, dissolve DMAPMA (e.g., 20 wt%) and AIBN (e.g., 1 mol% relative to the monomer) in toluene.[4]
-
Degassing: Purge the reaction mixture with dry nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[4]
-
Polymerization: Seal the ampoule and place it in a thermostated water bath at 60°C for 4 hours.[4] The solution will become more viscous as the polymerization proceeds.
-
Isolation: After the reaction, cool the ampoule to room temperature and open it. Precipitate the polymer by slowly adding the viscous solution to an excess of cold hexane with vigorous stirring.
-
Purification: Collect the precipitated white polymer by filtration and wash it several times with fresh hexane to remove any unreacted monomer and initiator.
-
Drying: Dry the purified p(DMAPMA) in a vacuum oven at room temperature until a constant weight is achieved.
RAFT Polymerization: Precision Control for Advanced Applications
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. This level of control is highly desirable for systematic studies on the structure-property relationships of gene delivery vectors and for developing more defined and reproducible nanoparticle formulations.
Experimental Workflow: RAFT Polymerization
Caption: Workflow for RAFT polymerization of DMAPMA·HCl.
Protocol 2: RAFT Polymerization of p(DMAPMA)
Materials:
-
N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl)
-
4-Cyanopentanoic acid dithiobenzoate (CTP) (RAFT agent)
-
4,4′-Azobis(4-cyanovaleric acid) (ACVA) (Initiator)
-
Deionized water (acidified)
-
2-Propanol
-
Acetone
-
Schlenk flask
-
Nitrogen source
-
Thermostated oil bath
-
Vacuum oven
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve DMAPMA·HCl, CTP, and ACVA in a 2:1 mixture of acidified water and 2-propanol.[5] The molar ratio of monomer to CTA will determine the target molecular weight.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a thermostated oil bath at 70°C for the desired reaction time (e.g., 6-24 hours) to achieve the target monomer conversion.[5]
-
Isolation and Purification: After polymerization, precipitate the polymer by adding the reaction mixture to an excess of acetone. Collect the polymer by filtration and wash with acetone.
-
Drying: Dry the purified p(DMAPMA) under vacuum until a constant weight is obtained.
II. Formulation of p(DMAPMA) Nanoparticles (Polyplexes)
The formation of p(DMAPMA) nanoparticles with plasmid DNA is a self-assembly process driven by electrostatic interactions. The ratio of the polymer's nitrogen atoms (N) to the DNA's phosphate groups (P), known as the N/P ratio, is a critical parameter that influences the size, charge, and stability of the resulting polyplexes, and ultimately, their transfection efficiency.
Mechanism of Polyplex Formation and Cellular Uptake
Caption: Mechanism of p(DMAPMA) polyplex formation and gene delivery.
Protocol 3: Preparation of p(DMAPMA)/pDNA Nanoparticles
Materials:
-
Purified p(DMAPMA) polymer
-
Plasmid DNA (e.g., encoding a reporter gene like GFP or luciferase)
-
Nuclease-free water or a suitable buffer (e.g., 10 mM HEPES, pH 7.4)
Procedure:
-
Stock Solutions: Prepare a stock solution of p(DMAPMA) in nuclease-free water (e.g., 1 mg/mL). Prepare a stock solution of plasmid DNA in a suitable buffer (e.g., 20 µg/mL).
-
N/P Ratio Calculation: The N/P ratio is the molar ratio of amine groups in the polymer to phosphate groups in the DNA.
-
Moles of N = (mass of p(DMAPMA) / molecular weight of DMAPMA monomer)
-
Moles of P = (mass of pDNA / average molecular weight of a DNA base pair) * 2
-
-
Complexation:
-
For a desired N/P ratio, calculate the required volume of the p(DMAPMA) stock solution.
-
In a microcentrifuge tube, add the calculated volume of the p(DMAPMA) solution to a fixed volume of the pDNA solution.
-
Gently mix by pipetting up and down and incubate at room temperature for 30 minutes to allow for stable complex formation.[6]
-
III. Characterization of p(DMAPMA) Nanoparticles
Thorough characterization of the p(DMAPMA)/pDNA nanoparticles is essential to ensure reproducibility and to understand their behavior in biological systems. Key parameters to evaluate include nanoparticle size, polydispersity index (PDI), and surface charge (zeta potential).
| Parameter | Technique | Typical Values | Significance |
| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 80 - 200 nm | Influences cellular uptake mechanism and biodistribution. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Indicates the homogeneity of the nanoparticle population. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | +10 to +30 mV | A positive charge facilitates interaction with the negatively charged cell membrane. |
| DNA Condensation | Agarose Gel Retardation Assay | Complete retardation at N/P > 1 | Confirms the complexation of DNA with the polymer. |
Table 1: Key Characterization Parameters for p(DMAPMA)/pDNA Nanoparticles
IV. In Vitro Transfection Protocol
This protocol provides a general guideline for transfecting mammalian cells in culture with p(DMAPMA)/pDNA nanoparticles. Optimization may be required for specific cell lines and experimental conditions.
Protocol 4: In Vitro Transfection
Materials:
-
Mammalian cells (e.g., HEK293, HeLa, COS-7)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
p(DMAPMA)/pDNA nanoparticles
-
24-well or 96-well cell culture plates
-
Assay reagents for reporter gene expression (e.g., luciferase assay kit) or fluorescence microscope for GFP.
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a culture plate at a density that will result in 50-70% confluency on the day of transfection (e.g., 5 x 10^4 cells/well for a 24-well plate).[4]
-
Transfection:
-
On the day of transfection, replace the cell culture medium with fresh, serum-containing medium.
-
Add the pre-formed p(DMAPMA)/pDNA nanoparticles dropwise to each well.
-
-
Incubation: Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO2 incubator.
-
Post-Transfection: After the incubation period, remove the transfection medium and replace it with fresh complete medium.
-
Analysis: Analyze reporter gene expression at 24-48 hours post-transfection. For GFP, visualize the cells under a fluorescence microscope. For luciferase, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
V. Conclusion and Future Perspectives
p(DMAPMA) represents a versatile and effective cationic polymer for non-viral gene delivery. Its pH-responsive nature, which facilitates endosomal escape, is a key attribute for successful transfection. By carefully controlling the synthesis of the polymer and the formulation of the nanoparticles, researchers can develop highly efficient gene delivery systems. The protocols outlined in this application note provide a solid foundation for the preparation and application of p(DMAPMA) nanoparticles in a variety of research and development settings.
Future work in this area may focus on the development of more complex p(DMAPMA)-based architectures, such as block copolymers with shielding segments (e.g., polyethylene glycol) to improve in vivo stability, or the incorporation of targeting ligands to enhance cell-specific delivery. As our understanding of the biological barriers to gene delivery continues to grow, so too will the sophistication and efficacy of p(DMAPMA)-based vectors.
References
- Gaitzsch, J., et al. (2015). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry.
- Zhang, Y., et al. (2022). Efficient Transient Expression of Plasmid DNA Using Poly (2-(N,N-Dimethylamino) Ethyl Methacrylate) in Plant Cells. Frontiers in Plant Science.
- Promising Gene Delivery Properties of Polycations Based on 2-(N,N-dimethylamino)
- Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. (2021). MDPI.
- Improved mechanical properties of antimicrobial poly(N-[3-(dimethylamino)propyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template. (2017).
- The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. (2022). Polymers.
- Synthesis of Cationic N-[3-(Dimethylamino)propyl]methacrylamide Brushes on Silicon Wafer via Surface-Initiated RAFT Polymerization. (2011). Journal of Polymer Science Part A: Polymer Chemistry.
- Agarwal, S., et al. (2012). PDMAEMA based gene delivery materials.
- Enhanced gene transfection efficiency of PDMAEMA by incorporating hydrophobic hyperbranched polymer cores: Effect of degree of branching. (2014).
- Layman, J. M., et al. (2009). Influence of Polycation Molecular Weight on Poly(2-dimethylaminoethyl methacrylate)-Mediated DNA Delivery In Vitro. Biomacromolecules.
- The Possible “Proton Sponge” Effect of Polyethylenimine (PEI) Does Not Include Change in Lysosomal pH. (2012). PLoS ONE.
- Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. (2023). Royal Society Open Science.
- Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. (2015).
- pH-Responsive Polymer Nanoparticles for Drug Delivery. (2019).
- Thomas, D. B. (2003). Studies of the RAFT polymerization of acrylamide and N-[3-(dimethylamino)
- Correlating gene transfection efficiency and the physical properties of various cationic poly(methacryl
- Veron, L., et al. (2006). Hydrolyzable p(DMAPEMA) polymers for gene delivery. Macromolecular Bioscience.
- Revisiting polymer coatings on nanoparticles: correlation between molecular weight and coating thickness in chain transfer polymeriz
- In vitro DNA plasmid condensation and transfection through pH-responsive nanohydrogel. (2022).
- Thermoresponsive Poly(N,N′-dimethylacrylamide)
- Synthesis of poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) by radical polymerization. (2012).
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Application Notes & Protocols: Harnessing 3-(Dimethylamino)propyl methacrylate for Advanced Stimuli-Responsive Coatings
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the utilization of 3-(Dimethylamino)propyl methacrylate (DMAPMA) in the formulation of stimuli-responsive, or "smart," coatings. We will explore the fundamental principles governing its dual-responsive nature, provide detailed protocols for polymer synthesis and characterization, and outline methodologies for creating and evaluating functional coatings for applications such as controlled drug release and smart surfaces.
Scientific Foundation: The "Smart" Behavior of Poly(DMAPMA)
This compound (DMAPMA) is a versatile functional monomer that serves as a powerful building block for intelligent materials. The key to its utility lies in the tertiary amine group within its side chain, which imparts a dual sensitivity to environmental pH and temperature.[1]
The Mechanism of pH-Responsiveness
The dimethylamino group is a weak base. In aqueous environments, it exists in equilibrium between a protonated, cationic state and a deprotonated, neutral state. This transition is dictated by the pH of the surrounding medium and the inherent pKa of the polymer, which for Poly(DMAPMA) (PDMAPMA) is approximately 9.2.[2]
-
Below the pKa (Acidic Conditions, e.g., pH < 7): The tertiary amine is protonated (-N⁺H(CH₃)₂), creating positive charges along the polymer backbone. The resulting electrostatic repulsion between adjacent charged groups causes the polymer chains to uncoil and adopt an extended, hydrophilic conformation. In this state, the polymer is readily soluble in water, and a coating made from it will be swollen and hydrophilic.
-
Above the pKa (Basic Conditions, e.g., pH > 10): The amine is deprotonated (-N(CH₃)₂), and the polymer becomes neutral and significantly more hydrophobic. The chains collapse into a compact, globular state, leading to decreased water solubility and a more hydrophobic surface.
This reversible transition allows for the dynamic control of surface wettability, adhesion, and permeability.
Caption: Reversible pH-responsive behavior of PDMAPMA.
The Mechanism of Thermo-Responsiveness
Polymers of DMAPMA can also exhibit a sharp, temperature-dependent phase transition in aqueous solution, characterized by a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble, while above it, the polymer dehydrates and precipitates from the solution. This is driven by a shift in the balance between hydrogen bonding with water and hydrophobic interactions.
Crucially, the homopolymer PDMAPMA is highly hydrophilic and only displays an LCST under strongly alkaline conditions (e.g., pH 14).[2] To achieve a physiologically relevant LCST, DMAPMA is often copolymerized with a more hydrophobic monomer, such as methyl methacrylate (MMA).[2] Increasing the hydrophobic comonomer content effectively lowers the LCST into a usable temperature range.[3] The LCST is also highly sensitive to pH; as the pH decreases and the polymer becomes more protonated and hydrophilic, the LCST increases significantly.[2][3]
Caption: LCST phase transition of PDMAPMA-based copolymers.
Synthesis of PDMAPMA-Based Polymers
The precise control over polymer architecture is paramount for achieving predictable and reproducible stimuli-responsive behavior. We present two common polymerization methods.
Protocol: Free Radical Polymerization (FRP) of DMAPMA
This method is straightforward and suitable for producing high molecular weight polymers, although it offers limited control over molecular weight distribution (polydispersity).
Materials:
-
This compound (DMAPMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
-
Anhydrous hexane (for precipitation)
-
Schlenk flask, magnetic stirrer, nitrogen line
Procedure:
-
Monomer & Initiator Setup: In a Schlenk flask, dissolve DMAPMA (e.g., 5 g) and AIBN (e.g., 0.05 g, adjust for desired molecular weight) in the chosen anhydrous solvent (e.g., 20 mL).[2][4]
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Backfill the flask with nitrogen and immerse it in an oil bath preheated to 60-70 °C. Allow the reaction to proceed under stirring for 12-24 hours.[4]
-
Termination & Precipitation: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Slowly pour the viscous polymer solution into a large volume of cold, stirring anhydrous hexane to precipitate the polymer.
-
Isolation: Collect the white polymer precipitate by vacuum filtration, wash with fresh hexane, and dry under vacuum at 40 °C until a constant weight is achieved.
Causality: AIBN is a thermal initiator that decomposes at 60-70 °C to generate free radicals, initiating polymerization. Oxygen is removed because it is a radical scavenger that would inhibit the reaction. Precipitation in a non-solvent (hexane) is a standard method to separate the polymer from unreacted monomer and initiator fragments.
Protocol: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization (CRP) technique that yields polymers with predetermined molecular weights, low polydispersity (PDI < 1.3), and complex architectures (e.g., block copolymers). This control is crucial for high-performance applications.[5]
Materials:
-
DMAPMA hydrochloride (DMAPMA·HCl)
-
RAFT agent, e.g., 4-Cyanopentanoic acid dithiobenzoate (CTP)
-
Initiator, e.g., 4,4′-Azobis(4-cyanovaleric acid) (ACVA)
-
Solvent system: Deionized water (acidic pH) and 2-propanol (2:1 ratio)[5]
-
Acetone (for precipitation)
Procedure:
-
Reagent Preparation: Prepare a stock solution of DMAPMA·HCl, CTP, and ACVA in the water/2-propanol solvent system in a vial. A typical molar ratio might be [Monomer]:[CTA]:[Initiator] = 100:1:0.2.
-
Degassing: Purge the solution with nitrogen for 30 minutes to remove oxygen.
-
Polymerization: Seal the vial and place it in a preheated reaction block or oil bath at 70 °C. The reaction time will depend on the target molecular weight and conversion (typically 4-8 hours).
-
Purification: Precipitate the resulting polymer by adding the reaction mixture dropwise into cold acetone.[5]
-
Isolation: Collect the polymer by filtration or centrifugation, and dry under vacuum.
Causality: The RAFT agent (CTP) reversibly transfers the growing radical chain, creating a dynamic equilibrium between active and dormant species. This minimizes termination reactions and allows the polymer chains to grow at a similar rate, resulting in a well-defined polymer population. Using the hydrochloride salt of DMAPMA in acidic water can improve polymerization control.[5]
Caption: General workflow for PDMAPMA synthesis and characterization.
Formulation and Evaluation of PDMAPMA Coatings
Once synthesized, the polymer can be applied to a substrate to form a functional coating.
Protocol: Spin Coating a PDMAPMA Film
Materials:
-
Synthesized PDMAPMA polymer
-
Suitable solvent (e.g., ethanol, deionized water)
-
Substrate (e.g., silicon wafer, glass slide)
-
Spin coater
-
Hot plate or vacuum oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., with piranha solution for silicon/glass, followed by rinsing with deionized water and drying with nitrogen).
-
Polymer Solution: Prepare a polymer solution (e.g., 1-5% w/v) in a suitable solvent. Filter the solution through a 0.45 µm syringe filter to remove dust and aggregates.[4]
-
Coating: Place the substrate on the spin coater chuck. Dispense a small amount of the polymer solution onto the center of the substrate.
-
Spin Cycle: Ramp up to the desired speed (e.g., 2000-4000 rpm) for a set time (e.g., 60 seconds). The final thickness depends on the solution viscosity and spin speed.
-
Annealing: Transfer the coated substrate to a hot plate (e.g., 60 °C) or vacuum oven to remove residual solvent.
Protocol: Characterizing Coating pH-Responsiveness via Contact Angle
This protocol quantifies the change in surface wettability in response to pH.
Materials:
-
PDMAPMA-coated substrate
-
Contact angle goniometer
-
Buffer solutions (e.g., pH 4.0 and pH 10.0)
-
High-purity deionized water
Procedure:
-
Baseline Measurement: Place the coated substrate on the goniometer stage. Carefully dispense a droplet (e.g., 5 µL) of deionized water onto the surface and measure the static contact angle.
-
Acidic Measurement: Wick away the droplet. Place a larger drop of pH 4.0 buffer on the surface and let it equilibrate for 2 minutes. Wick away the buffer, dispense a fresh droplet of pH 4.0 buffer, and measure the contact angle. The angle should be low, indicating a hydrophilic surface.
-
Basic Measurement: Rinse the surface thoroughly with deionized water and dry with nitrogen. Place a drop of pH 10.0 buffer and allow it to equilibrate. Replace with a fresh drop of pH 10.0 buffer and measure the contact angle. The angle should be significantly higher, indicating a more hydrophobic surface.
| Condition | Expected Polymer State | Expected Water Contact Angle |
| Acidic Buffer (pH 4) | Protonated, Swollen, Hydrophilic | Low (e.g., < 40°) |
| Basic Buffer (pH 10) | Deprotonated, Collapsed, Hydrophobic | High (e.g., > 70°) |
| Table 1: Expected contact angle response of a PDMAPMA coating. |
Application Protocol: pH-Triggered Release from a Coating
This protocol demonstrates how a PDMAPMA coating can be used for the controlled release of an active agent.
Materials:
-
PDMAPMA-coated substrate (e.g., in a well plate)
-
Model "drug": A fluorescent molecule like Rhodamine B or a UV-active molecule.
-
Loading solution: A concentrated solution of the model drug in a solvent that swells the polymer (e.g., ethanol or acidic water).
-
Release media: Buffer solutions at a non-releasing pH (e.g., pH 8.0) and a releasing pH (e.g., pH 5.0).
-
UV-Vis spectrophotometer or fluorescence plate reader.
Caption: Workflow for a pH-triggered drug release experiment.
Procedure:
-
Loading: Immerse the PDMAPMA-coated substrate in the loading solution for several hours to allow the drug to diffuse into the polymer matrix.
-
Washing: Briefly rinse the substrate with deionized water to remove surface-adsorbed drug.
-
Non-Release Phase: Place the loaded substrate into a known volume of pH 8.0 buffer. At regular intervals (e.g., every 30 minutes), take an aliquot of the buffer and measure its absorbance/fluorescence to quantify the amount of released drug. Replace the aliquot volume with fresh buffer. Continue until a stable, low-release baseline is established.
-
Release Phase: Transfer the substrate into a fresh container with the same volume of pH 5.0 buffer.
-
Monitoring: Continue to take aliquots at regular intervals and measure the drug concentration. A significant increase in the release rate should be observed.
-
Data Analysis: Calculate the cumulative amount of drug released at each time point. Plot the cumulative release (%) versus time to visualize the pH-triggered "on-demand" release profile.
Causality: At pH 8.0 (above the pKa), the polymer is collapsed and hydrophobic, trapping the drug within the matrix and allowing only slow diffusion. When the pH is lowered to 5.0, the polymer protonates and swells dramatically. This opens up the polymer network, allowing the entrapped drug to diffuse out rapidly into the surrounding medium.
Safety and Handling
-
DMAPMA monomer can cause skin irritation and serious eye damage.[6] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Polymerization reactions should be conducted in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
-
Vertex AI Search Result[1]
-
The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s - PMC. (2022-01-11). National Center for Biotechnology Information. [Link]
-
Dual pH- and temperature-responsive poly(dimethylaminoethyl methacrylate)-coated mesoporous silica nanoparticles as a smart drug delivery system - PMC - NIH. (2023-11-18). National Center for Biotechnology Information. [Link]
-
N-(3-(Dimethylamino)propyl)methacrylamide | C9H18N2O | CID 78882 - PubChem. PubChem. [Link]
-
Electrical Response of Poly(N-[3-(dimethylamino)Propyl] Methacrylamide) to CO2 at a Long Exposure Period | ACS Omega. (2022-06-22). American Chemical Society Publications. [Link]
-
Synthesis and characterization of poly(acrylic acid‐co‐N‐[3‐(dimethylamino)propyl]‐methacrylamide) hydrogel membranes for biomedical applications | Request PDF - ResearchGate. (2025-08-06). ResearchGate. [Link]
-
Effect of composition of PDMAEMA-b-PAA block copolymers on their pH- and temperature-responsive behaviors - PubMed. (2013-01-29). National Center for Biotechnology Information. [Link]
-
Smart, Naturally-Derived Macromolecules for Controlled Drug Release - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - NIH. (2025-07-09). National Center for Biotechnology Information. [Link]
-
Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers by Nitroxide Mediated Polymerization - MDPI. MDPI. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. N-(3-(Dimethylamino)propyl)methacrylamide | C9H18N2O | CID 78882 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-linking 3-(Dimethylamino)propyl methacrylate (DMAPMA) Hydrogels
Introduction: The Versatility of DMAPMA Hydrogels in Advanced Drug Delivery
3-(Dimethylamino)propyl methacrylate (DMAPMA) is a tertiary amine-containing methacrylate monomer that has garnered significant attention in the field of biomaterials and drug delivery. Hydrogels synthesized from DMAPMA exhibit a unique combination of properties, including pH- and temperature-sensitivity, mucoadhesion, and the ability to interact with biological membranes. These "smart" properties make poly(DMAPMA) hydrogels exceptional candidates for the controlled and targeted release of therapeutic agents. The tertiary amine group on the DMAPMA monomer, with a pKa in the physiological range, allows the hydrogel to respond to changes in pH by swelling or deswelling, which can be harnessed to trigger drug release in specific environments within the body, such as the acidic tumor microenvironment or different segments of the gastrointestinal tract.[1][2]
The performance of a DMAPMA hydrogel is critically dependent on its three-dimensional polymeric network structure. The cross-linking method employed to create this network dictates the hydrogel's mechanical strength, swelling behavior, degradation kinetics, and ultimately, its drug release profile. This application note provides a detailed guide to the two most prevalent and effective methods for cross-linking DMAPMA hydrogels: Free-Radical Polymerization and UV-Initiated Photopolymerization . We will delve into the underlying mechanisms, provide step-by-step protocols, and discuss the critical parameters that can be tuned to achieve desired hydrogel properties for your research and drug development needs.
Free-Radical Polymerization: A Robust Method for Hydrogel Synthesis
Free-radical polymerization is a widely used and well-established method for synthesizing hydrogels.[3] The process involves the initiation of a chain reaction by free radicals, which propagate through the monomer units to form polymer chains. The inclusion of a di- or multi-functional cross-linking agent in the reaction mixture results in the formation of a three-dimensional network.
The "Why": Causality Behind Experimental Choices
The choice of initiator and cross-linker, as well as their concentrations, are critical parameters that allow for the fine-tuning of the hydrogel's properties.
-
Initiator System: A redox initiator system, such as ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), is commonly employed for aqueous polymerization at or near room temperature. APS generates sulfate radicals upon activation by TEMED, which then initiate the polymerization of DMAPMA monomers. This system is favored for its efficiency and control over the polymerization rate at moderate temperatures, which is crucial for encapsulating temperature-sensitive drugs.
-
Cross-linker Selection: N,N'-methylenebis(acrylamide) (MBA or BIS) is a common cross-linking agent used in free-radical polymerization.[4][5][6] Its two vinyl groups can participate in the polymerization process, effectively linking two growing polymer chains. The concentration of the cross-linker directly influences the cross-linking density of the hydrogel. A higher cross-linker concentration leads to a more tightly cross-linked network, resulting in a hydrogel with higher mechanical strength and a lower swelling capacity.[7][8][9][10][11] Conversely, a lower cross-linker concentration produces a more loosely cross-linked hydrogel with a higher swelling ratio and faster drug release.
Visualizing the Mechanism: Free-Radical Polymerization of DMAPMA
Figure 1. Free-radical polymerization and cross-linking of DMAPMA.
Experimental Protocol: Free-Radical Polymerization of DMAPMA Hydrogels
This protocol describes the synthesis of a DMAPMA hydrogel using APS and TEMED as the initiator system and MBA as the cross-linker.
Materials:
-
This compound (DMAPMA)
-
N,N'-methylenebis(acrylamide) (MBA)
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Monomer Solution Preparation: In a glass vial, dissolve the desired amount of DMAPMA monomer and MBA cross-linker in DI water. A typical starting point is a 2 M DMAPMA solution with 1-5 mol% MBA relative to the monomer.
-
Purging with Nitrogen: Gently bubble nitrogen gas through the monomer solution for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiator Addition: Add the APS initiator to the solution and mix gently until it is fully dissolved. A typical concentration is 0.5-1 mol% relative to the monomer.
-
Accelerator Addition and Polymerization: Add the TEMED accelerator to the solution. The amount of TEMED is typically equimolar to APS. Gently swirl the vial to ensure thorough mixing. The polymerization should begin within a few minutes, as indicated by an increase in viscosity and the formation of a gel.
-
Curing: Allow the hydrogel to cure at room temperature for at least 4 hours, or overnight, to ensure complete polymerization.
-
Purification: Submerge the synthesized hydrogel in a large volume of DI water for 2-3 days, changing the water several times a day. This process removes any unreacted monomers, initiator, and cross-linker from the hydrogel network.
-
Drying (Optional): For characterization or loading of a drug from a solution, the hydrogel can be dried. Lyophilization (freeze-drying) is the preferred method to maintain the porous structure of the hydrogel.
Data Presentation: Effect of Cross-linker Concentration
The following table summarizes the expected trend in hydrogel properties as a function of MBA concentration.
| MBA Concentration (mol% to DMAPMA) | Swelling Ratio (%) | Compressive Modulus (kPa) | Drug Release Rate |
| 1 | High | Low | Fast |
| 3 | Medium | Medium | Moderate |
| 5 | Low | High | Slow |
UV-Initiated Photopolymerization: A Spatially and Temporally Controlled Approach
UV-initiated photopolymerization offers several advantages over thermal initiation, including rapid curing at ambient temperature and the ability to spatially control the polymerization process, which is ideal for creating patterned hydrogels or for in-situ polymerization.[11] This method relies on a photoinitiator that generates free radicals upon exposure to UV light.[12]
The "Why": Rationale for Choosing Photopolymerization
-
Mild Reaction Conditions: UV curing occurs at room temperature, making it suitable for the encapsulation of heat-sensitive drugs and biologics.
-
Spatiotemporal Control: By using a photomask, it is possible to create hydrogels with complex geometries and patterns. The polymerization can be started and stopped simply by turning the UV light source on and off.
-
Rapid Curing: Photopolymerization is typically much faster than thermal polymerization, with curing times often in the range of seconds to minutes.
Visualizing the Workflow: UV-Initiated Hydrogel Synthesis
Figure 2. General workflow for UV-initiated hydrogel synthesis.
Experimental Protocol: UV-Initiated Photopolymerization of DMAPMA Hydrogels
This protocol outlines the synthesis of a DMAPMA hydrogel using a photoinitiator and UV light.
Materials:
-
This compound (DMAPMA)
-
Poly(ethylene glycol) diacrylate (PEGDA) (as a cross-linker)
-
2-Hydroxy-2-methylpropiophenone (or other suitable photoinitiator)
-
Phosphate-buffered saline (PBS) or DI water
-
UV light source (e.g., 365 nm)
Procedure:
-
Precursor Solution Preparation: In a light-protected vial, dissolve the DMAPMA monomer, PEGDA cross-linker, and photoinitiator in PBS or DI water. A typical formulation might consist of 20% (w/v) DMAPMA, 5-10% (w/v) PEGDA, and 0.5% (w/v) photoinitiator.
-
Molding: Pipette the precursor solution into a mold of the desired shape and size (e.g., between two glass plates with a spacer).
-
UV Exposure: Expose the mold containing the precursor solution to UV light. The exposure time will depend on the intensity of the UV source and the concentration of the photoinitiator, but it is typically in the range of 30 seconds to 5 minutes.
-
Hydrogel Retrieval: Carefully remove the cross-linked hydrogel from the mold.
-
Purification: As with free-radical polymerization, immerse the hydrogel in a large volume of DI water or PBS for 2-3 days, with frequent changes of the solvent, to remove any unreacted components.
Self-Validating Systems: Characterization of DMAPMA Hydrogels
To ensure the successful synthesis and to understand the properties of the cross-linked DMAPMA hydrogels, a series of characterization techniques should be employed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the polymerization of DMAPMA and the incorporation of the cross-linker into the hydrogel network. The disappearance of the characteristic C=C bond peak of the methacrylate monomer (around 1635 cm⁻¹) is an indication of successful polymerization.
-
Scanning Electron Microscopy (SEM): SEM provides information about the morphology and porous structure of the hydrogel. The pore size can influence the swelling behavior and drug release kinetics.
-
Swelling Studies: The swelling ratio is a critical parameter that reflects the cross-linking density of the hydrogel. It is determined by measuring the weight of the hydrogel in its swollen and dry states. The swelling behavior can be studied as a function of pH and temperature to confirm the stimuli-responsive nature of the DMAPMA hydrogel.
-
Mechanical Testing: The mechanical properties, such as the compressive modulus, are determined using a mechanical tester. This is important for applications where the hydrogel will be subjected to mechanical stress.[11]
Authoritative Grounding & Comprehensive References
The protocols and explanations provided in this application note are based on established scientific literature. For further in-depth understanding and to explore variations of these methods, we recommend consulting the following resources:
References
-
Mishra, S. K., & Ray, A. R. (2011). Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. Journal of Applied Polymer Science, 119(6), 3199-3206. [Link]
-
Oktay, M., & Yilmaz, O. (2018). Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template. Soft Matter, 14(3), 355-365. [Link]
-
Mishra, S. K., & Ray, A. R. (2010). Scheme 1. Synthesis of the PDMAPMAIA hydrogels crosslinked with MBA. [Link]
-
Mishra, S. K., & Ray, A. R. (2011). Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. ResearchGate. [Link]
-
Lee, S. H., & Kim, S. H. (2008). Effect of crosslinking density on swelling and mechanical properties of PEGDA400/PCLTMA900 hydrogels. Macromolecular Research, 16(7), 642-646. [Link]
-
Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105-121. [Link]
-
Karak, S., & Roy, K. (2019). Cellulose-g-poly(2-(dimethylamino)ethylmethacrylate) Hydrogels: Synthesis, Characterization, Antibacterial Testing and Polymer Electrolyte Application. Polymers, 11(10), 1633. [Link]
-
Okay, O. (2007). Preparation of homogeneous polyacrylamide hydrogels by free-radical crosslinking copolymerization. Polymer, 48(14), 4105-4113. [Link]
-
Rizwan, M., Yahya, R., Hassan, A., Yar, M., Azzahari, A. D., Selvanathan, V., ... & Abdul Rashid, S. A. (2017). pH-responsive hydrogels in drug delivery: a review. Molecules, 22(9), 1484. [Link]
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Lee, S. H., & Kim, S. H. (2008). Effect of crosslinking density on swelling and mechanical properties of PEGDA400/PCLTMA900 hydrogels. ResearchGate. [Link]
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Chai, Q., Jiao, Y., & Yu, X. (2017). Hydrogels for biomedical applications: their characteristics and the mechanisms behind them. Gels, 3(1), 6. [Link]
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Theodora, T., & Patrick, S. (2019). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. Polymers, 11(7), 1184. [Link]
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Paul, S., & Laskar, M. A. (2018). Swelling and Mechanical Properties of Polyelectrolyte Hydrogels: Effect of Crosslinker. Journal of Materials Science and Chemical Engineering, 6(1), 1-13. [Link]
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Ghilan, A., Rusu, A. G., Chiriac, A. P., & Nita, L. E. (2022). Synthesis and Characterization of Innovative Double-Network Hydrogels with Potential as Adsorbent Materials for Wastewater Treatment. Gels, 8(11), 711. [Link]
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Zhang, X., & Xu, B. (2020). Effect of Photoinitiation Process on Photo-Crosslinking of Gelatin Methacryloyl Hydrogel Networks. Polymers, 12(9), 1957. [Link]
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Das, D., & Pal, S. (2015). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Advanced Pharmaceutical Bulletin, 5(1), 1-11. [Link]
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Chen, Q., Chen, H., Zhu, L., & Zheng, J. (2018). Swelling and Mechanical Properties of Polyacrylamide-Derivative Dual-Crosslink Hydrogels Having Metal–Ligand Coordination Bonds as Transient Crosslinks. Polymers, 10(11), 1238. [Link]
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Baglioni, M., Chelazzi, D., Giorgi, R., & Baglioni, P. (2020). Easy-to-Make Polymer Hydrogels by UV-Curing for the Cleaning of Acrylic Emulsion Paint Films. Polymers, 12(11), 2699. [Link]
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Corrigan, N., & Boyer, C. (2021). Are polymer gels synthesized by free radical polymerization with cleavable crosslinkers really degradable?. ChemRxiv. [Link]
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Adhikari, R., & Das, A. K. (2021). Crosslinking Strategies to Develop Hydrogels for Biomedical Applications. Journal of Scientific & Industrial Research, 80(01), 5-18. [Link]
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Uchida, M., & Ikeda, K. (2020). Evaluation of the effects of cross-linking and swelling on the mechanical behaviors of hydrogels using the digital image correlation method. Soft Matter, 16(33), 7746-7754. [Link]
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Application Notes and Protocols: Functionalization of Surfaces with Poly(3-(Dimethylamino)propyl methacrylate) Brushes
Introduction: The Power of "Smart" Surfaces
In the dynamic fields of biomedical research and drug development, the interface between a material and its biological environment is of paramount importance. Controlling this interface allows for the precise manipulation of cellular interactions, protein adsorption, and drug release kinetics. Poly(3-(Dimethylamino)propyl methacrylate) (PDMAPMA) brushes have emerged as a powerful tool for creating "smart" surfaces that can respond to external stimuli. These polymer layers, densely grafted to a substrate, exhibit remarkable changes in their conformation and properties in response to shifts in pH and temperature.[1][2]
The tertiary amine groups within the PDMAPMA structure are responsible for its pH-responsiveness.[1] Below its pKa (around 7), these amines become protonated, leading to electrostatic repulsion between the polymer chains.[1][3] This repulsion causes the brushes to adopt a stretched, hydrophilic conformation. Conversely, at higher pH values, the amines are deprotonated and the polymer chains collapse into a more compact, hydrophobic state.[3] Additionally, PDMAPMA exhibits a Lower Critical Solution Temperature (LCST), typically around 40-50°C in aqueous solutions, above which it undergoes a reversible phase transition from a soluble to an insoluble state.[1][4] This dual-responsive nature makes PDMAPMA an ideal candidate for a wide range of applications, from tunable drug delivery systems to intelligent biosensors and antimicrobial coatings.[1][5][6][7]
This comprehensive guide provides detailed protocols for the synthesis and characterization of PDMAPMA brushes on various substrates, offering researchers the foundational knowledge to harness the potential of these remarkable "smart" surfaces.
I. Synthesis of PDMAPMA Brushes: "Grafting-From" and "Grafting-To" Strategies
The creation of dense polymer brushes on a surface can be achieved through two primary strategies: "grafting-from" and "grafting-to". The choice between these methods depends on the desired brush density, thickness, and the nature of the substrate.
A. The "Grafting-From" Approach: Building from the Surface Up
In the "grafting-from" method, initiator molecules are first immobilized on the substrate surface. The polymerization of the monomer then proceeds directly from these surface-bound initiators, leading to the growth of high-density polymer brushes.[8] Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly well-suited for this approach as they allow for precise control over the molecular weight and polydispersity of the grafted chains.[9][10][11]
Caption: General workflow for the "grafting-from" synthesis of polymer brushes.
This protocol describes the synthesis of PDMAPMA brushes from a silicon wafer substrate.
Materials:
-
Silicon wafers
-
3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropionate (ATRP initiator silane)
-
Anhydrous toluene
-
This compound (DMAPMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
Copper(II) bromide (CuBr₂)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous methanol
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Substrate Cleaning:
-
Clean silicon wafers by sonication in acetone and isopropanol for 15 minutes each.
-
Dry the wafers under a stream of nitrogen.
-
Treat the wafers with oxygen plasma or piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive ) to generate hydroxyl groups on the surface.
-
Rinse extensively with deionized water and dry with nitrogen.
-
-
Initiator Immobilization:
-
Prepare a 2% (v/v) solution of 3-(trimethoxysilyl)propyl 2-bromo-2-methylpropionate in anhydrous toluene.
-
Immerse the cleaned silicon wafers in the initiator solution and leave for 12-16 hours at room temperature in a moisture-free environment.
-
Rinse the wafers with toluene, followed by sonication in toluene and then dichloromethane to remove any physisorbed initiator.
-
Dry the initiator-coated wafers under a stream of nitrogen.
-
-
Surface-Initiated ATRP:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), add CuBr, CuBr₂, and PMDETA.
-
Add degassed solvent (e.g., a mixture of methanol and water).
-
Add the degassed DMAPMA monomer to the catalyst solution.
-
Place the initiator-coated silicon wafer into the reaction mixture.
-
Carry out the polymerization at a controlled temperature (e.g., room temperature to 60°C) for a specific duration to achieve the desired brush thickness.[12] The polymerization time directly influences the final molecular weight of the polymer brushes.[3]
-
Stop the polymerization by removing the wafer from the solution and exposing it to air.
-
-
Washing:
-
Thoroughly rinse the PDMAPMA-grafted wafer with dichloromethane and methanol to remove any unreacted monomer and catalyst.
-
Sonicate the wafer in methanol to remove any non-grafted polymer.
-
Dry the functionalized wafer under a stream of nitrogen.
-
RAFT polymerization offers an alternative controlled radical polymerization method that avoids the use of a metal catalyst.
Materials:
-
Silicon wafers
-
RAFT agent with a silane anchor (e.g., a trithiocarbonate-functionalized silane)
-
Anhydrous toluene
-
DMAPMA, inhibitor removed
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
Substrate Cleaning and RAFT Agent Immobilization: Follow a similar procedure as for SI-ATRP (Steps 1 and 2), but using a RAFT agent-functionalized silane.
-
Surface-Initiated RAFT Polymerization:
-
In a Schlenk flask under an inert atmosphere, dissolve the DMAPMA monomer and the radical initiator (e.g., AIBN) in the anhydrous solvent.
-
Place the RAFT agent-coated silicon wafer into the reaction mixture.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Conduct the polymerization at a specific temperature (e.g., 60-80°C) for a predetermined time.
-
Terminate the polymerization by cooling the reaction and exposing it to air.
-
-
Washing: Follow the same washing procedure as for SI-ATRP (Step 4).
B. The "Grafting-To" Approach: Attaching Pre-Made Chains
The "grafting-to" method involves the synthesis of end-functionalized PDMAPMA chains in solution, followed by their attachment to a reactive substrate.[13] This approach generally results in lower grafting densities compared to the "grafting-from" method due to the steric hindrance of the already attached polymer chains.[14] However, it offers the advantage of being able to fully characterize the polymer before grafting. "Click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are often employed for their high efficiency and specificity.[5][8][14]
Caption: General workflow for the "grafting-to" synthesis of polymer brushes.
This protocol outlines the attachment of azide-terminated PDMAPMA to an alkyne-functionalized surface.
Materials:
-
Azide-terminated PDMAPMA (synthesized via ATRP or RAFT using an azide-containing initiator or by post-polymerization modification)
-
Alkyne-functionalized substrate (e.g., silicon wafer modified with an alkyne-terminated silane)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and THF)
Procedure:
-
Synthesis of Azide-Terminated PDMAPMA: Synthesize PDMAPMA with a terminal azide group using a suitable controlled radical polymerization method in solution. Characterize the molecular weight and polydispersity of the polymer using size-exclusion chromatography (SEC).
-
Preparation of Alkyne-Functionalized Substrate: Functionalize a cleaned silicon wafer with an alkyne-terminated silane using a similar procedure to the initiator immobilization described in Protocol 1.
-
"Click" Grafting Reaction:
-
Prepare a solution of the azide-terminated PDMAPMA in the chosen solvent.
-
Immerse the alkyne-functionalized substrate in the polymer solution.
-
Add aqueous solutions of CuSO₄·5H₂O and sodium ascorbate to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
-
Washing:
-
Remove the substrate from the reaction mixture and rinse thoroughly with the reaction solvent and water.
-
Sonicate the substrate in a good solvent for PDMAPMA (e.g., THF or methanol) to remove any non-covalently bound polymer.
-
Dry the functionalized substrate under a stream of nitrogen.
-
II. Characterization of PDMAPMA Brushes
A comprehensive characterization of the PDMAPMA-functionalized surfaces is crucial to confirm successful grafting and to understand the properties of the polymer brushes. A combination of techniques is typically employed to probe the chemical composition, thickness, morphology, and responsive behavior of the grafted layer.[13]
Workflow for Characterization
Caption: A typical workflow for the characterization of PDMAPMA brushes.
Key Characterization Techniques
| Technique | Information Obtained | Expected Results for PDMAPMA Brushes |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Presence of nitrogen (from the amine group) and characteristic C 1s and O 1s spectra confirming the polymer structure.[15] |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Vibrational modes of chemical bonds, confirming the presence of functional groups. | Characteristic peaks for C=O stretching (~1730 cm⁻¹), C-N stretching, and C-H stretching from the PDMAPMA backbone and side chains.[2] |
| Ellipsometry | Thickness of the polymer brush layer in the dry state. | A uniform increase in thickness after grafting. Can be used to monitor swelling behavior in different solvents and at different pH values.[3] |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and mechanical properties. | A smooth and uniform surface for high-density brushes. Can visualize changes in surface morphology in response to stimuli.[16][17][18][19][20] |
| Contact Angle Goniometry | Surface wettability and surface energy. | A change in water contact angle with pH. A more hydrophilic surface (lower contact angle) at low pH and a more hydrophobic surface (higher contact angle) at high pH. |
| Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) | Mass and viscoelastic properties of the adsorbed layer in real-time. | Can monitor the swelling and collapse of the brushes in response to changes in pH and temperature by measuring changes in frequency and dissipation. |
III. Applications in Research and Drug Development
The unique responsive properties of PDMAPMA brushes open up a vast array of applications in the biomedical and pharmaceutical fields.
Relationship between PDMAPMA Properties and Applications
Caption: The relationship between the key properties of PDMAPMA brushes and their diverse applications.
-
Controlled Drug Delivery: PDMAPMA-functionalized surfaces can be used to create drug depots where the release of a therapeutic agent is triggered by a change in the local pH.[6] For example, in the acidic microenvironment of a tumor, the brushes would swell and release an encapsulated anticancer drug.
-
Smart Surfaces for Cell Culture: The ability to switch the surface from cell-adherent to cell-repellent by changing the temperature or pH allows for the non-enzymatic detachment of cultured cells, preserving their viability and function.
-
Biosensors: The conformational changes of PDMAPMA brushes upon binding of a target analyte can be detected by techniques like QCM-D or surface plasmon resonance (SPR), forming the basis of highly sensitive biosensors.
-
Antimicrobial Coatings: The tertiary amine groups of PDMAPMA can be quaternized to impart permanent positive charges, leading to potent antimicrobial activity against a broad spectrum of bacteria.[1] These coatings are of great interest for medical implants and devices to prevent biofilm formation.
IV. Conclusion and Future Outlook
The functionalization of surfaces with PDMAPMA brushes provides a versatile and powerful platform for the development of advanced materials with tunable properties. The detailed protocols and characterization techniques outlined in this guide offer a solid foundation for researchers to explore the full potential of these "smart" surfaces. As our understanding of the intricate interactions at the biointerface continues to grow, PDMAPMA brushes are poised to play an increasingly important role in the design of next-generation drug delivery systems, diagnostic tools, and regenerative medicine strategies. The ongoing development of more sophisticated polymerization techniques and the combination of PDMAPMA with other responsive polymers will undoubtedly lead to even more innovative and impactful applications in the years to come.
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Maddipati, R., et al. (2010). In-depth characterization of PDMAEMA prepared by atom transfer radical polymerization (ATRP). Polymer Chemistry. [Link]
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van der Poll, A., et al. (2011). Degradable-Brushed pHEMA–pDMAEMA Synthesized via ATRP and Click Chemistry for Gene Delivery. ACS Publications. [Link]
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Gautrot, J. E., et al. (2019). Conformational Dynamics and Responsiveness of Weak and Strong Polyelectrolyte Brushes: Atomistic Simulations of Poly(dimethyl aminoethyl methacrylate) and Poly(2-(methacryloyloxy)ethyl trimethylammonium chloride). Langmuir. [Link]
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Li, Z., et al. (2018). A Study on the Dual Thermo- and pH-Responsive Behaviors of Well-Defined Star-like Block Copolymers Synthesize by Combining of RAFT Polymerization and Thiol-Ene Click Reaction. MDPI. [Link]
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Carlmark, A., & Malmström, E. (2003). ATRP Grafting from Cellulose Fibers to Create Block-Copolymer Grafts. ACS Publications. [Link]
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Acar, H. Y., et al. (2018). Synthesis of Cationic N-[3-(Dimethylamino)propyl]methacrylamide Brushes on Silicon Wafer via Surface-Initiated RAFT Polymerization. ResearchGate. [Link]
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Matyjaszewski, K., et al. (2014). Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP. RSC Publishing. [Link]
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Du, Y., et al. (2024). Controlled PolyDMAEMA Functionalization of Titanium Surfaces via Graft-To and Graft-From Strategies. PMC - PubMed Central. [Link]
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Sowinska, M., et al. (2019). Thermal properties of poly(N,N-dimethylaminoethyl methacrylate). PLOS One. [Link]
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Armes, S. P., et al. (2001). Atom Transfer Radical Copolymerization of Hydroxyethyl Methacrylate and Dimethylaminoethyl Methacrylate in Polar Solvents. Macromolecules. [Link]
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Okay, O., et al. (2018). Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. ResearchGate. [Link]
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Boyer, C., et al. (2024). Reversible addition–fragmentation chain transfer depolymerization of poly(methyl methacrylate) in toluene. Polymer Chemistry. [Link]
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Popov, V. L. (2022). Atomic Force Microscopy of Polymer Brushes: Insights into Controversies. Frontiers. [Link]
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Theato, P., et al. (2015). “Grafting-from” synthesis of polyvinyl ether bottlebrush polymers via a combination of cationic polymerization and ATRP. RSC Publishing. [Link]
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Müller, A. H. E., et al. (2020). Multiresponsive Transitions of PDMAEMA Brushes for Tunable Surface Patterning. Langmuir. [Link]
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Matyjaszewski, K., & Xia, J. (1997). Controlled/“Living” Radical Polymerization of 2-(Dimethylamino)ethyl Methacrylate. Macromolecules. [Link]
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Gauthier, M. A., et al. (2010). Stimuli Response of Cationic Polymer Brush Prepared by ATRP: Application in Peptide Fractionation. PMC - NIH. [Link]
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Xu, J., et al. (2015). Grafting of multi-sensitive PDMAEMA brushes onto carbon nanotubes by ATNRC: tunable thickening/thinning and self-assembly behaviors in aqueous solutions. RSC Publishing. [Link]
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Plamper, F. A., et al. (2023). Synthesis, Characterization, Conformation in Solution, and Thermoresponsiveness of Polymer Brushes of methoxy[oligo (propylene glycol)-block-oligo(ethylene glycol)]methacrylate and N-[3-(dimethylamino)propyl]methacrylamide Obtained via RAFT Polymerization. MDPI. [Link]
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Kruk, T., et al. (2020). Nanolayers of Poly(N,N′-Dimethylaminoethyl Methacrylate) with a Star Topology and Their Antibacterial Activity. NIH. [Link]
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Sowinska, M., et al. (2023). Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. Royal Society Open Science. [Link]
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Lezov, A., et al. (2022). The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. PMC. [Link]
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Application Notes & Protocols: 3-(Dimethylamino)propyl Methacrylate (DMAPMA) as a Monomer for Advanced Antimicrobial Materials
Introduction: The Imperative for Novel Antimicrobial Polymers
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of innovative antimicrobial agents that sidestep conventional resistance mechanisms. Antimicrobial polymers have emerged as a promising class of materials, offering a durable and non-leaching alternative to traditional antibiotics for a variety of applications, including medical device coatings, self-sterilizing surfaces, and therapeutic agents.[1][2][3] Among the diverse array of monomers utilized for this purpose, 3-(dimethylamino)propyl methacrylate (DMAPMA) has garnered significant attention. Its unique molecular architecture, featuring a tertiary amine group, provides a versatile handle for chemical modification and imparts favorable properties to the resulting polymers.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of DMAPMA as a monomer for creating sophisticated antimicrobial materials. We will delve into the synthesis of DMAPMA-based polymers, their subsequent modification to activate potent biocidal activity, and the essential protocols for characterizing their physicochemical and antimicrobial properties.
The Strategic Advantage of DMAPMA in Antimicrobial Polymer Design
The efficacy of DMAPMA as a building block for antimicrobial polymers stems from the strategic placement of its tertiary amine functionality. This group can be readily quaternized, transforming the neutral polymer into a polycation.[1] These cationic polymers mimic the structure of natural antimicrobial peptides and are believed to exert their biocidal activity through the electrostatic interaction with the negatively charged bacterial cell membrane, leading to membrane disruption and cell death.[4] This contact-based killing mechanism is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways. Furthermore, the methacrylamide backbone of poly(DMAPMA) offers greater hydrolytic stability compared to its methacrylate counterparts like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), which is an important consideration for long-term applications.[5]
Synthesis of Poly(this compound) (pDMAPMA): A Foundational Protocol
The synthesis of pDMAPMA can be readily achieved through conventional free-radical polymerization. This method is robust and allows for the production of high molecular weight polymers. For applications requiring more precise control over molecular weight and architecture, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) are recommended.[6][7]
Protocol 1: Free-Radical Polymerization of DMAPMA
This protocol details the synthesis of pDMAPMA using Azobisisobutyronitrile (AIBN) as a thermal initiator.
Materials:
-
This compound (DMAPMA), inhibited, ≥99%
-
Azobisisobutyronitrile (AIBN), 98%
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Hexane, anhydrous
-
Nitrogen gas (high purity)
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Oil bath or heating mantle with temperature control
-
Vacuum filtration apparatus
Procedure:
-
Monomer Purification: To remove the inhibitor, pass the DMAPMA monomer through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask, dissolve the purified DMAPMA monomer (e.g., 10 g, 58.7 mmol) and AIBN (e.g., 0.096 g, 0.58 mmol, 1 mol% relative to monomer) in anhydrous THF (e.g., 20 mL).[6][8]
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Backfill the flask with nitrogen and immerse it in a preheated oil bath at 60-70°C. Allow the polymerization to proceed for 6-24 hours with continuous stirring.[6] The reaction mixture will become more viscous as the polymer forms.
-
Precipitation and Purification: After the reaction, cool the flask to room temperature and dilute the viscous solution with a small amount of THF if necessary. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold hexane (e.g., 400 mL) with vigorous stirring.
-
Isolation: Collect the white polymer precipitate by vacuum filtration and wash it several times with fresh hexane to remove any unreacted monomer and initiator.
-
Drying: Dry the purified pDMAPMA under vacuum at 40°C until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Inhibitor Removal: Commercial monomers contain inhibitors to prevent spontaneous polymerization during storage. Their removal is crucial for achieving a controlled and efficient reaction.
-
Degassing: Oxygen is a radical scavenger and can terminate the growing polymer chains, leading to low molecular weight polymers and poor control over the polymerization process.
-
Solvent Choice: Anhydrous solvents are used to prevent side reactions with the initiator and the growing polymer chains. THF and toluene are good solvents for both the monomer and the resulting polymer.
-
Precipitation in Hexane: pDMAPMA is soluble in THF but insoluble in non-polar solvents like hexane. This allows for the effective separation of the polymer from the reaction mixture.
Activation of Antimicrobial Activity: Quaternization of pDMAPMA
The tertiary amine groups of pDMAPMA are weak bases and possess limited antimicrobial activity. To unlock their potent biocidal properties, these groups must be converted into quaternary ammonium salts through a process called quaternization. This is typically achieved by reacting the polymer with an alkyl halide. The choice of the alkyl halide is critical as the length of the alkyl chain significantly influences the antimicrobial efficacy.[1]
Protocol 2: Quaternization of pDMAPMA with an Alkyl Halide
This protocol describes the quaternization of pDMAPMA with 1-bromododecane to introduce a C12 alkyl chain, a common choice for enhancing antimicrobial activity.
Materials:
-
Poly(this compound) (pDMAPMA)
-
1-Bromododecane, 98%
-
Anhydrous N,N-Dimethylformamide (DMF) or Ethanol
-
Diethyl ether, anhydrous
-
Nitrogen gas (high purity)
-
Round-bottom flask with a magnetic stirrer and condenser
-
Oil bath or heating mantle with temperature control
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: Dissolve the synthesized pDMAPMA (e.g., 2 g) in anhydrous DMF (e.g., 20 mL) in a round-bottom flask.
-
Addition of Alkyl Halide: Add an excess of 1-bromododecane (e.g., 1.5 to 2 molar equivalents relative to the DMAPMA monomer units) to the polymer solution.
-
Reaction: Heat the reaction mixture to 60-80°C under a nitrogen atmosphere and stir for 24-48 hours.
-
Precipitation and Purification: After cooling to room temperature, precipitate the quaternized polymer (Q-pDMAPMA) by adding the reaction mixture to a large excess of diethyl ether.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with diethyl ether to remove unreacted 1-bromododecane and solvent.
-
Drying: Dry the final product under vacuum at 40°C. The degree of quaternization can be determined using ¹H NMR spectroscopy by comparing the integration of the protons of the newly introduced alkyl chain to the protons of the polymer backbone.
Diagram of Quaternization Reaction:
Caption: Quaternization of pDMAPMA to activate antimicrobial properties.
Characterization of DMAPMA-Based Polymers
Thorough characterization is essential to ensure the successful synthesis and modification of DMAPMA-based polymers and to understand their structure-property relationships.
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To confirm the polymer structure and determine the degree of quaternization. | For pDMAPMA, characteristic peaks for the polymer backbone and the dimethylamino and propyl groups will be present.[5][8] After quaternization, new peaks corresponding to the introduced alkyl chain will appear, and a downfield shift of the protons adjacent to the nitrogen atom will be observed. |
| Size Exclusion Chromatography (SEC/GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. | Provides information on the size and distribution of the polymer chains. A narrow PDI (typically < 1.5) indicates a more controlled polymerization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | The spectrum of pDMAPMA will show characteristic peaks for the C=O (ester) and C-N bonds. After quaternization, changes in the C-N stretching region may be observed. |
Evaluation of Antimicrobial Efficacy
The antimicrobial activity of the synthesized Q-pDMAPMA can be assessed against a panel of relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]
Materials:
-
Quaternized pDMAPMA (Q-pDMAPMA)
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Inoculum Preparation: Grow the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Serial Dilution of Polymer: Prepare a stock solution of Q-pDMAPMA in sterile water or buffer. Perform a two-fold serial dilution of the polymer solution in MHB in the wells of the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the polymer dilutions.
-
Controls: Include a positive control (bacteria in MHB without polymer) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the polymer at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
Protocol 4: Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
Q-pDMAPMA
-
Bacterial strain
-
Growth medium
-
Sterile test tubes or flasks
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial culture in the logarithmic growth phase.
-
Exposure: Add the Q-pDMAPMA at a concentration of 2x or 4x the MIC to the bacterial culture. A control culture without the polymer should be run in parallel.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw aliquots from both the test and control cultures.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on agar plates.
-
Incubation and Counting: Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀(CFU/mL) versus time to visualize the killing kinetics.
Proposed Mechanism of Antimicrobial Action:
Caption: Proposed mechanism of action for quaternized pDMAPMA.
Conclusion and Future Perspectives
This compound is a highly versatile monomer for the development of advanced antimicrobial materials. The straightforward polymerization and quaternization procedures, coupled with the potent, contact-based antimicrobial activity of the resulting polymers, make DMAPMA an attractive candidate for a wide range of applications. Future research in this area may focus on the development of DMAPMA-based copolymers with stimuli-responsive properties, allowing for "smart" materials that release their antimicrobial activity in response to specific environmental cues. Furthermore, the exploration of different polymer architectures, such as block copolymers and star polymers, could lead to materials with enhanced efficacy and biocompatibility. As the threat of antimicrobial resistance continues to grow, the development of polymer-based solutions, with DMAPMA as a key component, will undoubtedly play a crucial role in safeguarding public health.
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Royal Society Open Science. (2023). Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. Retrieved from [Link]
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ACS Omega. (2022). Electrical Response of Poly(N-[3-(dimethylamino)Propyl] Methacrylamide) to CO2 at a Long Exposure Period. Retrieved from [Link]
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RSC Publishing. (2022). Polymers showing intrinsic antimicrobial activity. Retrieved from [Link]
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National Institutes of Health. (2025). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. Retrieved from [Link]
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MDPI. (n.d.). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. Retrieved from [Link]
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PMC. (2022). The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. Retrieved from [Link]
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PubMed. (2013). Degradable and biocompatible poly(N,N-dimethylaminoethyl methacrylate-co-caprolactone)s as DNA transfection agents. Retrieved from [Link]
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ACS Publications. (2014). Cationic Methacrylate Polymers as Topical Antimicrobial Agents against Staphylococcus aureus Nasal Colonization. Retrieved from [Link]
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Soft Matter (RSC Publishing). (n.d.). Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template. Retrieved from [Link]
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PMC - NIH. (n.d.). Preparation and efficacy of antibacterial methacrylate monomer-based polymethyl methacrylate bone cement containing N-halamine compounds. Retrieved from [Link]
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Application Notes and Protocols for the Formulation of DMAPMA-Based Materials for 3D Printing
Introduction: The Emergence of DMAPMA in Advanced 3D Printing
N,N-dimethylaminopropyl methacrylamide (DMAPMA) is a tertiary amine-containing methacrylamide monomer that has garnered significant interest in the field of biomaterials and specifically in the realm of 3D printing. Its unique pH-responsive nature, stemming from the protonation/deprotonation of its tertiary amine groups, makes it a "smart" polymer. This characteristic allows for the development of materials that can respond to physiological cues, making them highly attractive for applications in drug delivery, tissue engineering, and the fabrication of dynamic scaffolds.[1] The ability to precisely control the architecture of these functional materials through 3D printing opens up new avenues for creating patient-specific medical devices and sophisticated in vitro models.[2][3]
This guide provides a comprehensive overview of the formulation of DMAPMA-based materials for 3D printing, with a focus on photocrosslinkable hydrogels. We will delve into the rationale behind formulation choices, provide detailed experimental protocols, and discuss critical parameters for successful 3D printing and characterization.
I. Foundational Principles: Why DMAPMA-Based Formulations Work
The successful formulation of a DMAPMA-based bio-ink for 3D printing hinges on a delicate balance of several key factors: rheological properties for extrusion, photocrosslinking kinetics for shape fidelity, and the final mechanical and biological properties of the printed construct.
Rheological Properties for Printability: An ideal bio-ink must exhibit shear-thinning behavior.[4][5] This means its viscosity decreases under the shear stress of extrusion, allowing it to flow smoothly through the printing nozzle, and then quickly recovers its viscosity upon deposition to maintain the printed shape.[4] The concentration of the DMAPMA polymer or copolymer, along with any additives, plays a crucial role in tuning these rheological properties.[6][7]
Photocrosslinking for Structural Integrity: Photocrosslinking is a rapid and spatially controllable method to solidify the printed structure.[8][9][10] This process involves a photoinitiator that, upon exposure to light of a specific wavelength (typically UV or visible light), generates free radicals. These radicals initiate the polymerization of the methacrylate groups in the DMAPMA polymer chains, forming a stable, crosslinked hydrogel network.[9][10] The concentration of the photoinitiator and the duration and intensity of light exposure are critical parameters that dictate the crosslinking density and, consequently, the mechanical properties of the final construct.[11][12][13]
II. Formulation Protocols: From Monomer to Printable Bio-Ink
This section provides detailed protocols for the synthesis of DMAPMA-based copolymers and the subsequent formulation of a photocrosslinkable bio-ink.
A. Synthesis of DMAPMA-co-Monomer Copolymers
To enhance the properties of DMAPMA-based materials, it is often copolymerized with other monomers. For instance, copolymerization with acrylic acid can enhance pH sensitivity, while copolymerization with a more hydrophobic monomer like methyl methacrylate (MMA) can modulate the mechanical properties.[14][15] The following is a general protocol for free-radical copolymerization.
Materials:
-
N,N-dimethylaminopropyl methacrylamide (DMAPMA)
-
Co-monomer (e.g., Acrylic Acid, Methyl Methacrylate)
-
Initiator (e.g., Azobisisobutyronitrile (AIBN), Ammonium Persulfate (APS))[16]
-
Crosslinker (e.g., N,N'-methylenebisacrylamide (MBA))[1]
-
Solvent (e.g., Tetrahydrofuran (THF), Deionized Water)[14][16]
-
Nitrogen gas
Protocol:
-
In a three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the desired molar ratio of DMAPMA and the co-monomer in the chosen solvent.[14]
-
Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator (e.g., 0.5 mol% relative to the total monomer concentration) and the crosslinker (e.g., 0.1 mol%) to the reaction mixture.[1][14][16]
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-70 °C for AIBN in an organic solvent) and stir for the desired reaction time (typically several hours).[14]
-
Precipitate the resulting copolymer by pouring the reaction mixture into a non-solvent (e.g., diethyl ether for THF solutions).
-
Filter and dry the copolymer under vacuum to a constant weight.
-
Characterize the synthesized copolymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the incorporation of both monomers and Nuclear Magnetic Resonance (NMR) to determine the copolymer composition.
B. Formulation of the DMAPMA-Based Photocrosslinkable Bio-Ink
This protocol outlines the steps to prepare a bio-ink ready for 3D printing.
Materials:
-
Synthesized DMAPMA-based copolymer
-
Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), Irgacure 2959)
-
Solvent (e.g., Phosphate-buffered saline (PBS) for biomedical applications)
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Dissolve the DMAPMA-based copolymer in the chosen solvent to the desired concentration (e.g., 10-20% w/v). This may require gentle heating and stirring.
-
Once the polymer is fully dissolved, add the photoinitiator to the solution. The concentration of the photoinitiator will need to be optimized, but a starting point is typically 0.1-0.5% (w/v).[17][18]
-
Ensure the photoinitiator is completely dissolved. The solution can be gently warmed or sonicated if necessary.
-
For biological applications, sterilize the bio-ink by filtering it through a 0.22 µm syringe filter.[19]
-
Store the bio-ink in a light-protected container to prevent premature crosslinking.
Table 1: Example Bio-Ink Formulations
| Formulation ID | DMAPMA Copolymer Conc. (% w/v) | Photoinitiator (LAP) Conc. (% w/v) | Solvent |
| DMAPMA-Ink-10 | 10 | 0.25 | PBS |
| DMAPMA-Ink-15 | 15 | 0.5 | PBS |
| DMAPMA-Ink-20 | 20 | 0.5 | PBS |
III. 3D Printing Workflow and Parameter Optimization
The success of printing DMAPMA-based materials is highly dependent on the printing parameters, which must be optimized for the specific formulation and printer.
A. Experimental Workflow for 3D Printing
The following diagram illustrates the typical workflow for 3D printing DMAPMA-based hydrogels.
Caption: Workflow for 3D printing of DMAPMA-based hydrogels.
B. Key Printing Parameters
Table 2: Critical 3D Printing Parameters and Their Impact
| Parameter | Typical Range | Impact on Printing | Causality |
| Nozzle Diameter | 100 - 400 µm | Resolution, cell viability | Smaller nozzles provide higher resolution but can increase shear stress on encapsulated cells. |
| Printing Pressure | 100 - 600 kPa | Extrusion rate, filament consistency | Higher pressure is needed for more viscous inks to maintain a consistent flow.[20] |
| Printing Speed | 1 - 20 mm/s | Print time, shape fidelity | Faster speeds can reduce print time but may lead to filament breakage or poor adhesion between layers. |
| Layer Height | 100 - 500 µm | Resolution, print time | Smaller layer heights result in higher resolution but longer print times. |
| UV/Visible Light Intensity & Duration | Varies | Crosslinking density, mechanical properties | Higher intensity and longer exposure lead to a higher degree of crosslinking, resulting in a stiffer construct.[11][12][13] However, excessive exposure can be detrimental to encapsulated cells. |
IV. Characterization and Validation Protocols
After printing, it is essential to characterize the DMAPMA-based constructs to ensure they meet the desired specifications for the intended application.
A. Mechanical Testing
The mechanical properties of the 3D printed scaffolds are crucial, especially for tissue engineering applications where they need to mimic the native tissue.[21]
Protocol: Unconfined Compression Testing
-
Print cylindrical or cubic scaffolds with defined dimensions.
-
Equilibrate the scaffolds in a suitable buffer (e.g., PBS) at 37 °C.
-
Use a universal testing machine to apply a compressive load at a constant strain rate (e.g., 1 mm/min).
-
Record the stress-strain curve and calculate the compressive modulus from the initial linear region.
B. Morphological and Structural Analysis
Scanning Electron Microscopy (SEM): SEM is used to visualize the microstructure of the printed scaffolds, including pore size and interconnectivity.
Protocol: SEM Analysis
-
Freeze-dry the printed hydrogel scaffolds to remove water without collapsing the structure.
-
Mount the dried scaffolds on SEM stubs and sputter-coat them with a conductive material (e.g., gold).
-
Image the cross-section and surface of the scaffolds at various magnifications.
C. Swelling Behavior
The swelling ratio provides insight into the crosslinking density of the hydrogel.
Protocol: Swelling Ratio Measurement
-
Record the initial weight of the dried, printed scaffold (W_d).
-
Immerse the scaffold in a buffer solution (e.g., PBS at pH 7.4) and allow it to swell to equilibrium at a specific temperature (e.g., 37 °C).
-
Periodically remove the scaffold, gently blot the surface to remove excess water, and record the swollen weight (W_s).
-
Calculate the swelling ratio (SR) using the formula: SR = (W_s - W_d) / W_d.[1]
D. In Vitro Drug Release
For drug delivery applications, it is critical to characterize the release kinetics of the encapsulated therapeutic agent.[22]
Protocol: In Vitro Drug Release Study
-
Load the DMAPMA-based bio-ink with a model drug before printing.
-
Print the drug-loaded scaffolds.
-
Immerse the scaffolds in a release medium (e.g., simulated body fluid) at 37 °C with gentle agitation.
-
At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative drug release as a function of time.
V. Sterilization of 3D Printed DMAPMA Scaffolds
For any in vivo or clinical application, the printed scaffolds must be sterile. The choice of sterilization method is critical as it can affect the material properties.[23]
Table 3: Comparison of Sterilization Methods for Hydrogel Scaffolds
| Sterilization Method | Advantages | Disadvantages | Suitability for DMAPMA Hydrogels |
| Autoclaving (Steam) | Highly effective, common in hospitals.[23] | High temperature and pressure can deform or degrade heat-sensitive polymers.[23][24] | Generally not recommended due to the heat sensitivity of most hydrogels. |
| Ethylene Oxide (EtO) Gas | Low temperature, effective for heat-sensitive materials.[23][24] | Toxic and requires lengthy aeration to remove residual gas. | Potentially suitable, but requires thorough validation of residual EtO levels. |
| Gamma Irradiation | High penetration, effective. | Can cause polymer chain scission or further crosslinking, altering mechanical properties. | May be suitable, but the effect on the DMAPMA polymer needs to be carefully evaluated. |
| Sterile Filtration of Bio-ink | Performed before printing, avoids post-processing sterilization.[19] | Only sterilizes the ink; the printing process itself must be aseptic. | Highly Recommended. This is the preferred method for bioprinting applications. |
VI. Troubleshooting and Expert Insights
-
Poor Printability (Inconsistent Extrusion): This is often due to incorrect rheological properties. Try adjusting the polymer concentration or adding a rheological modifier. Also, check for nozzle clogging.
-
Poor Shape Fidelity (Structure Collapses): This indicates insufficient crosslinking. Increase the photoinitiator concentration or the light exposure time/intensity.[12][13] Ensure the bio-ink has a high enough viscosity to support the structure before crosslinking.
-
Low Cell Viability (in Bioprinting): This can be caused by high shear stress during printing (use a larger nozzle or lower pressure), excessive light exposure during curing, or the toxicity of the photoinitiator. Optimize these parameters and consider using a more biocompatible photoinitiator like LAP.
VII. Conclusion and Future Directions
DMAPMA-based materials offer a versatile platform for 3D printing applications in the biomedical field. By carefully controlling the formulation and printing parameters, it is possible to create sophisticated, stimuli-responsive structures. Future research will likely focus on developing more complex copolymer systems, integrating multiple functionalities into the printed scaffolds, and translating these promising materials into clinical applications.[3][25]
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- 14. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Effect of Photoinitiation Process on Photo-Crosslinking of Gelatin Methacryloyl Hydrogel Networks | bioRxiv [biorxiv.org]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. Rheological Changes in Bio-Based Filaments Induced by Extrusion-Based 3D Printing Process | MDPI [mdpi.com]
- 21. Mechanical Properties of Polymethyl Methacrylate as Denture Base Material: Heat-Polymerized vs. 3D-Printed—Systematic Review and Meta-Analysis of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 3D-Printed Degradable Anti-Tumor Scaffolds for Controllable Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of Sterilization Methods on Different 3D Printable Materials for Templates of Physician-Modified Aortic Stent Grafts Used in Vascular Surgery—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Self-Polymerization of 3-(Dimethylamino)propyl Methacrylate (DMAPMA)
Welcome to the Technical Support Center for 3-(Dimethylamino)propyl methacrylate (DMAPMA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the self-polymerization of DMAPMA during storage. Spontaneous polymerization can lead to loss of valuable material, experimental failure, and potential safety hazards. This resource, presented in a question-and-answer format, offers practical solutions and explains the scientific principles behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've observed that my stored DMAPMA has become viscous or has solidified. What happened?
A: The increased viscosity or solidification of your DMAPMA is a clear indication of self-polymerization. DMAPMA is a reactive monomer, meaning individual molecules (monomers) can link together to form long chains (polymers) without an external initiator. This process is often triggered by improper storage conditions.
Several factors can initiate or accelerate this unwanted polymerization:
-
Elevated Temperatures: Heat is a primary catalyst for polymerization. The rate of polymerization increases exponentially with temperature.
-
Exposure to Light: Ultraviolet (UV) light possesses enough energy to initiate the formation of free radicals, which are highly reactive species that can trigger a chain reaction of polymerization.
-
Contamination: Even trace amounts of contaminants can initiate polymerization. Common culprits include dust, metals, and incompatible chemicals.
-
Depletion of Inhibitor: DMAPMA is typically supplied with a small amount of an inhibitor to prevent spontaneous polymerization. Over time, or under adverse conditions, this inhibitor can be consumed, leaving the monomer unprotected.
Q2: How can I prevent my DMAPMA from polymerizing during storage?
A: Proper storage is critical to maintaining the stability of DMAPMA. Here are the key recommended practices:
1. Temperature Control: Store DMAPMA in a cool, well-ventilated area. For a similar compound, 3-(dimethylamino)propyl acrylate, a refrigerated temperature of 2-8°C (36-46°F) is recommended. While specific data for DMAPMA is not always provided, adhering to this range is a prudent measure to significantly slow down the kinetics of polymerization.
2. Exclusion of Light: Always store DMAPMA in an opaque or amber-colored container to protect it from light, especially UV radiation.
3. Inert Atmosphere Avoidance: It is crucial not to store DMAPMA under an inert atmosphere (e.g., nitrogen or argon) if it is stabilized with common inhibitors like hydroquinone monomethyl ether (MEHQ).[1] These inhibitors require the presence of oxygen to function effectively as free radical scavengers.[1] The headspace in the storage container should contain air.
4. Maintain Inhibitor Levels: Ensure that the DMAPMA you are using contains an appropriate concentration of a polymerization inhibitor. Commercially available DMAPMA is often supplied with inhibitors such as MEHQ or butylated hydroxytoluene (BHT).[2] One supplier specifies an MEHQ concentration of approximately 650 ppm for their N-[3-(Dimethylamino)propyl]methacrylamide product.
5. Prevent Contamination: Keep the DMAPMA container tightly sealed to prevent the ingress of contaminants.[3] Use clean, dedicated equipment when handling the monomer. Be aware of incompatible materials that could initiate polymerization.
Summary of Recommended Storage Conditions for DMAPMA:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (36-46°F) | Minimizes the rate of polymerization. |
| Light | Store in a dark or opaque/amber container | Prevents light-induced initiation of polymerization. |
| Atmosphere | Headspace should contain air (oxygen) | Essential for the function of common inhibitors like MEHQ.[1] |
| Container | Tightly sealed, clean, and dedicated | Prevents contamination and inhibitor depletion.[3] |
Q3: My DMAPMA has been stored for a while. How can I check if it's still good to use?
A: Before using stored DMAPMA, especially if it has been on the shelf for an extended period, it is wise to perform a quality check. Here are a few methods:
Visual Inspection: The most straightforward check is a visual inspection. The monomer should be a clear, colorless to yellowish liquid.[4] Any signs of increased viscosity, haziness, or the presence of solid particles suggest that polymerization has begun.
Qualitative Test for Polymer Presence: A simple method to detect the presence of polymer involves precipitation in a non-solvent. For methacrylate esters, you can add a small volume of the monomer to a larger volume of methanol. The monomer is soluble in methanol, but any polymer present will be insoluble and will cause the solution to become cloudy.
Quantitative Analysis of Inhibitor Concentration: For critical applications, it is advisable to quantify the remaining inhibitor concentration. This can be achieved through analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a reliable method for separating and quantifying the inhibitor in the monomer.[5]
-
UV-Visible Spectroscopy (UV-Vis): Inhibitors like MEHQ have a distinct UV absorbance profile that allows for their quantification. This method can be a rapid and effective way to monitor inhibitor levels.
If the inhibitor concentration is found to be significantly lower than the manufacturer's specification, it is recommended to either use the monomer immediately or add more inhibitor.
Q4: What are the consequences of using partially polymerized DMAPMA in my experiments?
A: Using partially polymerized DMAPMA can have significant negative impacts on your research:
-
Inaccurate Stoichiometry: The presence of polymer means the actual concentration of the monomer is lower than what you calculate based on the total volume. This will lead to incorrect molar ratios in your reactions.
-
Altered Reaction Kinetics: The presence of oligomers and polymers can change the viscosity and overall properties of your reaction mixture, affecting reaction rates and the final polymer architecture.
-
Poor Product Performance: In applications such as drug delivery or biomaterials, the presence of uncontrolled polymer chains can drastically alter the physical and biological properties of the final product.
-
Difficulty in Purification: Removing pre-formed polymer from your desired product can be challenging and may require additional, complex purification steps.
Experimental Protocols
Protocol 1: Qualitative Assessment of Polymer Presence in DMAPMA
Objective: To quickly determine if a stored sample of DMAPMA contains a significant amount of polymer.
Materials:
-
DMAPMA sample
-
Methanol
-
Clean, dry test tube or small beaker
-
Pipettes
Procedure:
-
In the clean test tube, add 9 mL of methanol.
-
Using a separate clean pipette, add 1 mL of the DMAPMA sample to the methanol.
-
Gently swirl the mixture to ensure it is well-mixed.
-
Observe the solution against a dark background.
-
Result A (No significant polymer): The solution remains clear.
-
Result B (Polymer present): The solution becomes cloudy or a precipitate forms.
-
Interpretation: If the solution becomes cloudy (Result B), it indicates the presence of polymer, and the DMAPMA should not be used for applications requiring high purity monomer.
Diagrams
Workflow for Handling and Storing DMAPMA
Caption: Workflow for proper handling and storage of DMAPMA.
Mechanism of MEHQ Inhibition
Caption: Simplified mechanism of polymerization inhibition by MEHQ.
References
Sources
- 1. petrochemistry.eu [petrochemistry.eu]
- 2. N-(3-Dimethylaminopropyl)methacrylamide (stabilized with MEHQ) 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 3. echemi.com [echemi.com]
- 4. DMAPAA™-MHQ(N-(3-(Dimethylamino)propyl)acrylamide)ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]
- 5. 43.230.198.52 [43.230.198.52]
Technical Support Center: Optimizing the pH Sensitivity of 3-(Dimethylamino)propyl Methacrylate (DMAPMA) Copolymers
Welcome to the technical support center for the optimization of 3-(dimethylamino)propyl methacrylate (DMAPMA) copolymers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis and characterization of these versatile pH-sensitive polymers. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve precise control over the pH-responsive behavior of your DMAPMA copolymers.
Introduction to DMAPMA Copolymers and Their pH Sensitivity
Copolymers derived from this compound (DMAPMA) are a class of "smart" polymers that exhibit significant changes in their physical and chemical properties in response to variations in environmental pH. This responsiveness is attributed to the tertiary amine groups in the DMAPMA monomer, which can be protonated in acidic conditions and deprotonated at physiological or basic pH. This reversible protonation alters the polymer's charge density, leading to changes in solubility, conformation, and swelling behavior. This unique characteristic makes DMAPMA copolymers highly valuable for a range of biomedical applications, particularly in controlled drug and gene delivery systems.[1][2][3]
The ability to fine-tune the pH at which these transitions occur is critical for designing effective drug delivery vehicles that can selectively release their payload in specific physiological environments, such as the acidic microenvironment of tumors or the endosomes of cells.[4] This guide will address the common challenges encountered in optimizing this pH sensitivity.
Frequently Asked Questions (FAQs)
This section addresses some of the fundamental questions researchers often have when working with DMAPMA copolymers.
Q1: What is the theoretical pKa of poly(DMAPMA) and why does my experimentally determined value differ?
The reported pKa of the dimethylamino group on DMAPMA is approximately 9.2.[5][6] However, the apparent pKa of a poly(DMAPMA) homopolymer or copolymer in solution can deviate from this value. This discrepancy arises from the polyelectrolyte effect, where the local microenvironment of the polymer chain influences the protonation of neighboring amine groups. As the polymer becomes protonated, the increasing positive charge along the backbone makes it electrostatically more difficult to protonate the remaining neutral amine groups, resulting in a higher apparent pKa compared to the monomer.
Factors that can influence the experimentally observed pKa include:
-
Copolymer Composition: The presence of comonomers can significantly alter the polymer's hydrophilicity and the local dielectric constant, thereby affecting the ease of protonation.
-
Ionic Strength of the Medium: In solutions with high ionic strength, the electrostatic repulsions between protonated amine groups are shielded by counter-ions, which can lead to a pKa value closer to that of the free monomer.
-
Polymer Architecture: The density and accessibility of the DMAPMA units within the polymer structure (e.g., block vs. random copolymer) can influence the polyelectrolyte effect.
Q2: How can I control the pH-responsive range of my DMAPMA copolymer?
The pH at which your copolymer exhibits a change in properties, such as swelling or drug release, is intrinsically linked to its apparent pKa. To tailor this response, you can:
-
Incorporate Hydrophobic Comonomers: Copolymerizing DMAPMA with hydrophobic monomers, such as methyl methacrylate (MMA), can shift the hydrophilic/hydrophobic balance.[5][6] This can lead to a more pronounced phase transition over a narrower pH range.
-
Introduce Acidic Comonomers: The inclusion of acidic monomers, like acrylic acid or methacrylic acid, can create polyampholytes with complex pH-responsive behaviors, including isoelectric points where the polymer may precipitate.
-
Vary the Monomer Ratio: Systematically altering the molar ratio of DMAPMA to your chosen comonomer(s) is a direct way to fine-tune the overall hydrophilicity and charge density of the copolymer, thereby adjusting its pH sensitivity.
Q3: My purified DMAPMA copolymer is difficult to dissolve. What could be the cause and how can I improve its solubility?
Solubility issues with DMAPMA copolymers can stem from several factors:
-
Residual Cross-linking: Unintended cross-linking during polymerization or purification can lead to insoluble polymer networks. Ensure that your reaction conditions minimize side reactions and that purification methods are gentle.
-
Strong Intermolecular Interactions: At certain pH values, particularly around the polymer's isoelectric point if it's a polyampholyte, strong intermolecular electrostatic interactions can lead to aggregation and reduced solubility.
-
High Molecular Weight and Hydrophobicity: Copolymers with very high molecular weights or a high proportion of hydrophobic comonomers may have limited solubility in aqueous solutions.
To improve solubility, consider the following:
-
pH Adjustment: For cationic DMAPMA copolymers, dissolving them in a slightly acidic aqueous solution (pH < 7) will protonate the amine groups, leading to electrostatic repulsion between chains and enhanced solubility.
-
Solvent Choice: For characterization techniques like Size Exclusion Chromatography (SEC), using a solvent system that can disrupt strong polymer-polymer or polymer-column interactions is crucial. This may involve the addition of salts or using organic eluents.
-
Controlled Polymerization: Employing controlled radical polymerization techniques like RAFT can help synthesize polymers with a narrower molecular weight distribution, which can sometimes improve solubility characteristics.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis and characterization of DMAPMA copolymers.
Guide 1: Synthesis by RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and low polydispersity.[7] However, challenges can arise.
Problem 1.1: Low Monomer Conversion
-
Potential Causes:
-
Inappropriate RAFT Agent: The choice of RAFT agent is critical and depends on the reactivity of the monomers. For methacrylates like DMAPMA, trithiocarbonates are often a suitable choice.
-
Initiator Decomposition: The initiator may be decomposing too quickly or too slowly at the chosen reaction temperature.
-
Oxygen Inhibition: The presence of oxygen can inhibit radical polymerization.
-
Monomer Impurities: Impurities in the monomer can act as inhibitors.
-
-
Solutions & Explanations:
-
RAFT Agent Selection: Ensure your RAFT agent is appropriate for methacrylate polymerization. Consult the literature for RAFT agents successfully used with DMAPMA or similar monomers.
-
Initiator and Temperature: Match the initiator's half-life with the reaction temperature and desired polymerization time. For example, AIBN is commonly used at 60-70 °C.
-
Thorough Degassing: Employ multiple freeze-pump-thaw cycles or vigorous sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen from your reaction mixture.
-
Monomer Purification: Purify the DMAPMA monomer, for instance by passing it through a column of basic alumina, to remove any inhibitors.
-
Problem 1.2: High Polydispersity Index (PDI > 1.3)
-
Potential Causes:
-
High Initiator Concentration: An excess of initiator can lead to a higher rate of termination reactions, broadening the molecular weight distribution.
-
Poor Chain Transfer Control: The RAFT agent may not be effectively mediating the polymerization, leading to conventional free radical polymerization characteristics.
-
High Conversion: Pushing the reaction to very high conversions can sometimes lead to a loss of control and an increase in PDI.[8]
-
-
Solutions & Explanations:
-
Optimize Initiator/CTA Ratio: The molar ratio of initiator to Chain Transfer Agent (CTA) is a key parameter. A higher CTA/initiator ratio generally leads to better control.
-
Re-evaluate RAFT Agent: If control is poor, the chain transfer constant of your RAFT agent for DMAPMA may be too low.
-
Monitor Conversion: Take aliquots at different time points to track the evolution of molecular weight and PDI with conversion. It may be necessary to stop the reaction at a moderate conversion (e.g., 70-80%) to maintain a low PDI.
-
Problem 1.3: Bimodal or Shouldered GPC/SEC Chromatogram
-
Potential Causes:
-
High Molecular Weight Shoulder: This can be due to termination by coupling or branching reactions. It can also indicate that the initiation rate is too fast compared to the RAFT process, leading to a population of chains formed by conventional free radical polymerization.[8]
-
Low Molecular Weight Tailing: This may indicate a slow initiation process or the presence of impurities that act as chain transfer agents.
-
-
Solutions & Explanations:
-
Reduce Temperature: Lowering the reaction temperature can slow down the initiation rate, allowing the RAFT equilibrium to be established more effectively.
-
Check for Impurities: Ensure all reagents and solvents are of high purity.
-
SEC/GPC Troubleshooting: Ensure your SEC/GPC system is not causing artifacts. Interactions between the cationic DMAPMA copolymer and the column packing can lead to peak broadening or tailing. Using an eluent with added salt can help to mitigate these interactions.
-
Workflow for Troubleshooting RAFT Polymerization of DMAPMA Copolymers
Caption: Troubleshooting workflow for RAFT polymerization of DMAPMA.
Guide 2: Characterization of pH Sensitivity
Accurate characterization of the pH-responsive behavior is crucial for the successful application of your DMAPMA copolymers.
Problem 2.1: Inconsistent Swelling Behavior of Hydrogels
-
Potential Causes:
-
Inhomogeneous Cross-linking: Uneven distribution of the cross-linking agent can lead to hydrogels with domains of varying swelling capacity.
-
Batch-to-Batch Variability: Minor variations in synthesis conditions can lead to significant differences in hydrogel properties.[1][9]
-
Buffer Effects: The composition and ionic strength of the buffer can influence the swelling ratio.[10]
-
-
Solutions & Explanations:
-
Improve Mixing: Ensure vigorous and uniform mixing during the polymerization and cross-linking steps.
-
Standardize Synthesis Protocol: Maintain strict control over all reaction parameters, including temperature, stirring speed, and reagent addition rates, to ensure reproducibility.
-
Consistent Buffer System: Use the same buffer system with a constant ionic strength for all swelling studies to allow for meaningful comparisons.
-
Problem 2.2: Unpredictable Drug Release Profiles
-
Potential Causes:
-
Poor Drug Entrapment: The drug may not be efficiently encapsulated within the polymer matrix.
-
Burst Release: A significant portion of the drug may be adsorbed to the surface of the nanoparticles or hydrogel, leading to a rapid initial release.
-
Polymer Degradation: If the polymer is biodegradable, its degradation kinetics will also influence the drug release profile.
-
-
Solutions & Explanations:
-
Optimize Loading Method: Experiment with different drug loading techniques (e.g., equilibrium partitioning, solvent evaporation) to improve encapsulation efficiency.
-
Washing Step: Incorporate a thorough washing step after drug loading to remove surface-adsorbed drug.
-
Control Polymer Properties: The drug release rate is influenced by the polymer's molecular weight, copolymer composition, and cross-link density. Systematically vary these parameters to achieve the desired release profile.
-
Key Parameters for Characterizing pH-Sensitivity
| Parameter | Analytical Technique | Information Obtained |
| Apparent pKa | Potentiometric Titration | Determines the pH at which 50% of the ionizable groups are protonated. |
| Hydrodynamic Diameter (Dh) | Dynamic Light Scattering (DLS) | Measures the size of polymer coils or nanoparticles in solution as a function of pH. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Indicates the surface charge of the polymer or nanoparticles at different pH values. |
| Swelling Ratio | Gravimetric Analysis | Quantifies the water uptake of a hydrogel in response to pH changes. |
| Cloud Point (Tcp) | UV-Vis Spectroscopy (Turbidimetry) | For thermo-responsive DMAPMA copolymers, determines the temperature of phase separation at a given pH.[6] |
Experimental Protocol: Determining Apparent pKa by Potentiometric Titration
-
Prepare Polymer Solution: Dissolve a known mass of the purified DMAPMA copolymer in deionized water to a final concentration of approximately 1 mg/mL.
-
Acidify the Solution: Adjust the pH of the polymer solution to ~2.0 using a standard solution of 0.1 M HCl.
-
Titrate with Base: Titrate the acidified polymer solution with a standard solution of 0.1 M NaOH, recording the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The apparent pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.
Logical Relationship for Optimizing pH-Responsive Drug Release
Caption: Interplay of parameters for optimizing drug release.
References
-
Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media. (2024, May 3). MDPI. Retrieved January 26, 2026, from [Link]
-
pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
(PDF) Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media. (2024, May 3). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. (2025, July 7). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved January 26, 2026, from [Link]
-
Characterization of Nanoparticle Batch-To-Batch Variability. (2018, May 8). MDPI. Retrieved January 26, 2026, from [Link]
-
pH-responsive polymers: Properties, synthesis and applications. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
A theory of constrained swelling of a pH-sensitive hydrogel. (n.d.). Soft Matter (RSC Publishing). Retrieved January 26, 2026, from [Link]
-
Tips for optimizing a RAFT polymerization. (2021, July 16). Reddit. Retrieved January 26, 2026, from [Link]
-
Development of thermosensitive poly(n-isopropylacrylamide- co-((2-dimethylamino) ethyl methacrylate))-based nanoparticles for controlled drug release. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Electrical Response of Poly(N-[3-(dimethylamino)Propyl] Methacrylamide) to CO2 at a Long Exposure Period. (2022, June 22). ACS Omega. Retrieved January 26, 2026, from [Link]
-
pH-Responsive Polymers in Drug Delivery. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 26, 2026, from [Link]
-
A theory of constrained swelling of a pH-sensitive hydrogel. (2025, August 7). ResearchGate. Retrieved January 26, 2026, from [Link]
-
RAFT polymerization (no or low conversion ratios). (2024, March 22). Reddit. Retrieved January 26, 2026, from [Link]
-
Optimization of Nanoparticles for Smart Drug Delivery: A Review. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
COMPARATIVE STUDIES REGARDING THE IMPACT OF THE SYNTHESIS POSSIBILITIES ON THE PHYSICO-CHEMICAL PROPERTIES OF POLY(N,N-DIMETHYL. (n.d.). Revue Roumaine de Chimie. Retrieved January 26, 2026, from [Link]
-
Dually responsive multiblock copolymers via RAFT polymerization: Synthesis of temperature- and redox-responsive copolymers of PNIPAM and PDMAEMA. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Batch v. continuous: Is the nanomaterials industry lagging or leading?. (2024, February 27). Retrieved January 26, 2026, from [Link]
-
Smart polymers: Challenges and future. (n.d.). Retrieved January 26, 2026, from [Link]
-
Why is it difficult to obtain polymers with high molecular mass having narrow molecular weight distribution using RAFT polymerization?. (2013, May 13). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. (2025, July 9). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Study the Using of Nanoparticles as Drug Delivery System Based on Mathematical Models for Controlled Release. (n.d.). ijltemas. Retrieved January 26, 2026, from [Link]
-
Rate Retardation Trends in RAFT - An Emerging Monomer Classification Tool?. (2024, January 29). Retrieved January 26, 2026, from [Link]
-
Recent Progress in Curcumin Extraction, Synthesis, and Applications: A Comprehensive Review. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Development and Experimental Validation of a Dispersity Model for In Silico RAFT Polymerization. (2023, February 9). Macromolecules (ACS Publications). Retrieved January 26, 2026, from [Link]
-
pH-Sensitive Starch-Based Hydrogels: Synthesis and Effect of Molecular Components on Drug Release Behavior. (2020, August 31). MDPI. Retrieved January 26, 2026, from [Link]
-
A New Double-Responsive Block Copolymer Synthesized via RAFT Polymerization: Poly(N-isopropylacrylamide)-block-poly(acrylic acid). (n.d.). Macromolecules (ACS Publications). Retrieved January 26, 2026, from [Link]
-
Nano Based Drug Delivery Systems: Recent Developments and Future Prospects. (n.d.). Retrieved January 26, 2026, from [Link]
-
pH-sensitive polymers for drug delivery. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Characterizing the Average Composition and Molar Mass Distributions of a Copolymer by SEC–MALS–dRI–UV. (2018, April 16). Chromatography Online. Retrieved January 26, 2026, from [Link]
-
Controlling polymer dispersity using switchable RAFT agents: Unravelling the effect of the organic content and degree of polymerization. (2022, June 3). Retrieved January 26, 2026, from [Link]
-
Current Progress and Future Directions of Enzyme Technology in Food Nutrition: A Comprehensive Review of Processing, Nutrition, and Functional Innovation. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Investigating Swelling and Bending Response of pH-Sensitive Chitosan-Based Hydrogels. (n.d.). Retrieved January 26, 2026, from [Link]
-
Nanoparticle-based targeted drug delivery. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
AN1002: Characterizing the Average Composition and Molar Mass Distributions of a Copolymer by SEC-MALS-dRI-UV. (n.d.). AWS. Retrieved January 26, 2026, from [Link]
-
Low Molecular Weight pDMAEMA-block-pHEMA Block-Copolymers Synthesized via RAFT-Polymerization: Potential Non-Viral Gene Delivery Agents?. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite. (n.d.). Brieflands. Retrieved January 26, 2026, from [Link]
-
Polymer Chemistry. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
Controlling primary chain dispersity in network polymers: elucidating the effect of dispersity on degradation. (n.d.). Chemical Science (RSC Publishing). Retrieved January 26, 2026, from [Link]
Sources
- 1. Characterization of Nanoparticle Batch-To-Batch Variability [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Overcoming monomer limitations in RAFT polymerization using photoredox catalysis - American Chemical Society [acs.digitellinc.com]
- 5. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. research-collection.ethz.ch [research-collection.ethz.ch]
- 8. reddit.com [reddit.com]
- 9. cerionnano.com [cerionnano.com]
- 10. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RAFT Polymerization of Tertiary Amine-Functionalized Methacrylates
Welcome to the technical support center for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of tertiary amine-functionalized methacrylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and nuances of polymerizing these versatile yet sensitive monomers. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Tertiary amine-functionalized methacrylates, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA) and 2-(diethylamino)ethyl methacrylate (DEAEMA), are crucial building blocks for stimuli-responsive "smart" polymers used in gene delivery, drug formulation, and bioconjugation.[1][2] However, their basicity and reactivity can introduce complexities not seen with standard methacrylates. This guide addresses the most common issues encountered in the lab.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format. Each answer explores potential causes and provides actionable solutions grounded in polymer chemistry principles.
Q1: Why is my polymerization poorly controlled, resulting in a high polydispersity index (PDI or Đ > 1.3)?
A high PDI is a classic sign that the RAFT equilibrium is not being effectively established or maintained. This leads to conventional free-radical polymerization pathways dominating, producing "dead" polymer chains and broadening the molecular weight distribution.[3]
Potential Cause 1: Inappropriate RAFT Agent Selection
-
The Chemistry: The efficacy of a RAFT agent is determined by its Z- and R-groups, which modulate the reactivity of the C=S bond and the stability of the intermediate radical adduct.[4] Methacrylates are classified as More-Activated Monomers (MAMs) and require RAFT agents like dithiobenzoates or trithiocarbonates to provide adequate control.[3][4] Using a RAFT agent designed for Less-Activated Monomers (LAMs), such as a xanthate, will result in poor control.
-
Solution: For tertiary amine methacrylates, trithiocarbonates are often the best choice, offering a good balance of reactivity and stability.[4] Aromatic dithiobenzoates can offer excellent control but are more prone to retardation and side reactions like hydrolysis.[4][5]
Potential Cause 2: Incorrect Initiator Concentration
-
The Chemistry: In RAFT, the initiator's role is solely to generate a low, steady concentration of radicals to drive the polymerization. If the initiator concentration is too high relative to the RAFT agent, the sheer number of primary radicals will lead to excessive termination events before the RAFT equilibrium can take hold.[3]
-
Solution: Maintain a high ratio of [RAFT Agent] to [Initiator]. A common starting point is a molar ratio between 5:1 and 10:1.[3] This ensures that a propagating chain is more likely to react with a RAFT agent than with another radical.
Potential Cause 3: High Monomer Conversion
-
The Chemistry: At very high monomer conversions (>90%), the concentration of monomer becomes low, while the concentration of propagating radicals remains relatively constant. This increases the probability of irreversible termination reactions (coupling, disproportionation), which broadens the PDI.
-
Solution: Aim for monomer conversions between 70% and 90%. If a higher conversion is necessary, consider adding a small amount of fresh initiator late in the reaction to maintain the living character, though this requires careful optimization.
Q2: My polymerization is severely retarded or completely inhibited. What's going wrong?
Retardation (slow polymerization) or inhibition (no polymerization) indicates an issue with either radical generation or the RAFT equilibrium itself.
Potential Cause 1: Unremoved Monomer Inhibitor
-
The Chemistry: Commercial methacrylate monomers are shipped with inhibitors (like the monomethyl ether of hydroquinone, MEHQ) to prevent spontaneous polymerization during storage. These inhibitors are radical scavengers and will consume the radicals generated by your initiator, preventing polymerization.
-
Solution: Always purify the monomer before use. The most common method is to pass the liquid monomer through a column filled with basic alumina to remove the acidic inhibitor.[6][7]
Potential Cause 2: Oxygen in the System
-
The Chemistry: Oxygen is a diradical and an excellent radical scavenger. It reacts with initiating or propagating radicals to form stable peroxy radicals, which terminate polymerization.
-
Solution: The reaction mixture must be rigorously deoxygenated. Standard methods include three to four freeze-pump-thaw cycles for organic solvents or sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes.[8] For high-quality results, freeze-pump-thaw is superior.
Potential Cause 3: RAFT Agent Degradation (Aminolysis)
-
The Chemistry: The tertiary amine on the monomer is a nucleophile and can attack the electrophilic thiocarbonylthio group of the RAFT agent, a reaction known as aminolysis.[9] This is particularly a risk with more reactive dithiobenzoates. This reaction consumes and destroys the RAFT agent, inhibiting controlled polymerization.
-
Solution:
-
Choose a more stable RAFT agent, such as a trithiocarbonate, which is less susceptible to nucleophilic attack.[4]
-
If the monomer's basicity is high, consider partial protonation by adding a small amount of a strong acid (e.g., HCl or TFA) to lower the solution pH and reduce the nucleophilicity of the amine. This requires careful consideration of solvent and desired final polymer state.
-
Q3: I'm observing unexpected side products or polymer degradation. What are the likely side reactions?
The functionality of these monomers presents unique pathways for side reactions, primarily hydrolysis.
Potential Cause 1: Hydrolysis of the Methacrylate Ester
-
The Chemistry: The ester linkage in the methacrylate monomer is susceptible to hydrolysis, especially under acidic or basic conditions, to form methacrylic acid and the corresponding amino alcohol.[10][11] The tertiary amine group can locally raise the pH, potentially promoting base-catalyzed hydrolysis.
-
Solution:
-
Conduct the polymerization in a dry, aprotic organic solvent such as dioxane, THF, or acetonitrile.[8][12][13]
-
Ensure all reagents and glassware are thoroughly dried before use.
-
If using an aqueous system, maintain a neutral or slightly acidic pH where the ester is more stable and the amine is protonated.[14]
-
Potential Cause 2: Thermolysis of the RAFT End-Group
-
The Chemistry: The thiocarbonylthio end-group, particularly on trithiocarbonate-derived polymers, can undergo thermal degradation at elevated temperatures (often >100 °C). This can lead to loss of the end-group and the formation of unsaturated chain ends, which can affect subsequent reactions or polymer properties.[15]
-
Solution: Use the lowest effective polymerization temperature. Select an initiator with a suitable half-life at that temperature (e.g., AIBN at 60-70 °C). If lower temperatures are needed, consider photo-initiated RAFT (PET-RAFT) systems.[4][16]
Troubleshooting Workflow
Here is a logical workflow to diagnose common issues in your RAFT polymerization.
Caption: A decision tree for troubleshooting common RAFT polymerization issues.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right RAFT agent and initiator?
This is the most critical decision for a successful RAFT polymerization. The choice is dictated by the monomer class.
RAFT Agent Selection
Tertiary amine-functionalized methacrylates are More-Activated Monomers (MAMs) due to the electron-withdrawing carbonyl group conjugated with the vinyl group.[3] The selection guide below is tailored for these monomers.
| RAFT Agent Class | Z-Group Example | R-Group Example | Suitability for Tertiary Amine Methacrylates | Pros | Cons |
| Trithiocarbonates | -S-Alkyl (e.g., -S-C₁₂H₂₅) | Cyanoisopropyl | Excellent | Good control (PDI < 1.2), stable, versatile, less prone to aminolysis.[4] | Can sometimes cause slight retardation compared to dithiobenzoates. |
| Dithiobenzoates | Phenyl (-C₆H₅) | Cyanoisopropyl | Good to Excellent | Can provide very narrow PDIs.[5] | Prone to retardation, hydrolysis, and aminolysis by the tertiary amine monomer.[4][5] |
| Dithiocarbamates | -N(Alkyl)₂ | Cyanoisopropyl | Poor | Very stable. | Primarily for LAMs (e.g., vinyl acetate); will not control methacrylate polymerization effectively.[3] |
| Xanthates | -O-Alkyl | Cyanoisopropyl | Poor | Good for LAMs. | Will not control methacrylate polymerization.[3] |
Initiator Selection
The initiator must provide a slow, steady rate of radical generation at the desired polymerization temperature.
-
Thermal Initiators: Azobisisobutyronitrile (AIBN) is a common choice for polymerizations at 60-80 °C. For lower temperatures, initiators with lower decomposition temperatures like V-70 (4,4'-Azobis(4-cyanovaleric acid), ACVA) can be used, especially in aqueous media.[12]
-
Redox/Photo-Initiators: For room temperature or biologically sensitive systems, photo-induced electron transfer (PET-RAFT) offers excellent temporal control using visible light and a photocatalyst.[4][16] This can also minimize thermal side reactions.
Q2: What is a good starting protocol for polymerizing DMAEMA?
This general protocol provides a robust starting point. The target degree of polymerization (DP) can be adjusted by changing the [Monomer]/[RAFT Agent] ratio.
Experimental Protocol: RAFT Polymerization of DMAEMA
Objective: To synthesize Poly(DMAEMA) with a target DP of 100 and a PDI < 1.2.
Materials:
-
DMAEMA monomer (inhibitor removed)
-
RAFT Agent: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Anhydrous 1,4-dioxane
-
Precipitation Solvent: Cold n-hexane
Procedure:
-
Monomer Purification: Pass DMAEMA through a short column of basic alumina immediately before use to remove the inhibitor.
-
Reagent Calculation (for Target DP=100):
-
DMAEMA: (e.g., 5.00 g, 31.8 mmol)
-
CPDT (RAFT Agent): (31.8 mmol / 100) = 0.318 mmol
-
AIBN (Initiator): (0.318 mmol / 5) = 0.0636 mmol (for a [CTA]/[I] ratio of 5)
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CPDT, AIBN, and 1,4-dioxane (e.g., 5 mL).
-
Add the purified DMAEMA.
-
Seal the flask with a rubber septum.
-
-
Deoxygenation:
-
Freeze the flask contents in a liquid nitrogen bath until solid.
-
Apply a high vacuum for 10-15 minutes.
-
Close the vacuum line and thaw the mixture in a room temperature water bath.
-
Repeat this freeze-pump-thaw cycle three to four times.
-
After the final thaw, backfill the flask with Argon or Nitrogen.
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath at 70 °C.
-
Allow the reaction to proceed with stirring for the desired time (e.g., 6-8 hours). Monitor conversion by taking aliquots via a degassed syringe and analyzing via ¹H NMR or gravimetry.
-
-
Termination & Isolation:
-
Stop the reaction by quenching in an ice-water bath and exposing the mixture to air.
-
Dilute the viscous solution with a small amount of THF if necessary.
-
Precipitate the polymer by adding the reaction solution dropwise into a large beaker of cold, stirring n-hexane (approx. 20x volume excess).
-
A colored, sticky solid (the polymer) should form.
-
-
Purification:
-
Decant the hexane. Redissolve the polymer in a minimum amount of THF and re-precipitate into cold hexane two more times to remove unreacted monomer and initiator fragments.
-
Dry the final polymer under vacuum at room temperature until a constant weight is achieved.
-
-
Characterization: Analyze the polymer's molecular weight and PDI using Size Exclusion Chromatography (SEC/GPC) and confirm its structure via ¹H NMR.
Q3: How does the tertiary amine group uniquely influence the RAFT process?
The tertiary amine group is not a passive spectator. It introduces specific chemical behaviors that must be managed.
Caption: Key influences of the tertiary amine group in RAFT polymerization.
-
Basicity and pH-Responsiveness: The amine group has a pKa typically in the range of 7-8. This means in aqueous solutions, the polymer's charge and solubility are highly dependent on pH.[17] This property is desirable for the final application but can complicate the polymerization if it catalyzes hydrolysis.[14]
-
Nucleophilicity: The lone pair of electrons on the nitrogen makes the amine group nucleophilic. As discussed, this can lead to the undesirable side reaction of aminolysis with the RAFT agent.[9]
-
Catalytic Activity in Photo-Polymerization: In some PET-RAFT systems, tertiary amines can act as co-catalysts or reducing agents, which can significantly alter polymerization rates and mechanisms.[6][18] This can be exploited for controlled polymerization but must be accounted for in the experimental design.
By understanding and anticipating these effects, you can successfully synthesize well-defined, tertiary amine-functionalized polymers for your advanced applications.
References
-
Boyer, C., et al. (2009). Bioapplications of RAFT Polymerization. Chemical Reviews. [Link]
-
Gormley, A. J., et al. (2016). High-Throughput Tertiary Amine Deoxygenated Photopolymerizations for Synthesizing Polymer Libraries. ACS Combinatorial Science. [Link]
-
Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules. [Link]
-
Lokitz, B. S., et al. (2009). Synthesis of Di- and tri-tertiary amine containing methacrylic monomers and their (Co)polymerization via RAFT. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Obata, M., et al. (2015). Aqueous RAFT synthesis of block and statistical copolymers of 2-(α-d-mannopyranosyloxy)ethyl methacrylate with 2-(N,N-dimethylamino)ethyl methacrylate and their application for nonviral gene delivery. Polymer Chemistry. [Link]
-
Bakalova, R., et al. (2012). Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity. Journal of Drug Delivery Science and Technology. [Link]
-
UCL Discovery. (2019). Exploring the Use of RAFT-Synthesised Methacrylate-based Polymers in Formulation Science. Thesis. [Link]
-
ResearchGate. (n.d.). Scheme 1 RAFT synthesis of poly[2-(dimethylamino)ethyl methacrylate]... ResearchGate. [Link]
-
Varlas, S., et al. (2023). Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives. Polymers. [Link]
-
L-M. Posey, et al. (2017). RAFT Polymerization for the Synthesis of Tertiary Amine-Based Diblock Copolymer Nucleic Acid Delivery Vehicles. Biomacromolecules. [Link]
-
ResearchGate. (2012). Synthesis, characterization and thermal degradation of dual temperature- and pH-sensitive RAFT-made copolymers of N,N-(dimethylamino)ethyl methacrylate and methyl methacrylate. Journal of Chemical Technology & Biotechnology. [Link]
-
ResearchGate. (2013). RAFT Copolymerization of Glycidyl Methacrylate and N,N-Dimethylaminoethyl Methacrylate. Designed Monomers and Polymers. [Link]
-
Du, J., et al. (2016). Preparation of amphiphilic copolymers via base-catalyzed hydrolysis of quaternized poly[2-(dimethylamino)ethyl methacrylate]. Polymer Chemistry. [Link]
-
ResearchGate. (2017). Toward rapid aqueous RAFT polymerization of primary amine functional monomer under visible light irradiation at 25 °C. Polymer Chemistry. [Link]
-
Zhang, Z., et al. (2018). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Polymers. [Link]
-
Moad, G., et al. (2012). RAFT Agent Design and Synthesis. Macromolecules. [Link]
-
ResearchGate. (2017). Purification Process of Poly Methyl Methacrylate Products Made with Suspension Polymerization Techniques. Conference Paper. [Link]
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Zhang, Z., et al. (2020). Preparation of Poly(glycidyl methacrylate) (PGMA) and Amine Modified PGMA Adsorbents for Purification of Glucosinolates from Cruciferous Plants. Molecules. [Link]
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Kruk, T., et al. (2023). Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. Royal Society Open Science. [Link]
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Carioscia, J. A., et al. (2004). Synthesis of New Hydroxylated Monomers Based on Methacrylate, Dimethacrylate, and Tetramethacrylate Michael Adducts and Photopolymerization Kinetics of Bulk Cross-Linkers. Macromolecules. [Link]
-
Nabuurs, T. (2022). How Does pH Impact the Polymerization of Functional Monomers?. PCI Magazine. [Link]
-
Zhang, W., et al. (2022). RAFT-mediated polymerization-induced self-assembly (RAFT-PISA): current status and future directions. Chemical Science. [Link]
-
ResearchGate. (1975). The alkaline hydrolysis of methacrylates. Collection of Czechoslovak Chemical Communications. [Link]
-
Carnegie Mellon University. (n.d.). Methacrylates. Matyjaszewski Polymer Group. [Link]
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G. D. Nicodemus, et al. (2021). Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate. Biomacromolecules. [Link]
-
ResearchGate. (2015). Tertiary Amine Catalyzed Photo-induced Controlled Radical Polymerization of Methacrylates. Polymer Chemistry. [Link]
-
Reddit. (2021). r/Chempros - Tips for optimizing a RAFT polymerization. Reddit. [Link]
- Google Patents. (1952). Process for the purification of acrylate and methacrylate esters.
-
Li, Y., et al. (2013). Toward Tertiary Amine-Modulated Acid-Triggered Hydrolysis of Copolymers Containing Pendent Ortho Ester Groups. Macromolecules. [Link]
-
NIH. (n.d.). RAFT-synthesized Graft Copolymers that Enhance pH-dependent Membrane Destabilization and Protein Circulation Times. National Institutes of Health. [Link]
-
National Genomics Data Center. (2017). RAFT Polymerization for the Synthesis of Tertiary Amine-Based Diblock Copolymer Nucleic Acid Delivery Vehicles. Biomacromolecules. [Link]
Sources
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Navigating the Challenges of 3-(Dimethylamino)propyl Methacrylate-Based Polymers: A Technical Support Guide to Reducing Cytotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(dimethylamino)propyl methacrylate (DMAPMA)-based polymers. As a senior application scientist with extensive field experience, I have designed this guide to provide you with in-depth technical assistance and troubleshooting strategies to mitigate the inherent cytotoxicity of these promising cationic polymers. This resource is structured to address the specific challenges you may encounter, offering not just protocols, but the scientific rationale behind them to empower your experimental design and interpretation.
Understanding the Root Cause: The Double-Edged Sword of Cationic Charge
The utility of DMAPMA-based polymers in applications like gene and drug delivery stems from the protonatable tertiary amine in the propyl methacrylate side chain. At physiological pH, these groups become positively charged, enabling electrostatic interactions with negatively charged molecules such as nucleic acids and cell membranes. However, this very charge is the primary driver of cytotoxicity. High concentrations of cationic charges can lead to significant membrane disruption, ultimately causing cell death.[1][2] Cationic polymers can induce rapid cell membrane damage, leading to necrosis, which is characterized by cell swelling and rupture.[3] This is often followed by apoptosis in cells that survive the initial insult.[3]
This guide will walk you through proven strategies to tame the cytotoxicity of DMAPMA-based polymers, enhancing their biocompatibility while preserving their functional efficacy.
Troubleshooting Guide: Common Issues and Solutions in Mitigating DMAPMA Polymer Cytotoxicity
This section addresses specific problems you might face during your experiments, providing probable causes and actionable solutions.
Problem 1: High Cytotoxicity Despite Implementing Mitigation Strategies
Probable Cause A: Impure Monomer
Residual inhibitors (like MEHQ) or other impurities from the monomer synthesis can significantly contribute to cytotoxicity.
Solution: Rigorous Monomer Purification
It is crucial to purify the DMAPMA monomer before polymerization. Passing it through a basic alumina column is a standard and effective method.
Materials:
-
This compound (DMAPMA) monomer
-
Basic activated alumina
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Anhydrous solvent (e.g., hexane) for slurry packing (optional)
-
Clean, dry collection flask
Step-by-Step Protocol:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Insert a small plug of cotton or glass wool at the bottom to retain the alumina.
-
Add a thin layer of sand (optional, but recommended) over the plug.
-
Create a slurry of basic alumina in a non-polar solvent like hexane and pour it into the column, or dry-pack the column by carefully adding the alumina powder. Gently tap the column to ensure even packing. A general guideline is to use 10-20g of alumina for every 100 mL of monomer.[4][5]
-
-
Monomer Loading:
-
Carefully add the DMAPMA monomer to the top of the alumina bed. For highly viscous monomers, you can dilute them with a minimal amount of a dry, inert solvent.[6]
-
-
Elution:
-
Open the stopcock and allow the monomer to pass through the column under gravity.
-
-
Collection:
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
-
Storage:
-
Store the purified monomer under an inert atmosphere (nitrogen or argon) at a low temperature to prevent spontaneous polymerization.
-
Probable Cause B: Ineffective Shielding or Modification
The chosen strategy to reduce cytotoxicity (e.g., PEGylation, copolymerization) may not be optimal in terms of the amount, length, or architecture of the shielding moiety.
Solution: Optimize Polymer Design and Characterization
-
Vary Shielding Density: If you are copolymerizing with a neutral monomer like oligo(ethylene glycol) methyl ether methacrylate (OEGMA), synthesize a series of copolymers with varying molar ratios of DMAPMA to OEGMA to find the optimal balance between shielding and functionality.
-
Consider Polymer Architecture: Studies have shown that block-like copolymer structures can be less cytotoxic than statistical or gradient architectures.[7]
-
Thorough Characterization: Confirm the successful incorporation and desired architecture of your shielding moieties using techniques like Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC).
Problem 2: Inconsistent or Unreliable Cytotoxicity Assay Results
Probable Cause A: Interference of Cationic Polymers with Assay Reagents
Cationic polymers can interact with negatively charged components in cell culture media or with the assay reagents themselves. For instance, in MTT assays, cationic polymers can lead to the non-enzymatic reduction of the MTT reagent to formazan, resulting in artificially high viability readings.[8]
Solution: Implement Proper Controls and Consider Alternative Assays
-
Cell-Free Controls: Always include a control with your polymer in the cell culture medium without cells to check for direct reduction of the assay reagent.[8]
-
Orthogonal Assays: If interference is suspected, use a different type of viability assay that relies on a different mechanism, such as a resazurin-based assay or a lactate dehydrogenase (LDH) release assay which measures membrane integrity.
-
Data Interpretation: Be cautious when interpreting results. A decrease in the signal of a metabolic assay like MTT could indicate either cell death or a reduction in metabolic activity without cell death.
Probable Cause B: Misinterpretation of Cell Death Mechanism
It's important to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), as they have different biological implications. Cationic polymers can induce both.[3]
Solution: Employ Assays to Differentiate Apoptosis and Necrosis
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Assays: Measuring the activity of caspases, key enzymes in the apoptotic cascade, can provide specific evidence of apoptosis.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered when working to reduce the cytotoxicity of DMAPMA-based polymers.
Q1: What is the most effective general strategy to reduce the cytotoxicity of my DMAPMA-based polymer?
There is no single "best" strategy, as the optimal approach depends on your specific application. However, two highly effective and widely adopted methods are:
-
Copolymerization with a Hydrophilic, Neutral Monomer: Incorporating monomers like OEGMA or poly(ethylene glycol) methacrylate (PEGMA) can create a hydrophilic shield around the cationic charges, reducing their interaction with cell membranes.[9]
-
Synthesis of Reducible Polymers: Introducing disulfide bonds into the polymer backbone allows for degradation into smaller, less toxic fragments within the reducing environment of the cell.[10][11]
Q2: I am synthesizing my DMAPMA-based polymer via RAFT polymerization and I'm seeing a shoulder on my GPC trace. What could be the cause?
A high molecular weight shoulder in RAFT polymerization of methacrylates can sometimes be attributed to termination reactions, especially at high conversions. A low molecular weight shoulder could indicate issues with chain transfer or the presence of impurities.
Troubleshooting RAFT Polymerization:
-
Optimize Initiator Concentration: A high initiator-to-RAFT agent ratio can lead to an increased number of conventionally initiated chains.
-
Control Conversion: Aim for conversions below 90% to minimize termination reactions.
-
Ensure Purity: As mentioned earlier, monomer and solvent purity are critical for controlled polymerization.
Q3: How do I perform PEGylation on my pre-synthesized DMAPMA polymer?
Post-polymerization modification is a powerful tool. A common method for PEGylating polymers with amine groups is to use an NHS-activated PEG (PEG-NHS).
Materials:
-
PDMAEMA-based polymer
-
Methoxy-PEG-NHS (or other functionalized PEG-NHS)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
Step-by-Step Protocol:
-
Polymer Dissolution: Dissolve your PDMAEMA-based polymer in the reaction buffer to a known concentration.
-
PEG-NHS Solution Preparation: Just before use, dissolve the MeO-PEG-NHS in a small amount of anhydrous DMSO or DMF.[12]
-
Reaction: Add the PEG-NHS solution dropwise to the stirring polymer solution. The molar ratio of PEG-NHS to the amine groups on your polymer will need to be optimized for your specific application.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[13]
-
Purification: Remove unreacted PEG-NHS and byproducts by extensive dialysis against deionized water.
-
Lyophilization: Freeze-dry the purified solution to obtain the PEGylated polymer as a powder.
-
Characterization: Confirm successful PEGylation using NMR (looking for the characteristic PEG ethylene oxide protons) and GPC (an increase in molecular weight and hydrodynamic volume).
Q4: Can I combine different strategies to reduce cytotoxicity?
Absolutely. For instance, you could synthesize a reducible block copolymer with a shielding block of POEGMA. This combines the benefits of intracellular degradation and charge shielding.
Q5: How does the molecular weight of the DMAPMA polymer affect its cytotoxicity?
Generally, for cationic polymers, higher molecular weight is associated with higher cytotoxicity.[14] This is because longer polymer chains can have a greater overall charge and a more significant disruptive effect on cell membranes. Therefore, using controlled polymerization techniques like RAFT or ATRP to synthesize polymers with a defined, lower molecular weight and narrow polydispersity is advantageous.
Visualizing the Workflow and Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate key experimental workflows and the underlying mechanisms of cytotoxicity and its reduction.
Diagram 1: Experimental Workflow for Synthesizing and Evaluating Low-Cytotoxicity DMAPMA Copolymers
Caption: Workflow for synthesis and evaluation of DMAPMA copolymers.
Diagram 2: Mechanism of Cytotoxicity Reduction Strategies
Caption: Mechanisms of reducing DMAPMA polymer cytotoxicity.
Quantitative Data Summary
The following table summarizes representative data on how different modification strategies can impact the cytotoxicity of DMAPMA-based polymers. Note that IC50 values (the concentration of a substance that inhibits a biological process by 50%) are highly dependent on the cell line, polymer molecular weight, and assay conditions.
| Polymer Type | Modification Strategy | Approximate Fold-Increase in IC50 (Compared to Unmodified) | Reference Cell Line(s) | Key Finding |
| Reducible PDMAEMA | Introduction of disulfide bonds | 2 to 4-fold | Human endothelial cells, Pancreatic cancer cells | Degradation into smaller, less toxic fragments significantly reduces cytotoxicity.[10] |
| PEGylated PDMAEMA | Covalent attachment of PEG chains | Varies with PEG length and density | Various | PEG shielding reduces non-specific interactions and lowers toxicity.[1] |
| PDMAEMA-b-POEGMA | Block copolymerization | Higher than statistical copolymers | Various | Block architecture is more effective at shielding cationic charges than random incorporation.[7] |
Conclusion
The cytotoxicity of this compound-based polymers is a significant but manageable challenge. By understanding the underlying mechanisms and implementing the strategies outlined in this guide—from rigorous monomer purification to rational polymer design and appropriate bioassay selection—researchers can unlock the full potential of these versatile materials for a wide range of biomedical applications. This guide serves as a starting point for troubleshooting and optimizing your experimental workflows. Remember that careful characterization and the use of appropriate controls are paramount to generating reliable and reproducible data.
References
-
(2021, May 18). Apoptosis Vs Necrosis | Comparison | Cell Death | Pathology Lectures. Medicosis Perfectionalis. [Link]
-
Bajgai, M. P., et al. (2007). Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity. Bioconjugate Chemistry, 18(5), 1547–1554. [Link]
-
Burt, H. M., et al. (2006). Characterization of Tailor-Made Copolymers of Oligo(ethylene glycol) Methyl Ether Methacrylate and N,N-Dimethylaminoethyl Methacrylate for Gene Delivery. Bioconjugate Chemistry, 17(4), 937–946. [Link]
-
Chen, J., et al. (2015). Cationic nanocarriers induce cell necrosis through impairment of Na+/K+-ATPase and cause subsequent inflammatory response. Cell Research, 25(6), 709–725. [Link]
-
Etrych, T., et al. (2007). Reducible poly(2-dimethylaminoethyl Methacrylate): Synthesis, Cytotoxicity, and Gene Delivery Activity. PubMed. [Link]
-
Gao, W., et al. (2012). PEGylated poly(2-(dimethylamino) Ethyl methacrylate)/DNA Polyplex Micelles Decorated With Phage-Displayed TGN Peptide for Brain-Targeted Gene Delivery. Biomaterials, 34(3), 852–863. [Link]
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Georgiou, T. K., et al. (2022). How does the polymer architecture and position of cationic charges affect cell viability? Polymer Chemistry, 13(48), 6756-6768. [Link]
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Georgiou, T. K., et al. (2022). How does the polymer architecture and position of cationic charges affect cell viability? RSC Publications. [Link]
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Hennink, W. E., et al. (2004). Supporting Information for "Well-Defined Cationic Copolymers of 2-(Dimethylamino)ethyl Methacrylate and Oligo(ethylene glycol) Monomethacrylates for Gene Delivery". The Royal Society of Chemistry. [Link]
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Hosseinzadeh, H., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(12), 3371. [Link]
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Moad, G., Rizzardo, E., & Thang, S. H. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433–7447. [Link]
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(n.d.). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability? ResearchGate. [Link]
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(n.d.). What is basic Alumina (used for inhibitor removal in polymerization)? ResearchGate. [Link]
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(n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]
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Reineke, T. M., et al. (2023). Understanding How Cationic Polymers' Properties Inform Toxic or Immunogenic Responses via Parametric Analysis. Macromolecules, 56(18), 7246–7260. [Link]
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(2024, January 26). Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. JenKem Technology. [Link]
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(n.d.). In vitro cytotoxicity. (a) Comparison of D 0.48-4 , PDMAEMA and PEI at... ResearchGate. [Link]
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(n.d.). How to Do a RAFT Polymerization. ResearchGate. [Link]
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(2020, April 7). Facile Synthesis of Poly(DMAEMA-co-MPS)-coated Porous Silica Nanocarriers as Dual-targeting Drug Delivery Platform: Experimental and Biological Investigations. ResearchGate. [Link]
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(n.d.). Performance of three PDMAEMA-based polycation architectures as gene delivery agents in comparison to linear and branched PEI. ResearchGate. [Link]
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(2024, May 3). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. MDPI. [Link]
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(n.d.). Structures of MTT and colored formazan product. ResearchGate. [Link]
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(2024, September 23). Protocol for PEG NHS Reagents. AxisPharm. [Link]
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(2024, May 3). Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media. MDPI. [Link]
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(2018, February 21). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. MDPI. [Link]
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(2009, January 1). Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells. Journal of Agricultural and Food Chemistry, 57(1), 137–142. [Link]
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(2016, August 15). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry. [Link]
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(n.d.). Synthesis, characterization and evaluation of poly(3-N, N'-dimethylaminopropylmethacrylamide-Co-2-hydroxyethylmethacryl ate-Co-N-vinyl pyrrolidone), a thermo responsive hydrogel carrier for sustained release of theophylline. ResearchGate. [Link]
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(2020, February 3). Removing inhibitor from methyl methacrylate. Reddit. [Link]
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(2016, June 1). A comparative study of linear, Y-shaped and linear-dendritic methoxy poly(ethylene glycol)-block-polyamidoamine-block-poly(l-glutamic acid) block copolymers for doxorubicin delivery in vitro and in vivo. Acta Biomaterialia, 37, 135–145. [Link]
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(n.d.). RAFT General Procedures. Boron Molecular. [Link]
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(n.d.). Well-Defined Cationic N-[3-(Dimethylamino)propyl]methacrylamide Hydrochloride-Based (Co)polymers for siRNA Delivery. ResearchGate. [Link]
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(2021, May 17). Apoptosis vs. Necrosis - Cell Death - Pathology Series. YouTube. [Link]
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(2022, December 29). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. MDPI. [Link]
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(n.d.). Understanding How Cationic Polymers' Properties Inform Toxic or Immunogenic Responses via Parametric Analysis. ACS Publications. [Link]
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(2014, November 23). Can someone advise me how to interpret my results of cytotoxicity using MTT assay? ResearchGate. [Link]
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Controlling the lower critical solution temperature (LCST) of p(DMAPMA) copolymers.
Welcome to the technical support center for poly(N,N-dimethylaminopropyl methacrylamide) (p(DMAPMA)) copolymers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the Lower Critical Solution Temperature (LCST) of these versatile polymers. Here, you will find scientifically grounded explanations, troubleshooting guides in a direct Q&A format, and validated experimental protocols to ensure the success and reproducibility of your work.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts of p(DMAPMA) and its LCST behavior.
Q1: What is p(DMAPMA) and why is its LCST behavior important?
A1: Poly(N,N-dimethylaminopropyl methacrylamide), or p(DMAPMA), is a stimuli-responsive polymer. This means it changes its physical properties in response to environmental triggers. Specifically, it exhibits a Lower Critical Solution Temperature (LCST), which is the temperature above which the polymer becomes insoluble in water, leading to a reversible phase transition from a soluble, extended coil to an insoluble, collapsed globule.[1] This "smart" behavior is highly valuable for applications like drug delivery, where a drug-loaded polymer can be designed to release its payload at a specific temperature, such as physiological body temperature.[2] p(DMAPMA) is particularly noteworthy for its hydrolytic stability compared to ester-based counterparts like p(DMAEMA), making it more robust for long-term applications.[3][4]
Q2: What are the primary factors that control the LCST of p(DMAPMA)?
A2: The LCST of p(DMAPMA) is not an intrinsic constant but is highly tunable. The key is to manipulate the overall hydrophilic/hydrophobic balance of the polymer chains.[2][5] The primary factors you can control are:
-
pH: The tertiary amine group on the DMAPMA monomer has a pKa of approximately 7.0-7.5.[6] At pH values below the pKa, the amine is protonated, making the polymer highly water-soluble and often eliminating the LCST entirely. At pH values above the pKa, the amine is deprotonated and less hydrophilic, allowing the LCST behavior to be observed.[7][8]
-
Copolymer Composition: The homopolymer of DMAPMA only exhibits an LCST at a very high pH (e.g., pH 14).[7][9] To achieve an LCST in a physiologically relevant range, DMAPMA is often copolymerized with other monomers. Incorporating hydrophobic monomers (like methyl methacrylate, MMA) will decrease the LCST, while incorporating more hydrophilic monomers will increase it.[7][9]
-
Ionic Strength: The presence of salts in the aqueous solution can also affect the LCST. Salts can screen the electrostatic repulsions between polymer chains and affect the hydration of the polymer, typically leading to a decrease in the LCST.[7][10]
Q3: What is the mechanism behind the LCST phase transition?
A3: The LCST phenomenon is driven by a delicate interplay of enthalpy and entropy involving the polymer and surrounding water molecules. Below the LCST, water molecules form ordered hydrogen-bonded structures around the hydrophobic parts of the polymer chains, which is entropically unfavorable. As the temperature increases, the kinetic energy of the system rises. At the LCST, the entropic penalty of maintaining these ordered water structures becomes too high. The system gains entropy by releasing these water molecules, which causes the polymer chains to dehydrate, collapse, and aggregate, leading to phase separation.[1]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments, framed in a direct question-and-answer format.
Q4: My measured LCST is not a sharp, clear transition. The solution becomes cloudy over a wide temperature range. What's causing this?
A4: A broad thermal transition is a common issue and can point to several factors related to your polymer's characteristics.
-
Causality: A sharp LCST transition occurs when a polymer population is homogeneous, meaning all chains collapse at nearly the same temperature. A broad transition suggests heterogeneity in your sample.
-
Troubleshooting Steps:
-
Check Polydispersity (Mw/Mn): The most likely cause is a high polydispersity index (PDI). Polymers synthesized via conventional free-radical polymerization often have broad molecular weight distributions. Larger chains may precipitate at lower temperatures than smaller chains, broadening the transition.
-
Solution: Use a controlled polymerization technique like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to synthesize your copolymers.[11][12][13] RAFT allows for the synthesis of polymers with low PDIs (typically < 1.3), which will result in a much sharper and more well-defined LCST transition.[3]
-
-
Verify Copolymer Composition: If you are working with a random copolymer, ensure the monomer distribution is statistical. Blocky copolymers can sometimes exhibit multiple or broadened transitions.
-
Control the Heating Rate: During LCST measurement, a very fast heating rate can cause an apparent broadening of the transition. The system needs time to equilibrate at each temperature step.
-
Solution: Use a slow heating rate, typically 0.5-1.0 °C per minute, during your turbidimetry measurement.[2]
-
-
Q5: The LCST of my p(DMAPMA) copolymer is significantly different from the expected literature value. Why?
A5: This is a frequent challenge and highlights the sensitivity of the LCST to multiple variables.
-
Causality: The precise LCST is a function of not just copolymer composition but also molecular weight, solution pH, and ionic strength. Minor deviations in any of these from the reported literature conditions can cause a shift.
-
Troubleshooting Steps:
-
Verify and Buffer pH: p(DMAPMA) is pH-responsive. Even small shifts in pH can protonate/deprotonate the amine groups, drastically altering the polymer's hydrophilicity and thus its LCST.[7][8]
-
Solution: Do not assume the pH of your deionized water is neutral. Always perform LCST measurements in a well-buffered solution (e.g., PBS, Tris) at a precisely controlled pH. Ensure your buffer concentration is identical to the one reported in the literature you are comparing against.
-
-
Check Molecular Weight: Higher molecular weight polymers tend to have a lower LCST because the cooperative association of the longer chains is more favorable.
-
Solution: Characterize the molecular weight (Mn) and PDI of your synthesized polymer using Gel Permeation Chromatography (GPC). Compare this value to the one reported in the reference study.
-
-
Confirm Polymer Concentration: The cloud point can have some dependence on concentration.
-
Solution: Ensure you are using the same polymer concentration (e.g., 1 mg/mL, 5 mg/mL) as the reference protocol.
-
-
Account for Ionic Strength: As mentioned, salt concentration affects the LCST.[7]
-
Solution: If using a buffer, the salt concentration is fixed. If not, be aware that even small amounts of residual salts from synthesis or purification can influence the result.
-
-
Q6: I'm trying to tune the LCST to 37°C for a drug delivery application, but my results are inconsistent. How can I achieve precise control?
A6: Achieving a precise LCST, especially around the physiological temperature, requires a systematic approach to copolymer design. The key is to finely adjust the hydrophilic/hydrophobic balance.[5]
-
Causality: The LCST is highly sensitive to the molar ratio of the comonomers. Small changes in the feed ratio during polymerization can lead to significant shifts in the final LCST.
-
Systematic Approach:
-
Choose the Right Comonomer:
-
To Decrease LCST: Copolymerize DMAPMA with a more hydrophobic monomer. A common and effective choice is methyl methacrylate (MMA).[7][9] Increasing the molar percentage of MMA will systematically lower the LCST.
-
To Increase LCST: Copolymerize DMAPMA with a more hydrophilic monomer. Good choices include N-isopropylacrylamide (NIPAM) or oligo(ethylene glycol) methacrylate (OEGMA).[14][15]
-
-
Create a Copolymer Library: Don't rely on a single experiment. Synthesize a series of copolymers where you vary the molar ratio of the comonomer in small increments (e.g., 5% steps).
-
Characterize and Measure: For each polymer in your library, accurately determine the final copolymer composition via ¹H NMR and measure the LCST under identical, buffered conditions.
-
Plot and Interpolate: Create a plot of LCST vs. Molar % of Comonomer. This calibration curve will allow you to accurately interpolate the precise composition needed to achieve your target LCST of 37°C.
-
Data Presentation: Tuning LCST with a Hydrophobic Comonomer
The following table summarizes expected results when copolymerizing DMAPMA with the hydrophobic monomer methyl methacrylate (MMA) to lower the LCST into a useful range. Note that the p(DMAPMA) homopolymer does not show an LCST under these conditions.
| Copolymer Name | Molar Content of MMA (%) | Solution pH | Resulting LCST (°C) | Reference |
| p(DMAPMA) | 0% | 11 | No LCST Observed | [7] |
| p(DMAPMA-co-MMA20) | 20% | 11 | ~70 | [7][16] |
| p(DMAPMA-co-MMA35) | 35% | 11 | ~45 | [7][16] |
| p(DMAPMA-co-MMA35) | 35% | 10 | ~55 | [7][16] |
| p(DMAPMA-co-MMA35) | 35% | 9 | ~68 | [7][16] |
Note: These values are illustrative and can be affected by molecular weight and ionic strength. The data clearly shows that increasing the hydrophobic MMA content or decreasing the pH (making the polymer less charged) lowers the LCST.[7][16]
Section 3: Standard Operating Procedures (SOPs)
This section provides detailed, step-by-step methodologies for the key experiments discussed.
SOP 1: Synthesis of p(DMAPMA-co-MMA) via RAFT Polymerization
This protocol is adapted for synthesizing a copolymer with a low polydispersity index, which is critical for achieving a sharp LCST.[11][12]
-
Reagent Preparation:
-
DMAPMA monomer: Purify by passing through a column of basic alumina to remove inhibitors.
-
MMA monomer: Purify similarly to DMAPMA.
-
Initiator: Azobisisobutyronitrile (AIBN).
-
RAFT Agent: 2-Cyano-2-propyl dodecyl trithiocarbonate (or similar).
-
Solvent: Anhydrous 1,4-dioxane or THF.
-
-
Polymerization Setup:
-
In a Schlenk flask, combine DMAPMA (e.g., X mmol), MMA (e.g., Y mmol), the RAFT agent, and AIBN. The molar ratio of [Monomer]:[RAFT]:[AIBN] should be carefully calculated (e.g., 100:1:0.2) to target a specific molecular weight.
-
Add the anhydrous solvent.
-
Seal the flask, and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which can terminate the polymerization.
-
Backfill the flask with nitrogen or argon.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the reaction to proceed for the specified time (e.g., 8-24 hours), stirring continuously.
-
-
Termination and Purification:
-
Stop the reaction by immersing the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate. Repeat this purification step at least twice to remove unreacted monomers and initiator fragments.
-
Dry the final polymer product under vacuum until a constant weight is achieved.
-
-
Characterization:
-
Confirm copolymer composition using ¹H NMR spectroscopy.
-
Determine molecular weight (Mn) and polydispersity (Mw/Mn) using Gel Permeation Chromatography (GPC).
-
SOP 2: Determination of LCST via UV-Vis Turbidimetry
This is the most common and straightforward method for measuring the cloud point (Tcp), which is taken as the LCST.[1][2]
-
Solution Preparation:
-
Prepare a polymer solution at a known concentration (e.g., 1.0 mg/mL) in the desired aqueous buffer (e.g., 10 mM PBS at pH 7.4).
-
Ensure the polymer is fully dissolved. This may require gentle agitation or sonication.
-
Filter the solution through a 0.45 µm syringe filter to remove any dust or aggregates.
-
-
Instrumentation Setup:
-
Measurement Protocol:
-
Set the starting temperature well below the expected LCST (e.g., 20 °C).
-
Program the instrument to ramp the temperature upwards at a slow, constant rate (e.g., 0.5 °C/min).
-
Record the transmittance (or absorbance) at regular temperature intervals (e.g., every 0.5 °C).
-
-
Data Analysis:
-
Plot the % Transmittance as a function of Temperature.
-
The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.[2]
-
Section 4: Visualizations and Workflows
Diagram 1: Key Factors Influencing p(DMAPMA) LCST
Caption: Relationship between polymer properties and solution conditions controlling the LCST.
Diagram 2: Experimental Workflow for LCST Determination
Caption: Step-by-step workflow for the synthesis and measurement of a copolymer's LCST.
References
- Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity.
- Yuan, Y., et al. (2023). Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. RSC Publishing.
-
Access to Poly{N-acrylamide} via Microwave-Assisted Synthesis and Control of LCST-Behavior in Water. ResearchGate.
- Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry (RSC Publishing).
- Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate)
- pDMAPMAm characterization. (a) Synthesis of pDMAPMAm via free radical...
- Characterization of complexation of poly (N-isopropylacrylamide-co-2-(dimethylamino) ethyl methacrylate) thermoresponsive cationic nanogels with salmon sperm DNA. PMC - NIH.
- Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media. MDPI.
- Dual-Responsive Amphiphilic P(DMAEMA-co-LMA-co-OEGMA) Terpolymer Nano-Assemblies in Aqueous Media.
- Log Poct/SA Predicts the Thermoresponsive Behavior of P(DMA-co-RA)
- Synthesis and Characterization of Amphiphilic Copolymer Poly[2-(dimethylamino)ethyl methacrylate-co-methyl methacrylate].
- LCST of nanoparticles measured by using UV-Vis spectrophotometer.
- Tunable pH- and Temperature-Sensitive Copolymer Libraries by Reversible Addition−Fragmentation Chain Transfer Copolymerizations of Methacrylates.
- Electrical Response of Poly(N-[3-(dimethylamino)Propyl] Methacrylamide)
- pH-modulated double LCST behaviors with diverse aggregation processes of random-copolymer grafted silica nanoparticles in aqueous solution. RSC Publishing.
- Temperature- and pH-responsive behaviour of poly(2-(2-methoxyethoxy)ethyl methacrylate-co-N,N-dimethylaminoethyl methacrylate) hydrogels.
- Measuring the Lower Critical Solution Temperature (LCST)
- Characterization of Protein Thermal Stability Using UV-Vis Spectroscopy. Agilent.
- Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. PubMed.
- Micellization and gelatinization in aqueous media of pH- and thermo-responsive amphiphilic ABC (PMMA 82 -b-PDMAEMA 150 -b-PNIPAM 65 )
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- 8. Micellization and gelatinization in aqueous media of pH- and thermo-responsive amphiphilic ABC (PMMA 82 - b -PDMAEMA 150 - b -PNIPAM 65 ) triblock cop ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04351A [pubs.rsc.org]
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Technical Support Center: A Guide to Minimizing Batch-to-Batch Variability in DMAPMA Polymerization
Welcome to the technical support center for N,N-dimethylaminopropyl methacrylamide (DMAPMA) polymerization. This guide is designed for researchers, scientists, and drug development professionals who rely on the consistent production of poly(DMAPMA) for their applications. As a Senior Application Scientist, I understand that reproducibility is paramount. This document moves beyond simple protocols to provide in-depth, field-proven insights into the causal relationships that govern the success—and variability—of your DMAPMA polymerizations. Here, you will find not just steps to follow, but the scientific reasoning to empower you to troubleshoot and optimize your synthetic processes effectively.
I. Troubleshooting Guide: Diagnosing and Resolving Common Polymerization Issues
This section is structured to help you identify the root cause of common problems encountered during DMAPMA polymerization and provides actionable solutions.
Issue: High Polydispersity Index (PDI > 1.5) in Controlled Radical Polymerization (RAFT, ATRP)
Symptoms:
-
Broad molecular weight distribution observed via Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[1][2]
-
Poor agreement between theoretical and experimental molecular weights.[3]
-
Inconsistent polymer properties and performance in downstream applications.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation & Causality | Recommended Action & Protocol |
| Oxygen Inhibition | Oxygen is a potent radical scavenger. It reacts with the propagating radical species, terminating the polymer chains prematurely and leading to a loss of control over the polymerization. This results in a broad distribution of chain lengths. | Protocol: Rigorous Degassing. Before initiating polymerization, thoroughly degas the reaction mixture. The preferred method is a series of freeze-pump-thaw cycles (at least three). For less sensitive systems, purging with an inert gas (e.g., argon or nitrogen) for a minimum of 30-60 minutes can be effective.[4] Ensure all reagents and solvents are also deoxygenated. |
| Impure Monomer | Impurities in the DMAPMA monomer can act as chain transfer agents or inhibitors, disrupting the controlled nature of the polymerization. A common impurity is methacrylic acid, which can arise from hydrolysis and interfere with the catalyst complex in ATRP or the RAFT agent.[5] | Protocol: Monomer Purification. Purify the DMAPMA monomer by passing it through a column of activated basic alumina to remove the MEHQ inhibitor and other acidic impurities.[6][7] For detailed instructions, refer to the "Protocols" section below. |
| Inappropriate Solvent Choice | The polarity of the solvent can significantly impact the solubility and activity of the catalyst complex in ATRP and the chain transfer agent in RAFT.[8][9] Poor solubility can lead to a slow and poorly controlled polymerization. | Recommendation: For ATRP of DMAPMA, polar solvents such as anisole, butyl acetate, or a mixture of water and isopropanol are generally effective.[8] Nonpolar solvents like toluene are not recommended due to the low solubility of the copper catalyst.[8] For RAFT polymerization of DMAPMA hydrochloride, a solvent mixture of water (acidic pH) and 2-propanol has been shown to be optimal.[10] |
| Slow Deactivation in ATRP | For acrylamide-based monomers like DMAPMA, the copper catalyst can complex with the amide group of the polymer chain end. This can stabilize the radical, slowing down the deactivation step and leading to a higher concentration of active radicals, which increases the likelihood of termination reactions.[3] | Recommendation: Optimize the ligand for the copper catalyst. Ligands like Me4Cyclam have been used for acrylamide polymerizations, though achieving a truly controlled polymerization can still be challenging.[3] |
Issue: Low or No Monomer Conversion
Symptoms:
-
The reaction mixture remains low in viscosity.
-
Analysis (e.g., NMR) of the crude product shows a high percentage of unreacted monomer.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation & Causality | Recommended Action & Protocol |
| Inhibitor Presence | Commercial DMAPMA is supplied with an inhibitor, typically monomethyl ether hydroquinone (MEHQ), to prevent spontaneous polymerization during storage. If not removed, the inhibitor will scavenge the initial radicals generated by the initiator, preventing the polymerization from starting. | Protocol: Inhibitor Removal. Before use, the inhibitor must be removed. Passing the monomer through a column of activated basic alumina is a highly effective method.[6][7] Alternatively, washing with an aqueous sodium hydroxide solution can be used.[11] See the detailed protocol in the "Protocols" section. |
| Inefficient Initiation | The initiator may be degraded, used at too low a concentration, or have a half-life that is not appropriate for the reaction temperature. This results in an insufficient concentration of primary radicals to start the polymerization process effectively. | Recommendation: Use a fresh, properly stored initiator. Ensure the initiator concentration is appropriate for the target molecular weight.[12] For thermally initiated polymerizations, select an initiator with a suitable 10-hour half-life temperature for your reaction conditions. For example, AIBN is commonly used for reactions around 60-80 °C. |
| Oxygen Inhibition | As mentioned previously, oxygen can inhibit the polymerization by reacting with the initiating radicals, preventing chain propagation. | Protocol: Rigorous Degassing. Implement a robust degassing procedure such as freeze-pump-thaw cycles or extensive purging with an inert gas. |
Issue: Gel Formation or Uncontrolled Exotherm
Symptoms:
-
The reaction mixture becomes a solid gel, preventing stirring.
-
A rapid, uncontrolled increase in temperature (exotherm) is observed.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation & Causality | Recommended Action & Protocol |
| High Initiator Concentration | An excessively high initiator concentration leads to the generation of a large number of polymer chains simultaneously.[12] In concentrated solutions or bulk polymerizations, this can lead to a rapid increase in viscosity (the Trommsdorff effect) and a subsequent uncontrolled acceleration of the polymerization rate and heat generation.[13] | Recommendation: Carefully calculate and weigh the initiator concentration. A higher initiator concentration leads to a lower molecular weight polymer.[12] If working with high monomer concentrations, consider reducing the initiator amount or performing the polymerization in a more dilute solution. |
| Inadequate Heat Dissipation | Bulk or highly concentrated solution polymerizations of methacrylates are highly exothermic. If the heat generated cannot be dissipated effectively, the reaction temperature will rise, further accelerating the polymerization rate in a positive feedback loop. | Recommendation: For large-scale reactions, use a reaction vessel with a high surface-area-to-volume ratio and ensure efficient stirring. A cooling bath (e.g., water or oil) should be used to maintain a constant temperature. For highly exothermic systems, consider a semi-batch process where the monomer is added gradually. |
| Presence of Divalent Cross-linking Impurities | If the monomer is contaminated with difunctional methacrylates, these impurities will act as cross-linkers, leading to the formation of a polymer network (gel). | Recommendation: Ensure the purity of the DMAPMA monomer. If cross-linking is suspected, analyze the monomer for difunctional impurities using techniques like GC-MS. |
II. Frequently Asked Questions (FAQs)
Q1: How can I verify the purity of my DMAPMA monomer before polymerization?
As a Senior Application Scientist, I cannot overstate the importance of starting with a well-characterized monomer. You should employ a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool to confirm the chemical structure of DMAPMA and to detect organic impurities. The presence of unexpected peaks can indicate contamination.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to verify the presence of key functional groups (amide, vinyl) and to check for impurities like carboxylic acids (from hydrolysis), which would show a characteristic broad O-H stretch.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities in your monomer solution.[15]
Q2: What is the most reliable method for removing the MEHQ inhibitor?
For laboratory-scale purifications, passing the monomer through a short column of activated basic alumina is generally the most effective and convenient method.[6][7] It efficiently removes the phenolic inhibitor without introducing water, which would need to be removed in a subsequent step if you were to use an aqueous NaOH wash.
Q3: Can I just add more initiator to overcome the effect of the MEHQ inhibitor?
While it is true that adding excess initiator can eventually consume the inhibitor and initiate polymerization, this is a poor practice for achieving reproducible results. The exact amount of initiator that will be consumed by the inhibitor is often unknown and can vary from batch to batch of the monomer. This leads to an unknown effective initiator concentration, making it impossible to control the molecular weight of your polymer and contributing significantly to batch-to-batch variability.[12]
Q4: My polymerization is very slow. What are the likely causes?
A slow polymerization can be due to several factors:
-
Low Temperature: The rate of decomposition of the initiator is highly temperature-dependent. Ensure your reaction temperature is appropriate for the chosen initiator.
-
Inhibitor Presence: Even trace amounts of MEHQ can retard the polymerization.
-
Oxygen: The presence of oxygen will continuously terminate growing chains, slowing the overall rate of polymerization.
-
Solvent Effects: In some controlled radical polymerizations, the solvent can influence the reaction kinetics.[9][16]
Q5: What are the key differences in setting up a free-radical, RAFT, and ATRP polymerization for DMAPMA?
The primary differences lie in the reagents used to control the polymerization:
-
Free-Radical Polymerization: This is the simplest method, requiring only the monomer, an initiator (like AIBN or a peroxide), and a solvent. However, it offers little control over the polymer architecture, typically resulting in high polydispersity.
-
RAFT Polymerization: In addition to the monomer, initiator, and solvent, a RAFT agent (a dithioester or related compound) is crucial.[10] The RAFT agent reversibly transfers between growing polymer chains, allowing for controlled growth.
-
ATRP: This method requires a catalyst system, typically a copper halide (e.g., CuBr) and a ligand (e.g., PMDETA), in addition to the monomer, an initiator (an alkyl halide), and a solvent.[8] The catalyst system reversibly activates and deactivates the growing polymer chains.
III. Experimental Protocols & Workflows
Protocol 1: Purification of DMAPMA Monomer via Basic Alumina Column
This protocol is designed for the effective removal of the MEHQ inhibitor from DMAPMA monomer.
Materials:
-
DMAPMA monomer
-
Activated basic alumina
-
Glass chromatography column
-
Glass wool
-
Collection flask
Procedure:
-
Prepare the Column: Place a small plug of glass wool at the bottom of the chromatography column.
-
Pack the Column: Add the activated basic alumina to the column to a height of approximately 10-15 cm. Gently tap the column to ensure even packing.
-
Equilibrate the Column (Optional but Recommended): Pass a small amount of an appropriate solvent (e.g., dichloromethane or the solvent to be used in the polymerization) through the column.
-
Load the Monomer: Carefully add the DMAPMA monomer to the top of the alumina bed.
-
Elute the Monomer: Allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
Storage: Use the purified monomer immediately for the best results. If short-term storage is necessary, keep it in a sealed container in a refrigerator and in the dark. Do not store for extended periods as it can spontaneously polymerize.
Workflow Diagram: Troubleshooting High PDI in DMAPMA Polymerization
Caption: Troubleshooting decision tree for high PDI in DMAPMA polymerization.
IV. References
-
The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. PMC. [Link]
-
Phase Separation of Aqueous Poly(diisopropylaminoethyl methacrylate) upon Heating. Langmuir. [Link]
-
Electrical Response of Poly(N-[3-(dimethylamino)Propyl] Methacrylamide) to CO2 at a Long Exposure Period. ACS Omega. [Link]
-
Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules. [Link]
-
Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry. [Link]
-
Top Analytical Techniques for Characterizing Custom Polymers. Polymer Chemistry. [Link]
-
How to remove MEHQ from Methacrylic acid monomer without reduced pressure distillation?. ResearchGate. [Link]
-
Influence of the Polymerization Modes on the Methacrylic Acid Release from Dental Light-Cured Materials—In Vitro Study. MDPI. [Link]
-
Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. ResearchGate. [Link]
-
Controlled/“Living” Radical Polymerization of 2-(Dimethylamino)ethyl Methacrylate. ACS Publications. [Link]
-
Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. ResearchGate. [Link]
-
Phase Separation of Aqueous Poly(diisopropylaminoethyl methacrylate) upon Heating. PMC. [Link]
-
Influence of the Polymerization Modes on the Methacrylic Acid Release from Dental Light-Cured Materials—In Vitro Study. ResearchGate. [Link]
-
Removing Mehq Inhibitor From Methyl Acrylate Monomer. Cheresources.com. [Link]
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. [Link]
-
VISIOMER® Amino Methacrylates. Evonik. [Link]
-
Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules. [Link]
-
RAFT synthesis of poly[2-(dimethylamino)ethyl methacrylate]... ResearchGate. [Link]
-
Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. PMC. [Link]
-
Phase Separation During Bulk Polymerization of Methyl Methacrylate. OSTI.GOV. [Link]
-
Effect of Molecular Weight and Polymer Concentration on the Triple Temperature/pH/Ionic Strength-Sensitive Behavior of Poly(2-(dimethylamino)ethyl Methacrylate). ResearchGate. [Link]
-
A poly(2-(dimethylamino)ethyl methacrylate-co-methacrylic acid) complex induced route to fabricate a super-hydrophilic hydrogel and its controllable oil/water separation. RSC Advances. [Link]
-
Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. ResearchGate. [Link]
-
Removing inhibitor from MMA (and other methacrylate monomers). Reddit. [Link]
-
Controlled polymerization of (meth)acrylamides by atom transfer radical polymerization. ResearchGate. [Link]
-
Quantitative Analysis of Volatile Impurities in Diallyldimethylammonium Chloride Monomer Solution by Gas Chromatography Coupled with Liquid-Liquid Extraction. PMC. [Link]
-
RAFT Dispersion Polymerization of Methyl Methacrylate in Mineral Oil: High Glass Transition Temperature of the Core-Forming Block Constrains the Evolution of Copolymer Morphology. Macromolecules. [Link]
-
Influence of the Polymerization Modes on the Methacrylic Acid Release from Dental Light-Cured Materials—In Vitro Study. PubMed. [Link]
-
Exotherms of polymerization for bulk anionic/zwitterionic... ResearchGate. [Link]
-
Radical Copolymerization of N-[(3-Dimethylamino)propyl] Acrylamide (or Methacyrlamide) with Methyl Acrylate (or Methacrylate). ResearchGate. [Link]
-
Analysis of Additives, Impurities, & Residuals in Polymers. Agilent. [Link]
-
Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. Chemical Reviews. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. MDPI. [Link]
-
Dopamine Methacrylamide (DMA) 1. Introduction 4. RAFT polymerisation of ADMA with other functional comonomers 3. Reactivity r - SOFI CDT. Durham University. [Link]
-
Bulk Depolymerization of Methacrylate Polymers via Pendent Group Activation. ACS Publications. [Link]
-
Fate of the RAFT End-Group in the Thermal Depolymerization of Polymethacrylates. PMC. [Link]
-
Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. MDPI. [Link]
-
Controlled Polymerization. PMC. [Link]
-
Synthesis and Characterization of Different Molecular Weights Polyacrylamide. IOSR Journal. [Link]
Sources
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- 2. measurlabs.com [measurlabs.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 12. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
- 14. iosrjournals.org [iosrjournals.org]
- 15. Quantitative Analysis of Volatile Impurities in Diallyldimethylammonium Chloride Monomer Solution by Gas Chromatography Coupled with Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges with p(DMAPMA) Copolymers
Welcome to the technical support center for poly(N,N-dimethylaminopropyl methacrylamide) [p(DMAPMA)] copolymers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique solubility characteristics of these versatile, stimuli-responsive polymers. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles in your experiments and unlock the full potential of your p(DMAPMA) copolymer systems.
Introduction to p(DMAPMA) Copolymer Solubility
Poly(N,N-dimethylaminopropyl methacrylamide), or p(DMAPMA), is a fascinating polymer renowned for its sensitivity to environmental cues, particularly pH and temperature. These characteristics make it a valuable component in "smart" materials for applications like drug delivery and gene therapy.[1][2] However, the very responsiveness that makes p(DMAPMA) so useful can also present challenges in handling and formulation.
The key to understanding p(DMAPMA)'s solubility lies in the tertiary amine groups along its side chains. At acidic pH, these amines become protonated, rendering the polymer a positively charged polyelectrolyte that is readily soluble in aqueous solutions.[3] As the pH increases towards and beyond the polymer's pKa (approximately 7.3-7.9), these groups deprotonate, reducing the polymer's hydrophilicity and often leading to a sharp decrease in solubility.[3][4] This behavior is further modulated by temperature, with many p(DMAPMA) copolymers exhibiting a Lower Critical Solution Temperature (LCST), above which they phase separate from water.[4]
This guide will equip you with the knowledge to expertly manipulate these properties, turning potential solubility issues into controlled, predictable behavior.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter regarding p(DMAPMA) copolymer solubility.
Q1: My p(DMAPMA) homopolymer won't dissolve in neutral water at room temperature. What's wrong?
This is a common issue. While p(DMAPMA) is generally considered water-soluble, its solubility in neutral water can be influenced by its molecular weight and the presence of impurities.[4] First, ensure your polymer is pure by using appropriate purification techniques like precipitation in a non-solvent (e.g., hexane) or dialysis to remove residual monomers or initiators.[1][3][5] If the polymer is pure and still insoluble, try lowering the pH of your aqueous solution to below 6. This will protonate the amine groups, significantly increasing its hydrophilicity and promoting dissolution.[6][7]
Q2: I've copolymerized DMAPMA with a hydrophobic monomer (like styrene or methyl methacrylate), and now it's completely insoluble in water. How can I dissolve it?
Incorporating hydrophobic comonomers will naturally decrease the overall water solubility of your copolymer.[5] The key to dissolving these amphiphilic copolymers is to maximize the hydrophilicity of the p(DMAPMA) block. The most effective way to do this is by lowering the pH of the water. By preparing your solution in an acidic buffer (e.g., pH 4), you can fully protonate the p(DMAPMA) units, transforming the copolymer into a polyelectrolyte that is often soluble despite the hydrophobic blocks.[3]
Q3: My copolymer solution is clear at low temperatures but turns cloudy and precipitates when I warm it up. Why is this happening?
This phenomenon is characteristic of polymers that exhibit a Lower Critical Solution Temperature (LCST).[4] Below the LCST, the polymer chains are hydrated and soluble. As the temperature increases, the polymer-water interactions become less favorable, leading to dehydration of the polymer chains, aggregation, and phase separation, which you observe as cloudiness or precipitation.[1] The LCST can be tuned by altering the copolymer composition, pH, and salt concentration.[4]
Q4: Can I modify my p(DMAPMA) copolymer to make it more water-soluble at neutral pH?
Yes. One common strategy is quaternization.[1] By reacting the tertiary amine groups on the p(DMAPMA) with an alkyl halide (like methyl iodide), you can convert them into permanently charged quaternary ammonium salts.[1] This modification renders the polymer a strong polyelectrolyte that is soluble in water across a wide pH range, independent of protonation.[1]
In-Depth Troubleshooting Guides
For more complex issues, a systematic approach is often required. The following guides provide step-by-step protocols to diagnose and resolve common solubility problems.
Guide 1: Systematic Solubilization of a Novel p(DMAPMA) Copolymer
You've synthesized a new p(DMAPMA) copolymer and are unsure of its solubility characteristics. This workflow will guide you through a systematic process to find the right conditions for dissolution.
Diagram: Systematic Solubilization Workflow
Caption: A step-by-step workflow for the systematic solubilization of p(DMAPMA) copolymers.
Experimental Protocol:
-
Ensure Polymer Purity:
-
Rationale: Residual monomers, initiators, or byproducts from synthesis can significantly impact solubility.
-
Procedure:
-
Characterize your polymer using ¹H NMR to check for the absence of monomer vinyl peaks (typically 5.5-6.5 ppm).[5]
-
Perform gel permeation chromatography (GPC) to ensure a unimodal and relatively narrow molecular weight distribution.[1]
-
If impurities are detected, purify the polymer. A common method is to dissolve the copolymer in a suitable organic solvent (like THF) and precipitate it into a non-solvent (like hexane).[3][5] Alternatively, for water-soluble polymers, dialysis against deionized water is effective for removing small molecule impurities.[1]
-
-
-
Initial Solubility Test in Deionized Water:
-
Rationale: This establishes a baseline for the copolymer's solubility under neutral conditions.
-
Procedure:
-
Weigh a small amount of the purified, dry copolymer (e.g., 10 mg) into a vial.
-
Add a known volume of deionized water (e.g., 1 mL) to achieve your target concentration.
-
Stir the mixture at room temperature for several hours or overnight.
-
Visually inspect the solution for clarity. If it is clear, the polymer is soluble. If it is cloudy, hazy, or contains visible precipitate, it is not fully soluble.
-
-
-
Systematic pH Adjustment:
-
Rationale: If the copolymer is not soluble in neutral water, lowering the pH is the most effective way to induce solubility.[3]
-
Procedure:
-
To the insoluble mixture from the previous step, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring.
-
Monitor the solution's appearance. For many p(DMAPMA) copolymers, the solution will clarify as the pH drops below ~6.
-
Alternatively, prepare a fresh solution of the copolymer in a pre-prepared acidic buffer (e.g., pH 4 acetate buffer). This provides better pH control.[3]
-
-
Guide 2: Troubleshooting Unexpected Precipitation
Your copolymer was dissolved, but it has since precipitated out of solution. This guide will help you identify the cause and find a solution.
Diagram: Troubleshooting Unexpected Precipitation
Caption: A decision tree for troubleshooting unexpected precipitation of p(DMAPMA) copolymers.
Troubleshooting Steps:
-
Check the Temperature:
-
Rationale: Many p(DMAPMA) copolymers have an LCST that can be near room temperature, especially if they contain a high proportion of hydrophobic comonomers.[8] A slight increase in ambient temperature could have triggered phase separation.
-
Action: Try cooling the solution in an ice bath. If the precipitate redissolves, you have likely exceeded the LCST. You may need to work with the polymer at lower temperatures or modify its composition to raise the LCST.
-
-
Measure the pH:
-
Rationale: The solubility of p(DMAPMA) is highly dependent on pH.[3] An unintended increase in pH (e.g., from the addition of another reagent or absorption of atmospheric CO₂) can cause the polymer to deprotonate and precipitate.[5]
-
Action: Use a pH meter or pH paper to check the solution's pH. If it has risen to above 7, re-acidify the solution with a dilute acid (e.g., 0.1 M HCl) until the polymer redissolves.
-
-
Consider Ionic Strength Effects:
-
Rationale: The addition of salts can influence the solubility of p(DMAPMA) copolymers. High salt concentrations can lead to a "salting-out" effect, where water molecules preferentially solvate the salt ions, causing the polymer to dehydrate and precipitate.[1]
-
Action: If you have added salt to your solution, you may need to decrease the salt concentration. Alternatively, further lowering the pH can sometimes counteract the salting-out effect by increasing the charge density on the polymer chain.
-
Guide 3: Determining the Lower Critical Solution Temperature (LCST)
The LCST is a critical parameter for any thermoresponsive application. This protocol outlines how to measure it using UV-Vis spectroscopy.
Experimental Protocol:
-
Prepare the Polymer Solution:
-
Dissolve the p(DMAPMA) copolymer in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (e.g., 0.5 wt%).[3]
-
Ensure the solution is fully dissolved and clear at a temperature below the expected LCST (e.g., 4 °C).
-
Filter the solution through a 0.45 µm filter to remove any dust or aggregates.[1]
-
-
Set up the UV-Vis Spectrophotometer:
-
Use a spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Set the wavelength to a value where the polymer solution does not have a strong absorbance, typically in the visible range (e.g., 500 nm).
-
-
Perform the Measurement:
-
Place the cuvette containing the polymer solution into the holder and allow it to equilibrate at a low temperature (e.g., 15-20 °C).
-
Slowly increase the temperature in small increments (e.g., 0.5-1 °C/min), allowing the solution to equilibrate at each step.[9]
-
Record the transmittance (or absorbance) at each temperature point.
-
-
Analyze the Data:
-
Plot the percent transmittance as a function of temperature.
-
You will observe a sharp drop in transmittance as the solution goes from clear to cloudy.
-
The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
-
Data Summary Tables
Table 1: Factors Influencing p(DMAPMA) Copolymer Solubility
| Factor | Effect on Solubility | Rationale |
| Decreasing pH (Acidic) | Increases Solubility | Protonation of tertiary amine groups creates a charged, hydrophilic polyelectrolyte.[3] |
| Increasing pH (Basic) | Decreases Solubility | Deprotonation of amine groups reduces hydrophilicity, leading to aggregation.[6] |
| Increasing Temperature | Decreases Solubility (above LCST) | Dehydration of polymer chains leads to phase separation.[1] |
| Hydrophobic Comonomer | Decreases Solubility | Reduces the overall hydrophilic/hydrophobic balance of the copolymer.[5] |
| Quaternization | Increases Solubility | Creates permanent positive charges, making the polymer a strong, pH-independent polyelectrolyte.[1] |
| Increasing Ionic Strength | Generally Decreases Solubility | "Salting-out" effect screens charges and promotes polymer-polymer interactions.[1] |
References
-
Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media. (2024). MDPI. Available at: [Link]
-
Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers by Nitroxide Mediated Polymerization. (n.d.). MDPI. Available at: [Link]
-
Effects of Hydrophobic Modifications on the Solution Self-Assembly of P(DMAEMA-co-QDMAEMA)-b-POEGMA Random Diblock Copolymers. (n.d.). National Institutes of Health. Available at: [Link]
-
The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. (2022). National Institutes of Health. Available at: [Link]
-
Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. (n.d.). MDPI. Available at: [Link]
-
Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. (2017). Royal Society of Chemistry. Available at: [Link]
-
Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. (2023). National Institutes of Health. Available at: [Link]
-
Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives. (2023). National Institutes of Health. Available at: [Link]
-
(PDF) Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media. (2024). ResearchGate. Available at: [Link]
-
Do you know how to properly prepare your polymer solutions? (2023). Aquasan. Available at: [Link]
-
The amphiphilic block copolymers of 2-(dimethylamino)ethyl methacrylate and methyl methacrylate: Synthesis by atom transfer radical polymerization and solution properties. (n.d.). ResearchGate. Available at: [Link]
-
Functionalization of Poly(styrene-co-methyl methacrylate) Particles for Selective Removal of Bilirubin. (n.d.). MDPI. Available at: [Link]
-
Radical Copolymerization of N-[(3-Dimethylamino)propyl] Acrylamide (or Methacyrlamide) with Methyl Acrylate (or Methacrylate). (n.d.). ResearchGate. Available at: [Link]
-
pH-responsive superabsorbent polymers: A pathway to self-healing of mortar. (2015). SciSpace. Available at: [Link]
-
Synthesis and Characterization of a Thermoresponsive Copolymer with an LCST–UCST-like Behavior and Exhibiting Crystallization. (2023). ACS Omega. Available at: [Link]
-
Poly(acrylamide-co-styrene): A Macrosurfactant for Oil/Water Emulsion Templating toward Robust Macroporous Hydrogels. (2023). Macromolecules. Available at: [Link]
-
pH-Responsive Polymers. (n.d.). ResearchGate. Available at: [Link]
-
Effect of Residual Solvent on Performance of Acrylamide-Containing Dental Materials. (2019). National Institutes of Health. Available at: [Link]
-
Poly(2-(dimethylamino)ethyl methacrylate)-Grafted Amphiphilic Block Copolymer Micelles Co-Loaded with Quercetin and DNA. (2024). National Institutes of Health. Available at: [Link]
-
Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives. (2023). National Institutes of Health. Available at: [Link]
-
Fabrication and Adsorptive Performance of Carbon Nanotube/Polypyrrole@poly(acrylonitrile-co-styrene) Nanofibers for Sustainable Removal of Methyl Orange Dye from Aqueous Media. (n.d.). ACS Omega. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Poly(2-(dimethylamino)ethyl methacrylate)-Grafted Amphiphilic Block Copolymer Micelles Co-Loaded with Quercetin and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Hydrophobic Modifications on the Solution Self-Assembly of P(DMAEMA-co-QDMAEMA)-b-POEGMA Random Diblock Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to p(DMAPMA) and p(DMAEMA) for Gene Delivery: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-viral gene delivery vectors, cationic polymers have emerged as a cornerstone technology. Their ability to condense and protect nucleic acids, facilitate cellular uptake, and promote endosomal escape makes them a versatile tool for therapeutic and research applications. Among the myriad of options, poly(N,N-dimethylaminopropyl methacrylamide) (p(DMAPMA)) and poly(2-(dimethylamino)ethyl methacrylate) (p(DMAEMA)) are two prominent candidates that, despite their structural similarities, exhibit distinct performance profiles. This guide provides an in-depth, objective comparison of their efficacy in gene delivery, supported by experimental data and mechanistic insights to empower informed decisions in your research and development endeavors.
At a Glance: Key Structural and Physicochemical Differences
The fundamental distinction between p(DMAPMA) and p(DMAEMA) lies in the linkage of their pendant amine-containing groups to the polymer backbone. p(DMAPMA) possesses a hydrolytically stable amide bond, whereas p(DMAEMA) features a more labile ester linkage. This seemingly subtle difference has profound implications for their physicochemical properties and, consequently, their biological performance.
| Property | p(DMAPMA) | p(DMAEMA) | Rationale for Performance Impact |
| Pendant Group Linkage | Amide | Ester | The amide bond in p(DMAPMA) is more resistant to hydrolysis than the ester bond in p(DMAEMA), potentially leading to greater stability in biological fluids. |
| pKa of Pendant Amine | ~8.0-9.0 | ~7.0-7.5 | The higher pKa of p(DMAPMA) results in a greater proportion of protonated amines at physiological pH, influencing DNA binding and buffering capacity. |
| Hydrophilicity | Higher | Lower | The amide group in p(DMAPMA) contributes to greater hydrophilicity compared to the ester group in p(DMAEMA). |
Performance Deep Dive: Transfection Efficiency and Cytotoxicity
The ultimate measure of a gene delivery vector's utility is its ability to efficiently transfect cells with minimal toxicity. Here, we dissect the performance of p(DMAPMA) and p(DMAEMA) based on these critical parameters.
Transfection Efficiency: A Balancing Act
Numerous studies have demonstrated that both polymers can effectively mediate gene transfection in a variety of cell lines. However, the efficiency is highly dependent on factors such as polymer molecular weight, the polymer-to-DNA ratio (N/P ratio), and the cell type.
Generally, p(DMAEMA) has been reported to exhibit higher transfection efficiency across several cell lines compared to p(DMAPMA)[1]. For instance, in COS-7 and OVCAR-3 cells, p(DMAEMA) achieved transfection in 3-6% of the cell population at optimal N/P ratios[2]. The superior performance of p(DMAEMA) is often attributed to its well-documented "proton sponge" effect. With a pKa around 7.5, a significant portion of its tertiary amines remain unprotonated at physiological pH. Upon endocytosis and subsequent acidification of the endosome, these amines become protonated, leading to an influx of protons and chloride ions. This influx increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the polyplex into the cytoplasm[1].
While p(DMAPMA) also possesses buffering capacity due to its tertiary amine groups, its higher pKa means that a larger fraction of these groups are already protonated at physiological pH. This can lead to a less pronounced proton sponge effect compared to p(DMAEMA)[1].
| Polymer | Cell Line | Transfection Efficiency Metric | Result | Reference |
| p(DMAEMA) | COS-7 | % β-galactosidase positive cells | 3-6% | |
| p(DMAEMA) | OVCAR-3 | % β-galactosidase positive cells | ~5% | |
| p(DMAEMA) | B16F10 | Luciferase Expression (pg/mg protein) | ~10^4 - 10^5 | |
| p(DMAPMA) | - | Generally lower than p(DMAEMA) | - |
Cytotoxicity: The Price of Efficiency
A significant drawback of many cationic polymers is their inherent cytotoxicity. The positive charges on the polymer can lead to membrane disruption and apoptosis. In this regard, the structural differences between p(DMAPMA) and p(DMAEMA) play a crucial role.
The ester linkages in p(DMAEMA) are susceptible to hydrolysis, which can lead to the degradation of the polymer into smaller, potentially more cytotoxic, components. Furthermore, the high cationic charge density of p(DMAEMA) polyplexes contributes to their membrane-disruptive properties and subsequent toxicity[3]. Studies have shown that the cytotoxicity of p(DMAEMA) is also dependent on its molecular weight, with higher molecular weight polymers generally exhibiting greater toxicity[3]. For instance, in human endothelial cells, the IC50 value for a p(DMAEMA) polymer was found to be less than 20 µg/mL[3].
In contrast, the more stable amide bonds of p(DMAPMA) and its higher hydrophilicity are thought to contribute to its lower cytotoxicity profile. The reduced interaction with cell membranes and slower degradation into potentially harmful byproducts make it a more biocompatible alternative.
| Polymer | Cell Line | Cytotoxicity Metric | Result | Reference |
| p(DMAEMA) | Human Endothelial Cells (EA.hy926) | IC50 | < 20 µg/mL | |
| p(DMAEMA) (26 kDa) | MiaPaCa | % Cell Viability at 10 µg/mL | ~60% | |
| Reducible p(DMAEMA) | Human Endothelial Cells (EA.hy926) | % Cell Viability at 50 µg/mL | > 50% | |
| p(DMAPMA) | - | Generally lower than p(DMAEMA) | - |
Mechanistic Insights: The "Proton Sponge" Effect and Beyond
The "proton sponge" hypothesis is a widely accepted mechanism for the endosomal escape of many cationic polymers. As illustrated below, the buffering capacity of the polymer within the acidifying endosome is key to this process.
Caption: The Proton Sponge Hypothesis for p(DMAEMA)-mediated endosomal escape.
The lower pKa of p(DMAEMA) makes it a more effective "proton sponge" as a larger proportion of its amines are available for protonation in the mildly acidic endosome. In contrast, the higher pKa of p(DMAPMA) means more of its amines are already protonated, leading to a reduced capacity to buffer the endosomal pH and induce osmotic swelling.
However, the story is more complex than just the proton sponge effect. The nature of the polymer backbone also influences performance. The amide bonds in p(DMAPMA) can participate in hydrogen bonding to a greater extent than the ester bonds in p(DMAEMA). This could lead to different interactions with the endosomal membrane and affect the stability and unpacking of the polyplex in the cytoplasm.
Experimental Protocols
To facilitate the replication and validation of these findings, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of p(DMAEMA) via Free Radical Polymerization
This protocol describes a typical synthesis of p(DMAEMA) using a free radical initiator.
Materials:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon source
Procedure:
-
In a Schlenk flask, dissolve a desired amount of DMAEMA monomer in anhydrous THF.
-
Add the initiator, AIBN (typically 1 mol% relative to the monomer).
-
Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (Nitrogen or Argon).
-
Place the flask in a preheated oil bath at 60-70 °C and stir for the desired reaction time (e.g., 24 hours).
-
After the reaction, cool the flask to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold anhydrous hexane while stirring vigorously.
-
Collect the precipitated polymer by filtration or decantation.
-
Wash the polymer with fresh hexane to remove any unreacted monomer and initiator.
-
Dry the purified p(DMAEMA) under vacuum to a constant weight.
Formation and Characterization of Polyplexes
This protocol outlines the preparation and basic characterization of polymer/DNA complexes.
Materials:
-
p(DMAPMA) or p(DMAEMA) stock solution (e.g., 1 mg/mL in nuclease-free water)
-
Plasmid DNA (pDNA) stock solution (e.g., 1 mg/mL in nuclease-free water)
-
Nuclease-free water or a suitable buffer (e.g., HEPES)
Procedure for Polyplex Formation:
-
Calculate the required volumes of polymer and pDNA solutions to achieve the desired N/P ratio. The N/P ratio is the molar ratio of the nitrogen atoms in the polymer's amine groups to the phosphate groups in the DNA.
-
Dilute the calculated amount of pDNA in a suitable volume of nuclease-free water or buffer.
-
In a separate tube, dilute the calculated amount of polymer solution.
-
Add the polymer solution dropwise to the pDNA solution while gently vortexing.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
Characterization of Polyplexes:
-
Agarose Gel Retardation Assay: To confirm DNA condensation, run the prepared polyplexes on a 1% agarose gel. Fully condensed DNA will be retained in the loading well, while free DNA will migrate through the gel.
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter (size) and polydispersity index (PDI) of the polyplexes.
-
Zeta Potential Measurement: Measure the surface charge of the polyplexes. A positive zeta potential is generally required for efficient interaction with the negatively charged cell membrane.
Caption: Workflow for the formation and characterization of polyplexes.
Conclusion: Selecting the Right Tool for the Job
The choice between p(DMAPMA) and p(DMAEMA) for gene delivery is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the application.
-
For applications prioritizing high transfection efficiency, even at the cost of some cytotoxicity, p(DMAEMA) may be the preferred choice. Its potent "proton sponge" effect facilitates efficient endosomal escape, a critical bottleneck in gene delivery.
-
For applications where biocompatibility and low cytotoxicity are paramount, p(DMAPMA) presents a compelling alternative. Its greater hydrolytic stability and reduced membrane disruption make it a gentler option, particularly for sensitive cell types or in vivo applications where long-term safety is a concern.
Further research into the modification of these polymers, such as the development of biodegradable cross-linkers or the incorporation of targeting ligands, will undoubtedly continue to refine their performance and expand their therapeutic potential. As a senior application scientist, I encourage you to consider the fundamental properties of these polymers and to empirically determine the optimal formulation for your specific research needs.
References
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Goyal, R., Tripathi, S. K., Tyagi, S., & Gupta, K. C. (2008). Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity. Bioconjugate chemistry, 19(10), 2034–2043. [Link]
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van de Wetering, P., Cherng, J. Y., Talsma, H., Crommelin, D. J., & Hennink, W. E. (1998). 2-(dimethylamino)ethyl methacrylate based (co)polymers as gene transfer agents. Journal of controlled release, 53(1-3), 145–153. [Link]
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van de Wetering, P., Moret, E. E., Schuurmans-Nieuwenbroek, N. M., van Steenbergen, M. J., & Hennink, W. E. (1999). Structure-activity relationships of water-soluble cationic methacrylate/methacrylamide polymers for nonviral gene delivery. Bioconjugate chemistry, 10(4), 589–597. [Link]
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van de Wetering, P., Zuidam, N. J., van Steenbergen, M. J., van der Houwen, O. A., Hennink, W. E., & Crommelin, D. J. (1999). A mechanistic study of the destabilization of dioleoylphosphatidylethanolamine liposomes by poly(2-(dimethylamino)ethyl methacrylate). FEBS letters, 455(1-2), 148–152. [Link]
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- 3. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In-Vitro Cytotoxicity Assays for DMAPMA-Based Biomaterials
For researchers, scientists, and drug development professionals dedicated to innovating with 3-(Dimethylamino)propyl methacrylate (DMAPMA)-based biomaterials, a rigorous evaluation of biocompatibility is not just a regulatory hurdle, but a scientific necessity. The inherent cationic nature of DMAPMA, a key driver of its functionality in applications like gene delivery and antimicrobial coatings, also presents a primary challenge: potential cytotoxicity. This guide provides an in-depth comparison of common in-vitro cytotoxicity assays, offering field-proven insights to ensure the generation of reliable and meaningful data for your DMAPMA-based constructs.
The DMAPMA Dichotomy: Balancing Functionality and Biocompatibility
DMAPMA and its polymeric derivatives, such as poly(DMAPMA) (pDMAPMA), are characterized by tertiary amine groups. At physiological pH, these groups can become protonated, imparting a positive charge to the polymer. This cationic nature is pivotal for electrostatic interactions with negatively charged entities like nucleic acids and bacterial cell membranes.[1] However, this same charge can lead to nonspecific interactions with the anionic components of mammalian cell membranes, potentially disrupting membrane integrity and triggering cytotoxic events.[1] Therefore, a nuanced understanding and careful selection of cytotoxicity assays are paramount.
Choosing Your Assay: A Comparative Analysis
The selection of an appropriate cytotoxicity assay is a critical decision that can significantly impact the interpretation of your biomaterial's safety profile. A single assay rarely provides a complete picture.[2] Instead, a multi-assay approach, probing different cellular mechanisms, is recommended. Here, we compare three widely adopted methods: MTT, LDH, and Live/Dead staining, in the context of DMAPMA-based biomaterials.
Core Assay Comparison
| Assay Principle | Measures | Advantages | Disadvantages & Potential Interferences with DMAPMA |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Mitochondrial metabolic activity.[3] | High-throughput, quantitative, well-established. | Indirect measure of viability; Cationic polymers can interfere with MTT reduction or formazan crystal solubilization, leading to inaccurate results.[4] |
| LDH (Lactate Dehydrogenase) | Cell membrane integrity via release of cytosolic LDH.[5] | High-throughput, quantitative, directly measures cell lysis. | Less sensitive for early apoptotic events; Potential for background LDH in serum-containing media.[5][6] |
| Live/Dead Viability/Cytotoxicity Assay | Simultaneous determination of intracellular esterase activity (live cells) and plasma membrane integrity (dead cells).[5] | Provides direct visualization of live vs. dead cells; Qualitative and quantitative data via imaging and flow cytometry. | Lower throughput than plate-based assays; Requires fluorescence microscopy or flow cytometry. |
Deep Dive into Assay Mechanisms and Methodologies
A foundational understanding of the causality behind each experimental step is crucial for troubleshooting and data interpretation.
MTT Assay: A Measure of Metabolic Vigor
The MTT assay hinges on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[3] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.
The cationic nature of DMAPMA-based materials can potentially interfere with the MTT assay. These positively charged polymers may interact with negatively charged components of the cell membrane or mitochondrial membranes, which could directly inhibit reductase activity independent of true cytotoxicity. Furthermore, there is a possibility of electrostatic interactions between the cationic polymer and the anionic MTT salt or the resulting formazan, which could affect formazan crystal formation and solubilization.
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts or a relevant cell line for your application) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Material Extraction (as per ISO 10993-12):
-
Prepare extracts of your DMAPMA-based biomaterial by incubating the material in serum-free cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.[7]
-
Prepare a serial dilution of the extract (e.g., 100%, 50%, 25%, 12.5%).
-
-
Cell Treatment: Remove the culture medium from the cells and replace it with the prepared extracts. Include a negative control (culture medium only) and a positive control (e.g., 0.1% Triton X-100).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or a suitable solubilization buffer to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[3]
LDH Assay: A Direct Measure of Membrane Damage
The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane. This provides a direct measure of cytotoxicity resulting from cell lysis.
Given that a primary proposed mechanism of cationic polymer cytotoxicity is membrane disruption, the LDH assay is a particularly relevant choice.[1] It directly quantifies the endpoint of this proposed mechanism.
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Live/Dead Staining: Visualizing Viability
This fluorescence-based assay provides a direct and visually compelling assessment of cell viability. It employs two probes: Calcein AM and Ethidium homodimer-1 (EthD-1).[5] Calcein AM is a cell-permeable dye that is converted by intracellular esterases in live cells into the green fluorescent calcein. EthD-1 can only enter cells with compromised membranes, where it binds to nucleic acids and emits red fluorescence.
This assay is particularly useful for visualizing the spatial distribution of viable and non-viable cells when in direct contact with your DMAPMA-based biomaterial (e.g., a hydrogel or film).
-
Cell Seeding and Treatment: Seed cells on your DMAPMA-based biomaterial or on a tissue culture surface and treat with material extracts as previously described.
-
Staining Solution Preparation: Prepare a working solution of Calcein AM (e.g., 2 µM) and EthD-1 (e.g., 4 µM) in PBS.
-
Staining: Remove the culture medium, gently wash the cells with PBS, and add the Live/Dead staining solution.
-
Incubation: Incubate for 30-45 minutes at room temperature, protected from light.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
Synthesizing the Data: A Self-Validating System
To ensure the trustworthiness of your findings, it is essential to cross-validate the results from different assays. For instance, a decrease in metabolic activity observed with the MTT assay should ideally correlate with an increase in LDH release and a higher percentage of red-stained cells in the Live/Dead assay. Discrepancies between assays can provide valuable insights into the specific cytotoxic mechanism of your DMAPMA-based biomaterial. For example, a significant drop in MTT activity without a corresponding increase in LDH release might suggest a cytostatic effect or mitochondrial dysfunction rather than immediate cell lysis.
Conclusion: Towards Safer DMAPMA-Based Biomaterials
The cytotoxic potential of DMAPMA-based biomaterials is intrinsically linked to their cationic charge, a property that is also fundamental to their function. A thoughtful and multi-faceted approach to in-vitro cytotoxicity testing is therefore non-negotiable. By moving beyond a single-endpoint assay and embracing a strategy that probes multiple cellular health indicators, researchers can gain a more accurate and comprehensive understanding of their material's biocompatibility. This rigorous approach, grounded in the principles of the ISO 10993 standards, will not only satisfy regulatory requirements but also accelerate the development of safe and effective DMAPMA-based biomaterials for a new generation of medical devices and therapies.
References
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MicroDrop Method for Hydrogel Cytotoxicity. (2024). Quantitatively measuring the cytotoxicity of viscous hydrogels with direct cell sampling in a micro scale format “MicroDrop” and its comparison to CCK8. PMC - NIH. [Link]
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ISO 10993-12: Sample Preparation. (n.d.). A Practical Guide to ISO 10993-12: Sample Preparation and Reference Materials. MDDI Online. [Link]
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Cytotoxicity of pDMAEMA Polymers. (n.d.). Cytotoxicity of pDMAEMA Polymers and Hostasol (mg/mL). IC 50 ). ResearchGate. [Link]
-
Cationic Polymers for Gene Transfection. (n.d.). (a) Cytotoxicity of polymer study by MTT assay. L929 cells were. ResearchGate. [Link]
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Comparison of In Vitro Cytotoxicity Assays. (1999). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
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Comparative Cytotoxicity Evaluation of Nanoparticles. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [Link]
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Interferences in MTT Assay. (2015). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. PMC - NIH. [Link]
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Cytotoxicity Evaluation of Hydrogel Dressings. (2022). Cytotoxicity Evaluation of Hydrogel Sheet Dressings Fabricated by Gamma Irradiation: Extract and Semi-Direct Contact Tests. Trends in Sciences. [Link]
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Reducible PDMAEMA for Gene Delivery. (2013). Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity. PMC - NIH. [Link]
-
Cytotoxicity of Double-Network Hydrogels. (2017). The mechanical properties and cytotoxicity of cell-laden double-network hydrogels based on photocrosslinkable gelatin. MIT Open Access Articles. [Link]
-
Effect of Polymer Architecture on Cell Viability. (2022). How does the polymer architecture and position of cationic charges affect cell viability?. Royal Society of Chemistry. [Link]
-
Interactions of Cationic Polymers with Cells. (n.d.). Interactions of Cationic Polymers with Cells. Royal Society of Chemistry. [Link]
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Cytotoxicity of Polysaccharide-Based Hydrogels. (2003). Assessment of the cytotoxicity of photocrosslinked dextran and hyaluronan-based hydrogels to vascular smooth muscle cells. PubMed. [Link]
-
Comparison of LDH and MTT Assays. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. PubMed. [Link]
-
Cytotoxicity of pH-Responsive Hydrogels. (2022). Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. MDPI. [Link]
-
LDH and MTT Assay Comparison. (n.d.). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?. ResearchGate. [Link]
-
Interference in MTT Assay. (n.d.). Interference in MTT cell viability assay in activated macrophage cell line. ResearchGate. [Link]
-
Properties of PDMAEMA. (2023). Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. Royal Society Open Science. [Link]
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Cationic Polymer Cytotoxicity. (2023). How does the polymer architecture and position of cationic charges affect cell viability?. Biomaterials Science. [Link]
-
Cytotoxicity of DMAPMA Copolymers. (2019). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry (RSC Publishing). [Link]
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ISO 10993-12 Standard. (n.d.). INTERNATIONAL STANDARD ISO 10993-12. [Link]
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Cytotoxicity of Cell-Laden Hydrogels. (n.d.). Cytotoxicity analysis of the cell-laden hydrogels: (a) live/dead. ResearchGate. [Link]
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Comparison of Cytotoxicity Assays. (1999). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro. [Link]
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Biocompatibility of Medicated Hydrogel Wound Dressings. (n.d.). permeability and biocompatibility of novel medicated hydrogel wound dressings. [Link]
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MTT Assay Protocol. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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A Comparative Guide to Drug Release Kinetics from p(DMAPMA) Hydrogels
For researchers, scientists, and drug development professionals, the selection of an appropriate hydrogel-based drug delivery system is paramount to achieving desired therapeutic outcomes. This guide provides an in-depth analysis of the drug release kinetics from poly(N,N-dimethylaminopropyl methacrylamide) [p(DMAPMA)] hydrogels, offering a comparative perspective against other commonly utilized hydrogel platforms. The insights herein are grounded in experimental data and established scientific principles to empower informed decision-making in your research and development endeavors.
Introduction to p(DMAPMA) Hydrogels: A Stimuli-Responsive Platform
p(DMAPMA) hydrogels are a class of "smart" polymers that exhibit significant changes in their physical properties in response to external stimuli, particularly pH and temperature.[1] The tertiary amine groups in the polymer backbone are responsible for their pH-sensitive nature. At low pH, these amines become protonated, leading to electrostatic repulsion between the polymer chains and subsequent swelling of the hydrogel. Conversely, at higher pH, the amines are deprotonated, causing the hydrogel to shrink. This dynamic swelling behavior is the cornerstone of their utility in controlled drug delivery, allowing for triggered release of therapeutic agents in specific physiological environments, such as the acidic milieu of tumor tissues.[2]
Comparative Analysis of Drug Release Kinetics
The efficacy of a hydrogel as a drug delivery vehicle is largely determined by its drug release kinetics. Here, we compare the performance of p(DMAPMA) hydrogels with three other widely used hydrogel systems: poly(N-isopropylacrylamide) (p(NIPAM)), poly(vinyl alcohol) (PVA), and Chitosan hydrogels.
Key Factors Influencing Drug Release
The rate and mechanism of drug release from hydrogels are governed by a complex interplay of several factors. Understanding these is crucial for designing effective drug delivery systems.
Caption: Interplay of factors governing drug release kinetics from hydrogels.
Quantitative Comparison of Release Profiles
The following table summarizes typical drug release characteristics of p(DMAPMA) hydrogels in comparison to other common hydrogels. It is important to note that a direct quantitative comparison is challenging due to the wide variation in experimental conditions reported in the literature. However, this table provides a qualitative and semi-quantitative overview based on available data.
| Hydrogel Type | Stimuli-Responsiveness | Typical Drug Release Profile | Common Release Mechanism | Advantages | Limitations |
| p(DMAPMA) | pH and Temperature | Sustained release with a pH-triggered burst.[2] | Anomalous (non-Fickian) transport | Tunable release, biocompatible | Potential for initial burst release, mechanical strength can be low.[3] |
| p(NIPAM) | Temperature | Sustained release with a temperature-triggered burst above LCST (~32°C).[4] | Fickian diffusion or Anomalous transport | Sharp thermal transition, widely studied | LCST close to physiological temperature can be a challenge, potential cytotoxicity of residual monomers. |
| PVA | Generally non-responsive | Slow, sustained release.[5] | Fickian diffusion | High mechanical strength, biocompatible, non-toxic | Lack of stimuli-responsiveness, drug loading can be challenging.[6] |
| Chitosan | pH | Sustained release, faster at acidic pH. | Fickian diffusion and polymer erosion.[7] | Biodegradable, biocompatible, mucoadhesive | Poor mechanical properties, variable properties based on source. |
Mathematical Modeling of Drug Release
To understand the mechanism of drug release, experimental data are often fitted to various mathematical models.[8]
-
Zero-Order Kinetics: The drug release rate is independent of its concentration.
-
First-Order Kinetics: The drug release rate is directly proportional to the drug concentration.
-
Higuchi Model: Describes drug release from a matrix system based on Fickian diffusion.[9]
-
Korsmeyer-Peppas Model: A semi-empirical model that describes drug release when the mechanism is not well-known or when more than one type of release phenomenon is involved.[10]
The Korsmeyer-Peppas model is particularly useful for analyzing release from polymeric systems:
Mt / M∞ = k * tn
Where:
-
Mt / M∞ is the fraction of drug released at time t.
-
k is the release rate constant.
-
n is the release exponent, which indicates the drug release mechanism.
| Release Exponent (n) | Drug Transport Mechanism |
| 0.5 | Fickian diffusion |
| 0.45 < n < 0.89 | Anomalous (non-Fickian) transport |
| 1.0 | Case II transport (polymer relaxation) |
Studies on p(DMAPMA) hydrogels often report 'n' values between 0.45 and 0.89, indicating that drug release is controlled by a combination of drug diffusion and polymer chain relaxation (anomalous transport), which is characteristic of swelling-controlled systems.[11]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.
Synthesis of p(DMAPMA) Hydrogels
This protocol describes the free-radical aqueous copolymerization of DMAPMA.[1]
Materials:
-
N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) (monomer)
-
N,N'-methylenebis(acrylamide) (MBA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
Procedure:
-
In a flask, dissolve a predetermined amount of DMAPMA monomer and MBA crosslinker in deionized water.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator (APS) and accelerator (TEMED) to the solution while stirring.
-
Pour the reaction mixture into a mold (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for 24 hours.
-
After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days to remove any unreacted monomers and initiator. The water should be changed frequently.
-
The purified hydrogel can then be dried or used in its swollen state for subsequent experiments.
In Vitro Drug Release Study
This protocol outlines a standard method for evaluating the in vitro release of a model drug from the synthesized hydrogels.[12]
Caption: A typical workflow for an in vitro drug release study from hydrogels.
Materials:
-
Drug-loaded hydrogel discs of known weight and dimensions.
-
Release medium (e.g., phosphate-buffered saline (PBS) at a specific pH).
-
Shaking incubator or water bath maintained at 37°C.
-
UV-Vis spectrophotometer or HPLC for drug quantification.
Procedure:
-
Drug Loading: Immerse the dried hydrogel discs in a concentrated solution of the model drug for a sufficient time to reach equilibrium swelling and maximum drug loading.[13]
-
Release Study Setup: Place a drug-loaded hydrogel disc in a known volume of release medium (e.g., 20 mL of PBS, pH 7.4) in a sealed container.
-
Incubation: Place the container in a shaking incubator at 37°C and a constant agitation speed (e.g., 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Medium Replacement: Immediately after sampling, add an equal volume of fresh release medium to the container to maintain a constant volume and sink conditions.
-
Quantification: Determine the concentration of the drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Data Analysis: Calculate the cumulative amount of drug released at each time point and plot the cumulative release percentage against time. Fit the release data to various kinetic models to determine the release mechanism.
Conclusion
p(DMAPMA) hydrogels represent a versatile and promising platform for controlled drug delivery, primarily due to their pronounced pH- and thermo-responsiveness. Their drug release kinetics, often characterized by anomalous transport, allow for sustained release with the potential for triggered delivery in specific physiological environments. While they offer distinct advantages over non-responsive hydrogels like PVA, the choice of the optimal hydrogel system ultimately depends on the specific therapeutic application, the properties of the drug to be delivered, and the desired release profile. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and evaluate p(DMAPMA)-based and other hydrogel systems for advanced drug delivery applications.
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Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device. (2024). National Institutes of Health. [Link]
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Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy. (n.d.). MDPI. [Link]
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Controlled drug release from hydrogel nanoparticle networks. (n.d.). PubMed. [Link]
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Kinetics study for the controlled release of salbutamol from a new PVA-based hydrogel matrix. (2023). AIP Publishing. [Link]
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Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art. (2022). National Institutes of Health. [Link]
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Development of Polyvinyl Alcohol Hydrogels for Controlled Glucose Release in Biomedical Applications. (2024). MDPI. [Link]
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In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles. (2019). ScienceDirect. [Link]
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Poly(vinyl alcohol) Physical Hydrogels: Matrix-Mediated Drug Delivery Using Spontaneously Eroding Substrate. (2016). ACS Publications. [Link]
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Preparation, properties, and drug release of thermo- and pH-sensitive poly((2-dimethylamino)ethyl methacrylate)/poly(N,N-diethylacrylamide) semi-IPN hydrogels. (n.d.). ResearchGate. [Link]
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Scheme 1. Synthesis of the PDMAPMAIA hydrogels crosslinked with MBA. (n.d.). ResearchGate. [Link]
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Study on drug releasing properties of porous P(NIPAm-co-AAm) hydrogels. (n.d.). ResearchGate. [Link]
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A thermo-/pH-responsive hydrogel (PNIPAM-PDMA-PAA) with diverse nanostructures and gel behaviors as a general drug carrier for drug release. (n.d.). Royal Society of Chemistry. [Link]
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Cross-linked Poly (vinyl alcohol) Hydrogel : Study of Swelling and Drug Release Behaviour. (n.d.). ResearchGate. [Link]
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Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. (n.d.). MDPI. [Link]
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Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. (2024). STAR Protocols. [Link]
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Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. (n.d.). DergiPark. [Link]
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Preparation, In Vitro Characterization, and Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. (n.d.). ACS Omega. [Link]
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pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery. (2022). MDPI. [Link]
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Assessment of the drug loading, in vitro and in vivo release behavior of novel pH-sensitive hydrogel. (n.d.). Taylor & Francis Online. [Link]
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Korsmeyer-Peppas Mode Drug release mechanism. (n.d.). ResearchGate. [Link]
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Kinetic and Methodological Insights into Hydrophilic Drug Release from Mesoporous Silica Nanocarriers. (n.d.). MDPI. [Link]
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Fitted Parameters from the Higuchi and Korsmeyer−Peppas Models Applied to the Drug Release Profiles from Doxorubicin-Loaded CTH−BzPEG Hydrogels. (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Antimicrobial Activity of Quaternized p(DMAPMA)
In an era where antimicrobial resistance presents a formidable challenge to global health, the development of novel antimicrobial agents is of paramount importance. Cationic polymers have emerged as a promising class of materials designed to combat microbial proliferation, often through mechanisms that are less susceptible to the development of resistance compared to traditional antibiotics.[1] This guide provides a comprehensive comparative analysis of the antimicrobial properties of quaternized poly(N,N-dimethylamino)propyl methacrylamide), a prominent member of this class.
This document is intended for researchers, scientists, and drug development professionals. It delves into the synthesis, mechanism of action, and comparative efficacy of quaternized p(DMAPMA), supported by experimental data and detailed protocols to facilitate further research and application.
Synthesis and Quaternization: Engineering Antimicrobial Potency
The antimicrobial efficacy of a cationic polymer is not an intrinsic constant but is tunable through its chemical structure. For p(DMAPMA), two key structural features are paramount: the presence of a permanent positive charge and the overall hydrophobicity of the polymer chain. These are modulated through the process of quaternization.
The synthesis begins with the polymerization of the DMAPMA monomer, which can be achieved through various controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, to yield a well-defined polymer backbone.[2] The subsequent and most critical step is the quaternization of the tertiary amine groups along the polymer chain. This is typically achieved by reacting the p(DMAPMA) with an alkyl halide (e.g., iodomethane, 1-iodobutane, 1-iodohexane).[3][4]
This reaction, a classic Menshutkin reaction, converts the tertiary amines, which are weakly basic and only protonated at lower pH, into quaternary ammonium salts. These salts maintain a permanent positive charge regardless of the surrounding pH, a crucial attribute for stable electrostatic interaction with the negatively charged bacterial membranes.[3]
The choice of the alkyl halide is a critical experimental decision. The length of the alkyl chain (e.g., methyl, butyl, hexyl) directly influences the hydrophobicity of the resulting polymer.[5] A balanced amphiphilic character—a combination of the hydrophilic charge and the hydrophobic alkyl chain—is essential for potent antimicrobial activity, as it facilitates both the initial electrostatic attraction to the bacterial surface and the subsequent insertion into and disruption of the lipid bilayer of the cell membrane.[6]
Caption: Synthesis and tuning of quaternized p(DMAPMA) for antimicrobial activity.
Mechanism of Antimicrobial Action: A Multi-Step Assault on Bacterial Membranes
The antimicrobial activity of quaternized p(DMAPMA) is primarily attributed to its ability to disrupt the physical integrity of bacterial cell membranes. This process can be conceptualized as a sequence of events:
-
Adsorption: The polycationic nature of quaternized p(DMAPMA) leads to a strong electrostatic attraction to the negatively charged components of bacterial cell walls and membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1] This initial binding concentrates the polymer at the cell surface.
-
Insertion and Disruption: Following adsorption, the hydrophobic alkyl chains, introduced during quaternization, penetrate the hydrophobic core of the bacterial cytoplasmic membrane. This insertion disrupts the ordered structure of the lipid bilayer, leading to increased membrane permeability.
-
Leakage and Cell Death: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions (e.g., K+), ATP, and genetic material. This ultimately leads to the dissipation of the membrane potential, cessation of metabolic activity, and cell death.[7]
This membrane-disruptive mechanism is a key advantage of cationic polymers, as it is a non-specific mode of action that is less likely to lead to the development of microbial resistance compared to traditional antibiotics that target specific metabolic pathways or enzymes.
Caption: Mechanism of action of quaternized p(DMAPMA) on bacterial cells.
Comparative Antimicrobial Efficacy
The performance of an antimicrobial agent is best understood through direct comparison with established alternatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for quaternized p(DMAPMA) and its close structural analog, quaternized poly(2-(dimethylamino)ethyl methacrylate) (p(DMAEMA)), against common pathogenic bacteria. For context, representative data for other antimicrobial polymers and a traditional antibiotic are included.
| Antimicrobial Agent | Organism | MIC (mg/mL) | MBC (mg/mL) | Reference(s) |
| Quaternized p(DMAEMA)-HexBr | E. coli | 0.2 | 0.4 | [3] |
| S. aureus | 0.4 | 0.8 | [3] | |
| Quaternized p(DMAEMA)-EtBr | E. coli | 0.8 | 3.2 | [3] |
| S. aureus | 0.8 | 1.6 | [3] | |
| Unquaternized p(DMAEMA) | E. coli | 0.8 | 1.6 | [3] |
| S. aureus | 0.8 | 0.8 | [3] | |
| Chitosan (representative) | E. coli | 0.1 - 1.0 | >1.0 | [8] |
| S. aureus | 0.1 - 1.0 | >1.0 | [8] | |
| Ciprofloxacin (traditional antibiotic) | E. coli | 0.000015 - 0.00012 | - | |
| S. aureus | 0.00012 - 0.0005 | - |
Analysis of Comparative Data:
-
Effect of Quaternization and Alkyl Chain Length: The data clearly demonstrates that quaternization with a longer alkyl chain (hexyl bromide) results in lower MIC and MBC values, indicating higher antimicrobial potency compared to quaternization with a shorter chain (ethyl bromide).[3] This supports the hypothesis that increased hydrophobicity enhances the polymer's ability to disrupt the bacterial membrane.
-
Comparison with Unquaternized Polymer: While the unquaternized p(DMAEMA) does exhibit some antimicrobial activity, likely due to protonation of its tertiary amines in the acidic microenvironment of bacterial membranes, the quaternized versions, particularly with longer alkyl chains, are generally more effective.[3]
-
Comparison with Other Polymers: The MIC values for quaternized p(DMAEMA) are in a similar range to those reported for other cationic polymers like chitosan.[8] The choice between these polymers would likely depend on other factors such as biocompatibility, cost, and specific application requirements.
-
Comparison with Traditional Antibiotics: It is important to note that the MIC values for polymeric agents are significantly higher than those for small-molecule antibiotics like ciprofloxacin. However, this is not unexpected given the differences in their molecular weight and mechanism of action. The key advantage of polymers lies in their potential for lower resistance development and their utility in applications where high local concentrations can be achieved, such as in coatings for medical devices.[9]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step protocols for the key experimental procedures.
Synthesis and Quaternization of p(DMAPMA)
Objective: To synthesize p(DMAPMA) and subsequently quaternize it with an alkyl halide.
Materials:
-
N,N-dimethylamino)propyl methacrylamide (DMAPMA) monomer
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., AIBN)
-
Solvent (e.g., 1,4-dioxane)
-
Alkyl halide (e.g., 1-iodobutane, 1-iodohexane)
-
Acetone
-
Diethyl ether
Protocol:
-
Polymerization: a. Dissolve the DMAPMA monomer, RAFT agent, and AIBN in 1,4-dioxane in a reaction vessel. b. De-gas the solution by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes. c. Immerse the vessel in an oil bath pre-heated to the desired reaction temperature (e.g., 70°C) and stir for the specified time (e.g., 24 hours). d. Terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature. e. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether. f. Collect the precipitated polymer by filtration and dry under vacuum.
-
Quaternization: a. Dissolve the synthesized p(DMAPMA) in acetone in a round-bottom flask.[3] b. Add a molar excess of the desired alkyl halide (e.g., 1.5:1 molar ratio of alkyl halide to amine groups). c. Heat the reaction mixture at a moderate temperature (e.g., 40°C) and stir for 24 hours.[10] d. The quaternized polymer will precipitate out of the acetone. e. Decant the acetone and wash the polymer several times with fresh acetone to remove unreacted alkyl halide. f. Dry the final quaternized p(DMAPMA) product under vacuum.
Self-Validation: The success of the synthesis and quaternization should be confirmed using techniques such as ¹H NMR spectroscopy to verify the polymer structure and determine the degree of quaternization, and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the antimicrobial polymer that inhibits the visible growth of a bacterium. This protocol is based on the broth microdilution method outlined by EUCAST and ISO standards.[11][12]
Materials:
-
Quaternized p(DMAPMA) stock solution (e.g., 10 mg/mL in sterile water)
-
Bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13] c. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
Plate Preparation: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add 100 µL of the polymer stock solution to the first column of wells, resulting in a total volume of 200 µL. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of dilutions.
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. b. Include a positive control well (MHB + inoculum, no polymer) and a negative control well (MHB only). c. Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of the polymer at which there is no visible growth (i.e., the well is clear).[12] Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Self-Validation: The positive control must show clear evidence of bacterial growth, and the negative control must remain clear. The inoculum density should be verified by plating a dilution of the inoculum and performing a colony count.[15]
Bacterial Membrane Integrity Assay
Objective: To visually assess the membrane-disrupting activity of quaternized p(DMAPMA) using fluorescence microscopy.
Materials:
-
Bacterial suspension (prepared as in the MIC assay)
-
Quaternized p(DMAPMA) solution (at a concentration known to be effective, e.g., 2x MIC)
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL)
-
SYTO 9 stock solution (e.g., 5 mM)
-
Fluorescence microscope with appropriate filters
Protocol:
-
Treatment: a. Prepare two tubes of bacterial suspension in PBS. To one, add the quaternized p(DMAPMA) solution. To the other (control), add an equal volume of PBS. b. Incubate both tubes at 37°C for a defined period (e.g., 30-60 minutes).
-
Staining: a. To 1 mL of each bacterial suspension, add 1 µL of PI solution and 1 µL of SYTO 9 solution.[16] b. Mix gently and incubate at room temperature in the dark for 15 minutes.[17]
-
Microscopy: a. Place a small drop of the stained bacterial suspension on a microscope slide and cover with a coverslip. b. Observe the slides under a fluorescence microscope. c. Use a green filter set for SYTO 9 (stains all cells, live and dead) and a red filter set for PI (stains only cells with compromised membranes).[18]
Interpretation:
-
Live cells: Will fluoresce green, as their intact membranes exclude the PI.
-
Dead/Membrane-compromised cells: Will fluoresce red (or yellow/orange in merged images), as the PI can enter the cell and intercalate with DNA, while SYTO 9 is also present.[19]
Self-Validation: The untreated control should show predominantly green-fluorescing (live) cells. The polymer-treated sample is expected to show a significant increase in the population of red-fluorescing (dead) cells, providing direct visual evidence of membrane disruption.
Conclusion and Future Perspectives
Quaternized p(DMAPMA) represents a versatile and potent platform for the development of novel antimicrobial materials. Its efficacy is intrinsically linked to its chemical structure, which can be rationally designed and tuned through the quaternization process. The length of the alkyl chain used for quaternization is a key determinant of the polymer's hydrophobic character and, consequently, its membrane-disrupting activity.
While not as potent on a weight basis as traditional small-molecule antibiotics, the distinct mechanism of action of these cationic polymers offers a crucial advantage in the fight against antimicrobial resistance. Future research should focus on optimizing the balance between antimicrobial activity and biocompatibility, exploring synergistic combinations with existing antibiotics, and developing innovative applications, such as antimicrobial coatings for medical implants and surfaces, to leverage the unique properties of this promising class of polymers.
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Responsive Quaternized PDMAEMA Copolymers with Antimicrobial Action. (2021). MDPI. [Link]
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Table showing the MIC and MLC values for the polymers. (n.d.). ResearchGate. [Link]
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Antifungal properties of poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) and quaternized derivatives. (n.d.). ResearchGate. [Link]
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MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. [Link]
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Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. (2019). MDPI. [Link]
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Evaluation of Different Concentrations of Antimicrobial Quaternary Polymers on the Behavior of Gelatin- and Starch-Based Films. (2023). MDPI. [Link]
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Anti-bacterial effects of poly(2-(dimethylamino ethyl)methacrylate)) against selected Gram-positive and Gram-negative bacteria. (n.d.). University College Dublin Research Repository. [Link]
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Responsive Quaternized PDMAEMA Copolymers with Antimicrobial Action. (2021). PubMed. [Link]
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Antibacterial Effects of Poly(2-(dimethylamino ethyl)methacrylate) against Selected Gram-Positive and Gram-Negative Bacteria. (n.d.). ResearchGate. [Link]
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Responsive Quaternized PDMAEMA Copolymers with Antimicrobial Action. (2021). ResearchGate. [Link]
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Quaternization reaction of the PDMAEMA homopolymer, using different... (n.d.). ResearchGate. [Link]
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Influence of Alkyl Chain Length on the Surface Activity of Antibacterial Polymers Derived from ROMP. (n.d.). ResearchGate. [Link]
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MIC Determination. (n.d.). EUCAST. [Link]
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Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. (2013). PubMed Central. [Link]
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Quaternized Poly(N,N′-dimethylaminoethyl methacrylate) Star Nanostructures in the Solution and on the Surface. (2023). PubMed Central. [Link]
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Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. (n.d.). ResearchGate. [Link]
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Impact of Chain Length on Antibacterial Activity and Hemocompatibility of Quaternary N-Alkyl and N,N-Dialkyl Chitosan Derivatives. (2015). ACS Publications. [Link]
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A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. (2020). MDPI. [Link]
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FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. (2023). YouTube. [Link]
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Selective Quaternization of 2-(Dimethylamino)ethyl Methacrylate Residues in Tertiary Amine Methacrylate Diblock Copolymers. (n.d.). ResearchGate. [Link]
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Broth microdilution methodology with focus on reading of MICs - Linezolid as an example. (n.d.). EUCAST. [Link]
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Influence of Alkyl Chain Length on the Surface Activity of Antibacterial Polymers Derived From ROMP. (2015). PubMed. [Link]
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A Senior Application Scientist's Guide to Determining the Reactivity Ratios of DMAPMA in Copolymerization
For researchers, scientists, and drug development professionals venturing into the synthesis of functional polymers, understanding the copolymerization behavior of monomers is paramount. N,N-Dimethylaminopropyl methacrylamide (DMAPMA) is a versatile monomer, prized for its pH-responsive tertiary amine group and hydrolytic stability, making it a valuable component in stimuli-responsive polymers for drug delivery and biomedical applications. This guide provides an in-depth, objective comparison of DMAPMA's copolymerization behavior, supported by experimental data and detailed protocols. We will delve into the theoretical underpinnings of reactivity ratios and provide a practical, step-by-step workflow for their accurate determination.
The Significance of Reactivity Ratios in Copolymer Design
In copolymerization, two or more different monomers are polymerized together to create a polymer chain with a tailored sequence of monomer units. The relative tendency of a growing polymer chain ending in one monomer unit to add the same or the other monomer is quantified by the reactivity ratios , r₁ and r₂. These dimensionless parameters are crucial as they dictate the copolymer composition and microstructure (i.e., whether the monomers are arranged randomly, alternately, or in blocks).
A precise understanding of the reactivity ratios of DMAPMA with various comonomers is essential for:
-
Predicting Copolymer Composition: Foreseeing the final composition of the copolymer based on the initial monomer feed ratio.
-
Controlling Polymer Microstructure: Tailoring the sequence distribution of monomer units to achieve desired material properties.
-
Ensuring Reproducibility: Establishing robust and repeatable synthesis protocols for stimuli-responsive and functional polymers.
This guide will focus on the experimental determination of DMAPMA reactivity ratios, providing you with the knowledge to confidently design and synthesize copolymers with predictable properties.
Comparative Reactivity of DMAPMA with Common Comonomers
The reactivity of DMAPMA in copolymerization is influenced by the choice of the comonomer. Below is a compilation of experimentally determined reactivity ratios of DMAPMA (M₁) with various comonomers (M₂). This data provides a comparative overview of DMAPMA's copolymerization behavior.
| Comonomer (M₂) | r₁ (DMAPMA) | r₂ (Comonomer) | r₁ * r₂ | Copolymer Type | Reference |
| Methyl Methacrylate (MMA) | 1.73 | 0.03 | 0.0519 | Statistical (close to ideal) | [1] |
| N-Vinylpyrrolidone (NVP) | High | Low | - | Pseudo-diblock | [2] |
| DMAPMA-Epi¹ | - | - | - | - | [1] |
¹DMAPMA-Epi is a derivative of DMAPMA containing an epoxide group.
Interpreting the Data:
-
r₁ > 1 and r₂ < 1: The growing chain ending in DMAPMA prefers to add another DMAPMA monomer over the comonomer. The comonomer radical prefers to add DMAPMA. This leads to a statistical copolymer that is richer in DMAPMA than the feed composition, especially at the beginning of the polymerization.
-
r₁ and r₂ < 1: Both growing chains prefer to add the other monomer, leading to a tendency for alternation.
-
r₁ * r₂ ≈ 1: The system approaches ideal copolymerization, where the monomer units are randomly distributed along the polymer chain.
-
r₁ * r₂ ≈ 0: The system exhibits a strong alternating tendency.
The data indicates that in the copolymerization with MMA, DMAPMA is significantly more reactive. In contrast, with NVP, the large difference in reactivity ratios suggests the formation of a copolymer with a gradient or "pseudo-diblock" structure.
Experimental Workflow for Determining Reactivity Ratios
This section outlines a comprehensive, step-by-step protocol for the experimental determination of DMAPMA reactivity ratios.
Workflow Overview
The overall process involves synthesizing a series of copolymers with varying initial monomer feed ratios, determining the composition of the resulting copolymers, and then applying mathematical models to calculate the reactivity ratios.
Caption: Experimental workflow for determining reactivity ratios.
Part 1: Materials and Preparation
Causality Behind Experimental Choices:
-
Monomer Purity: Purity is critical as inhibitors present in commercial monomers can retard or prevent polymerization, leading to inaccurate kinetic data. The choice of purification method depends on the monomer's properties.
-
Initiator Selection: The choice of initiator is governed by its solubility in the reaction medium and its decomposition temperature. A suitable initiator should have a half-life of several hours at the polymerization temperature to ensure a steady supply of radicals. For many organic-soluble systems, 2,2'-Azobisisobutyronitrile (AIBN) is a common choice.
-
Solvent Selection: The solvent must dissolve both monomers and the resulting copolymer (at least at low conversions). The solvent can influence the reactivity ratios through interactions with the monomers and growing radicals.[3][4][5][6] Therefore, it is crucial to maintain consistent solvent conditions throughout the experiments.
Detailed Protocol:
-
Monomer Purification:
-
DMAPMA: Purify by vacuum distillation to remove inhibitors and any impurities.
-
Comonomer (e.g., MMA, NVP, Acrylic Acid): Purify according to established literature procedures. For instance, MMA is typically washed with an aqueous NaOH solution to remove the inhibitor, followed by drying and vacuum distillation.
-
-
Initiator Purification:
-
AIBN: Recrystallize from a suitable solvent like methanol to remove any decomposition products.
-
-
Solvent Purification:
-
Use HPLC-grade solvents and ensure they are anhydrous, as water can sometimes interfere with radical polymerization.
-
Part 2: Free Radical Copolymerization
Causality Behind Experimental Choices:
-
Inert Atmosphere: Oxygen is a potent inhibitor of free-radical polymerization. Therefore, all reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent termination of the growing polymer chains.
-
Low Conversion: The classical methods for determining reactivity ratios (Fineman-Ross and Kelen-Tüdős) are based on the differential copolymerization equation, which assumes that the monomer feed ratio remains constant. This is only valid at low monomer conversions (<10%).
-
Varying Monomer Feed Ratios: To obtain a statistically significant dataset for calculating the reactivity ratios, a series of copolymerizations with varying initial mole fractions of the two monomers is necessary.
Detailed Protocol:
-
Prepare a series of reaction mixtures in separate Schlenk tubes or reaction vials. Each mixture should contain a different initial mole fraction of DMAPMA and the comonomer (e.g., 90:10, 80:20, 70:30, 60:40, 50:50, 40:60, 30:70, 20:80, 10:90). The total monomer concentration and the initiator concentration should be kept constant across all experiments.
-
Add the purified solvent to each reaction vessel to achieve the desired total monomer concentration.
-
Degas the reaction mixtures by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the reaction vessels in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C for AIBN).
-
Monitor the reaction time carefully to ensure the polymerization is stopped at a low conversion (typically <10%). This can be predetermined through preliminary kinetic studies.
-
Terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Isolate the copolymer by precipitating the reaction mixture into a large excess of a non-solvent (e.g., diethyl ether or hexane).
-
Purify the copolymer by redissolving it in a suitable solvent and reprecipitating it. This step is crucial to remove any unreacted monomers. Repeat this process at least twice.
-
Dry the purified copolymer under vacuum to a constant weight.
Part 3: Copolymer Composition Analysis using ¹H NMR Spectroscopy
Causality Behind Experimental Choices:
-
¹H NMR Spectroscopy: This is a powerful and accurate technique for determining the composition of copolymers.[7][8][9] By integrating the characteristic proton signals of each monomer unit in the copolymer, their molar ratio can be calculated.
-
Choice of NMR Solvent: The solvent must completely dissolve the copolymer and should not have signals that overlap with the characteristic peaks of the polymer. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.
Detailed Protocol:
-
Prepare a solution of the dried copolymer in a suitable deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic proton signals for both DMAPMA and the comonomer units in the copolymer. For DMAPMA, the signals from the N-methyl protons are typically well-resolved and can be used for quantification.[10]
-
Integrate the characteristic signals.
-
Calculate the molar fraction of each monomer unit in the copolymer using the following equation:
Mole fraction of M₁ in copolymer (F₁) = (Integral of M₁ / Number of protons for M₁) / [(Integral of M₁ / Number of protons for M₁) + (Integral of M₂ / Number of protons for M₂)]
Part 4: Calculation of Reactivity Ratios
Once the initial monomer feed ratios (f₁) and the resulting copolymer compositions (F₁) are determined for a series of experiments, the reactivity ratios can be calculated using various methods.
This is a graphical method that linearizes the copolymerization equation.[11]
Equation: G = H * r₁ - r₂ where: G = (F₁/F₂ - 1) * (f₂/f₁) H = (F₁/F₂) * (f₂/f₁)²
A plot of G versus H should yield a straight line with a slope of r₁ and an intercept of -r₂.
This method is an improvement over the Fineman-Ross method as it gives more evenly distributed data points.[12]
Equation: η = (r₁ + r₂/α) * ξ - r₂/α where: η = G / (α + H) ξ = H / (α + H) α = √(H_min * H_max)
A plot of η versus ξ gives a straight line from which r₁ (at ξ = 1) and -r₂/α (at ξ = 0) can be determined.
Caption: Data analysis workflow for reactivity ratio determination.
While the Fineman-Ross and Kelen-Tüdős methods are widely taught and used, they have known statistical limitations. For the most accurate determination of reactivity ratios, non-linear least-squares methods that fit the experimental data directly to the integrated form of the copolymerization equation are recommended.[13] The Error-in-Variables-Model (EVM) is a particularly robust approach that accounts for errors in both the monomer feed and copolymer composition measurements.[14]
Conclusion: Empowering Rational Polymer Design
The determination of reactivity ratios is a cornerstone of rational polymer design. By understanding the copolymerization behavior of DMAPMA with various comonomers, researchers can precisely control the composition and microstructure of their polymers, leading to materials with tailored properties for advanced applications in drug delivery, diagnostics, and regenerative medicine. This guide provides a comprehensive framework, from theoretical principles to detailed experimental protocols, to empower scientists to confidently explore the potential of DMAPMA-based copolymers.
References
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- Determination of reactivity ratios by the Fineman–Ross (a and c) and... (n.d.).
- Free Radical Initi
- Terpolymerization of methyl methacrylate, poly(ethylene glycol) methyl ether methacrylate or poly(ethylene glycol) ethyl ether methacrylate with methacrylic acid and sodium styrene sulfonate: Determination of the reactivity ratios. (2007).
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- What Is The Initiator In Free Radical Copolymerization? - Chemistry For Everyone. (2025). YouTube.
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- Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. (2021). PubMed Central.
- Controlled Amphiphilicity and Thermo-Responsiveness of Functional Copolymers Based on Oligo(Ethylene Glycol)
- Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi. (n.d.). DigitalCommons@EMU.
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- Graphviz tutorial. (2021). YouTube.
- Copolymerization of N-Vinyl pyrrolidone with methyl methacrylate by Ti(III)
- Figure 3. 1 H-NMR Spectrum of (A) PMAA, (B) Block-D, and (C) Block-P. (n.d.).
- Two-dimensional NMR studies of acryl
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- Radical polymeriz
- Solvent Effect in Binary Copolymeriz
- Drawing graphs with dot. (2015). Graphviz.
- Amphiphilic Poly[poly(ethylene glycol) methacrylate]s with OH Groups in the PEG Side Chains for Controlling Solution/Rheological Properties and toward Bioapplication. (n.d.).
- Understanding copolymerisation kinetics for the design of functional copolymers via free radical polymerisation Supporting Infor. (n.d.). The Royal Society of Chemistry.
- MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE
- Drawing Flow Diagrams with GraphViz. (2011). LornaJane.
- Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media. (2024).
- A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization d
- Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition. (n.d.). PubMed Central.
- Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjug
- ran-(polyethylene glycol methacrylate) graft copolymers exh. (n.d.). University of Hertfordshire Research Archive.
- Automating flowcharts with Python magic and Graphviz for a Godot game project. (2022). YouTube.
- Effect of Solvent and Monomer Ratio on the Properties of Polyphenylene Sulphone. (2023). MDPI.
- Synthesis, characterization and reactivity ratios of poly N-(p-bromophenyl)-2-methacrylamide-Co-N-vinyl-2-pyrrolidone. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
